molecular formula C4H4F2N2 B3071010 3-(Difluoromethyl)-1H-pyrazole CAS No. 1007468-17-8

3-(Difluoromethyl)-1H-pyrazole

Cat. No.: B3071010
CAS No.: 1007468-17-8
M. Wt: 118.08 g/mol
InChI Key: IUUPOGSCBGSRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-1H-pyrazole (CAS 1007468-17-8) is a fluorinated heterocyclic compound that serves as a versatile synthetic intermediate and privileged scaffold in scientific research, particularly in the development of novel active molecules . The core pyrazole structure is a common feature in numerous pharmacologically active agents, including anti-inflammatory, antipsychotic, and antidepressant drugs, highlighting its fundamental importance in medicinal chemistry . The incorporation of the difluoromethyl group is a strategic modification often employed to fine-tune key properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability . This compound is especially valuable as a precursor in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides . As a key building block, it is used to create advanced intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is central to several commercial agrochemicals . Researchers utilize this compound under controlled conditions to develop new candidates with potential applications in pharmaceutical and crop protection research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment should be worn, and it should be handled only by trained personnel in a well-ventilated laboratory setting . It is recommended to store the product in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2/c5-4(6)3-1-2-7-8-3/h1-2,4H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUPOGSCBGSRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007468-17-8
Record name 3-(difluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

initial synthesis of 3-(Difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Synthesis of 3-(Difluoromethyl)-1H-pyrazole

Abstract

The this compound scaffold is a privileged structural motif in modern chemistry, primarily due to its prevalence in a new generation of highly effective agrochemical fungicides and its emerging potential in pharmaceuticals. The difluoromethyl (CHF₂) group imparts unique physicochemical properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or methyl groups, which can significantly enhance a molecule's binding affinity and metabolic stability.[1][2] This guide provides an in-depth analysis of the core synthetic strategies for accessing the this compound core, intended for researchers, chemists, and professionals in drug development and crop protection. We will dissect the most prominent and field-proven methodologies, emphasizing the underlying chemical principles, providing detailed experimental protocols, and offering a comparative analysis to guide strategic synthetic planning.

The Strategic Importance of the this compound Scaffold

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical design. The difluoromethyl group, in particular, has proven to be exceptionally valuable. When appended to a pyrazole ring at the 3-position, it forms the backbone of numerous succinate dehydrogenase inhibitor (SDHI) fungicides.[3][4] These compounds, including commercial successes like Bixafen, Fluxapyroxad, and Isopyrazam, have revolutionized crop protection by offering a broad spectrum of control against critical fungal pathogens.[3][5]

The efficacy of this scaffold stems from the CHF₂ group's unique electronic and steric profile. It is more lipophilic than a hydroxyl or amino group and can participate in hydrogen bonding, improving cell membrane permeability and target engagement.[1] This combination of properties makes the this compound moiety a high-value target for synthetic chemists.

Core Synthetic Strategies: Pathways to the Core

The synthesis of 3-(difluoromethyl)-1H-pyrazoles is primarily achieved through two major strategies: the construction of the pyrazole ring from a difluoromethylated acyclic precursor (cyclocondensation) and the formation of the ring via a cycloaddition reaction using a difluoromethylated building block.

Strategy A: Cyclocondensation with Difluoromethylated 1,3-Dicarbonyl Equivalents

This is the most established and widely utilized method for constructing the pyrazole core. The fundamental principle involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound (or its synthetic equivalent) that already contains the difluoromethyl group.

Causality and Mechanistic Insight: The reaction proceeds via a classical Knorr pyrazole synthesis pathway.[6] The more nucleophilic nitrogen of the hydrazine (e.g., methylhydrazine) initially attacks one of the carbonyl carbons of the diketone equivalent. This is followed by an intramolecular condensation and subsequent dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the initial attack and cyclization determines the final position of the substituents. Using a difluoromethylated β-ketoester, such as ethyl 4,4-difluoro-3-oxobutanoate, ensures the CHF₂ group is positioned adjacent to the newly formed ring nitrogen.

Workflow: Cyclocondensation Route

cluster_start Starting Materials cluster_process Reaction cluster_end Product start1 Ethyl 4,4-difluoro-3-oxobutanoate step1 Condensation & Cyclization start1->step1 start2 Methylhydrazine start2->step1 end1 Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate step1->end1 Dehydration

Caption: General workflow for the cyclocondensation synthesis.

Experimental Protocol: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the foundational synthesis strategies reported for key SDHI fungicide intermediates.[3]

  • Reaction Setup: To a solution of ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add acetic anhydride (1.2 eq) and triethyl orthoformate (1.2 eq).

  • Initial Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms an ethoxymethylene intermediate, which enhances the regioselectivity of the subsequent cyclization.

  • Cyclization: Cool the reaction mixture to room temperature. Slowly add a solution of methylhydrazine (1.05 eq) in ethanol. An exotherm may be observed.

    • Expert Insight: The slow addition of methylhydrazine is crucial to control the reaction temperature and minimize the formation of the undesired regioisomer where the methyl group is on the alternative nitrogen atom.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 12-16 hours or heat to a gentle reflux until TLC analysis indicates the consumption of the intermediate.

  • Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the target pyrazole ester.

Strategy B: [3+2] Cycloaddition using Difluoroacetohydrazonoyl Bromides

A more contemporary and highly regioselective approach involves the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of a difluoromethylated 1,3-dipole with a suitable dipolarophile. Difluoroacetohydrazonoyl bromides have emerged as excellent and stable precursors for the in situ generation of difluoromethylated nitrile imine dipoles.[7][8]

Causality and Mechanistic Insight: In the presence of a base (e.g., triethylamine), the hydrazonoyl bromide eliminates HBr to form a transient, highly reactive nitrile imine. This dipole then readily reacts with an alkyne (the dipolarophile) in a concerted, pericyclic [3+2] cycloaddition reaction. This method offers superior control over regioselectivity compared to some cyclocondensation routes, as the substitution pattern of the final pyrazole is precisely dictated by the structures of the nitrile imine and the alkyne.[8][9]

Workflow: [3+2] Cycloaddition Route

cluster_start Reactants cluster_process Reaction Pathway cluster_end Product start1 Difluoroacetohydrazonoyl bromide step1 In situ generation of Nitrile Imine (1,3-Dipole) start1->step1 start2 Substituted Alkyne (e.g., Ynone) step2 [3+2] Cycloaddition start2->step2 start3 Base (Et3N) start3->step1 step1->step2 end1 Regioselective 3-(Difluoromethyl)-1,4,5-trisubstituted-1H-pyrazole step2->end1

Caption: Workflow for the [3+2] cycloaddition synthesis route.

Experimental Protocol: Synthesis of a 3-(Difluoromethyl)pyrazole via [3+2] Cycloaddition

This protocol is based on the methodology developed by Han and coworkers.[7][8]

  • Reaction Setup: To a solution of the substituted alkyne (e.g., an ynone, 1.0 eq) in a suitable solvent such as tetrahydrofuran (THF, 4 mL/mmol), add the N-aryl-2,2-difluoroacetohydrazonoyl bromide (1.1 eq).

  • Initiation: Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution at room temperature.

    • Expert Insight: Triethylamine acts as the base to generate the reactive nitrile imine dipole in situ. Its slow addition maintains a low steady-state concentration of the dipole, minimizing potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt. Wash the filtrate with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography (silica gel) to afford the desired difluoromethylated pyrazole.

Strategy C: Industrial Innovation via Post-Functionalization

For the large-scale production of specific derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), innovative routes have been developed to improve cost-effectiveness and purity. One such route, developed by AGC Inc., avoids the direct use of difluoroacetoacetic esters.[4]

Causality and Mechanistic Insight: This process begins with a more accessible starting material, dimethylaminovinyl methyl ketone (DMAB). This undergoes difluoroacetylation followed by cyclization with methylhydrazine to form 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole. The final step is a haloform-type oxidation of the acetyl group using sodium hypochlorite (NaOCl) to yield the carboxylic acid (DFPA). This multi-step synthesis is highly optimized for industrial scale, where each step proceeds in high yield and purity, minimizing complex purification challenges.[4]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, scale, and available starting materials.

FeatureStrategy A: Cyclocondensation Strategy B: [3+2] Cycloaddition Strategy C: Industrial Post-Functionalization
Regioselectivity Can be moderate to good; may produce isomers.[3]Excellent; dictated by reactants.[8]Excellent; controlled by the synthetic sequence.[4]
Substrate Scope Broad; depends on available diketones and hydrazines.[6]Broad; depends on available hydrazonoyl bromides and alkynes.[7]Highly specific to the target molecule (DFPA).[4]
Scalability Good; widely used in industry.Good; scalable with stable precursors.[9]Excellent; designed for large-scale production.[4]
Key Advantage Utilizes well-established, classical reactions.High regiochemical control.Cost-effective for a specific, high-demand product.
Key Limitation Potential for isomeric mixtures requiring separation.Requires synthesis of specialized hydrazonoyl bromide precursors.Not a general route for diverse pyrazole analogues.

Conclusion and Future Outlook

The synthesis of 3-(difluoromethyl)-1H-pyrazoles is a mature field driven by the immense commercial value of its derivatives. The classic cyclocondensation approach remains a reliable and versatile workhorse for laboratory and industrial synthesis. However, modern methods like the [3+2] cycloaddition offer elegant solutions for achieving high regioselectivity, which is critical for structure-activity relationship studies in drug discovery.

Future research will likely focus on developing more direct and efficient C-H difluoromethylation methods for pre-formed pyrazole rings, potentially using photoredox catalysis or other advanced radical-based transformations.[10] Such advancements would further streamline access to this vital chemical scaffold, enabling the next generation of innovations in agrochemicals and pharmaceuticals.

References

spectroscopic data (NMR, MS) of 3-(Difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Difluoromethyl)-1H-pyrazole

Abstract

The this compound scaffold is a cornerstone in modern agrochemical development, serving as a critical intermediate for a powerful class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2][3] The unique physicochemical properties imparted by the difluoromethyl group enhance the biological activity and metabolic stability of these fungicides. Consequently, the unambiguous structural confirmation of this compound and its derivatives is paramount for researchers in synthetic chemistry and drug development. This guide provides a comprehensive analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for the parent compound, this compound. We delve into the causality behind the observed spectral features, offering field-proven insights to aid in the reliable identification and characterization of this vital chemical entity.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for all spectroscopic interpretation.

  • Chemical Formula: C₄H₄F₂N₂

  • Molecular Weight: 118.09 g/mol

  • Structure: The molecule consists of a five-membered aromatic pyrazole ring substituted at the 3-position with a difluoromethyl group.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via direct infusion or through a gas chromatography (GC) column. GC-MS is often preferred to ensure sample purity.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged radical cation, known as the molecular ion (M•⁺).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Expertise & Causality: Electron Ionization at 70 eV is the industry standard for creating reproducible fragmentation libraries. This energy level is high enough to induce characteristic bond cleavages, providing a structural "fingerprint," yet not so high as to obliterate the molecular ion peak for most small molecules like this one.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a predictable fragmentation pathway.

  • Molecular Ion (M•⁺): The molecular ion peak is expected at m/z 118 . The presence of this peak is the primary confirmation of the compound's molecular weight.[4]

  • Base Peak: The most abundant ion in the spectrum, the base peak, often results from the formation of a particularly stable fragment.

  • Key Fragmentation Pathways: The fragmentation of pyrazoles is well-documented and typically involves the cleavage of the ring.[5] The presence of the difluoromethyl group introduces additional pathways.

Fragmentation M [C₄H₄F₂N₂]•⁺ m/z = 118 Molecular Ion M_minus_HCN [C₃H₃F₂N]•⁺ m/z = 91 M->M_minus_HCN - HCN M_minus_CHF2 [C₃H₃N₂]⁺ m/z = 67 M->M_minus_CHF2 - •CHF₂ M_minus_F [C₄H₄FN₂]⁺ m/z = 99 M->M_minus_F - •F

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Table 1: Summary of Major Mass Fragments

m/zProposed Fragment IonFormulaNotes
118[C₄H₄F₂N₂]•⁺ C₄H₄F₂N₂Molecular Ion (M•⁺). Confirms molecular weight.
91[C₃H₃F₂N]•⁺ C₃H₃F₂NLoss of hydrogen cyanide (HCN), a classic fragmentation for pyrazole rings.[5]
67[C₃H₃N₂]⁺ C₃H₃N₂Loss of the difluoromethyl radical (•CHF₂).
99[C₄H₄FN₂]⁺ C₄H₄FN₂Loss of a fluorine radical (•F), possible but less common than C-C cleavage.[4]

Trustworthiness: The presence of a peak at m/z 118, coupled with a logical loss of 27 Da (HCN) to a peak at m/z 91, provides a self-validating system for identifying the this compound core structure. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of each fragment to within a few parts per million, providing definitive structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.0 ppm), though it is often referenced externally or relative to another known fluorinated compound.[6][7]

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Expertise & Causality: The choice of solvent is critical. While CDCl₃ is common, the acidic NH proton of the pyrazole may exchange with residual water, leading to peak broadening. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the NH proton, resulting in a sharper, more easily identifiable signal.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

  • H4 and H5 Protons: These two protons on the pyrazole ring are in different chemical environments and will appear as distinct signals. They will exhibit coupling to each other, likely appearing as doublets.

  • CHF₂ Proton: This proton is coupled to two equivalent fluorine atoms. According to the n+1 rule, its signal will be split into a triplet (2+1=3). The coupling constant for this two-bond H-F interaction (²JH-F) is typically large, in the range of 50-60 Hz.[8] This triplet is the most characteristic signal in the ¹H NMR spectrum.

  • N-H Proton: This proton will typically appear as a broad singlet at a downfield chemical shift. Its position is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom.

  • Pyrazole Carbons (C3, C4, C5): Three distinct signals are expected for the pyrazole ring carbons.

  • CHF₂ Carbon: This carbon is directly bonded to two fluorine atoms. Its signal will be split into a triplet by the strong one-bond C-F coupling (¹JC-F), which is typically in the range of 230-240 Hz.[8]

  • C3 Carbon: This carbon is two bonds away from the fluorine atoms and will also experience coupling. It is expected to appear as a triplet (²JC-F) with a smaller coupling constant (typically 25-35 Hz).[9]

¹⁹F NMR Spectrum Analysis

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds.

  • CHF₂ Fluorines: The two fluorine atoms in the difluoromethyl group are chemically equivalent. They are coupled to the single proton on the same carbon. Therefore, the ¹⁹F NMR spectrum will show a single signal split into a doublet by the two-bond H-F coupling (²JF-H), with a coupling constant identical to that observed in the ¹H NMR spectrum (~50-60 Hz).[8] The chemical shift is expected in the range of -110 to -120 ppm relative to CFCl₃.[8]

Table 2: Summary of Characteristic NMR Spectroscopic Data

NucleusSignalMultiplicityCoupling Constant (J, Hz)Characteristic Feature
¹H ~6.5 ppmTriplet (t)²JH-F ≈ 54-58 HzLarge coupling constant confirms H-C-F₂ moiety.[8]
~6.4 ppmDoublet (d)³JH-H ≈ 2-3 HzPyrazole H4 proton.
~7.6 ppmDoublet (d)³JH-H ≈ 2-3 HzPyrazole H5 proton.
>10 ppmBroad Singlet (br s)-Exchangeable N-H proton.
¹³C ~111 ppmTriplet (t)¹JC-F ≈ 235-240 HzVery large coupling constant confirms C-F₂ bond.[8]
~145 ppmTriplet (t)²JC-F ≈ 30-35 HzC3 carbon coupled to two fluorine atoms.[8]
~105 ppmSinglet (s)-Pyrazole C4 carbon.
~130 ppmSinglet (s)-Pyrazole C5 carbon.
¹⁹F ~ -115 ppmDoublet (d)²JF-H ≈ 54-58 HzConfirms coupling to a single proton.[8]

(Note: Exact chemical shifts (δ) are predictive and can vary based on solvent and experimental conditions. The multiplicity and coupling constants are the most reliable diagnostic features.)

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of mass spectrometry and multinuclear NMR spectroscopy. In MS, the molecular ion at m/z 118 and the characteristic loss of HCN provide strong evidence for the core structure. In NMR, the combination of a proton triplet, a carbon triplet with a large ¹JC-F, and a fluorine doublet provides an unmistakable signature for the crucial difluoromethyl group. This comprehensive spectroscopic guide serves as an authoritative resource for scientists, enabling confident and accurate characterization of this important building block in the ongoing development of advanced agrochemicals.

References

Introduction: The Structural Imperative for Fluorinated Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(Difluoromethyl)-1H-pyrazole Derivatives

The this compound scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Its prevalence in a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI) highlights its significance.[1][2] The difluoromethyl (CHF₂) group is not merely a placeholder; it acts as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, enhancing properties like lipophilicity and metabolic stability, which are critical for bioavailability.[3] Furthermore, the CHF₂ moiety can serve as a hydrogen bond donor, potentially strengthening a molecule's interaction with its biological target.[3]

Given these critical roles, a definitive understanding of the three-dimensional atomic arrangement of these derivatives is paramount. Single-crystal X-ray diffraction (SCXRD) is the most powerful tool available for providing this elucidation at atomic resolution.[4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the complete workflow from crystal cultivation to final structural validation. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, addressing the unique challenges and opportunities presented by the difluoromethyl group.

Part 1: The Foundation - Obtaining Diffraction-Quality Crystals

The primary bottleneck in any crystallographic study is the growth of a suitable, high-quality single crystal.[4][5] This initial step dictates the ultimate quality and resolution of the final structure.

Synthesis and Purification

The synthesis of this compound derivatives often involves multi-step reactions, such as the cyclization of a difluoroacetyl intermediate with a hydrazine derivative.[1][6][7] It is imperative that the final compound is of high purity (>99%) before attempting crystallization. Techniques like column chromatography followed by recrystallization from a bulk solvent are often necessary to remove isomers and starting materials, which can inhibit crystal nucleation.[1][6]

The Art and Science of Crystallization

Crystallization is a process of slowly bringing a concentrated, pure solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice.[8] The choice of method and solvent is critical and often requires empirical screening.

Key Experimental Protocol: Vapor Diffusion for Milligram-Scale Crystallization

Vapor diffusion is an exceptionally effective method for crystallizing small molecules, especially when only small quantities of the material are available.[9] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing the solute's solubility and promoting slow crystal growth.

Step-by-Step Methodology:

  • Solvent Selection: Identify a "good" solvent in which your pyrazole derivative is readily soluble. Then, find a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent should be more volatile than the good solvent. Common solvent/anti-solvent pairs are listed in the table below.

  • Preparation: Dissolve 2-5 mg of the purified pyrazole derivative in a minimal amount of the "good" solvent (e.g., 0.5 mL of dichloromethane) in a small, open vial.

  • Assembly: Place this small vial inside a larger, sealable jar or beaker. Add a larger volume (e.g., 2-3 mL) of the "anti-solvent" (e.g., pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Incubation: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's solution.

  • Patience is Key: Do not disturb the setup.[8] Place it in a vibration-free location at a constant temperature (e.g., room temperature or a refrigerator to slow the process further).[9] Crystals may form over a period of hours to weeks.

Common "Good" Solvents (Higher Boiling Point)Common "Anti-Solvents" (Lower Boiling Point)
Dichloromethane (DCM)Pentane, Hexane, Diethyl Ether
ChloroformPentane, Hexane, Diethyl Ether
TolueneHexane, Pentane
AcetoneDiethyl Ether, Pentane
Ethyl AcetateHexane, Pentane
Methanol / EthanolDiethyl Ether, Dichloromethane

Table 1: Representative solvent systems for vapor diffusion crystallization.

Causality Behind Choices: The difluoromethyl group introduces specific considerations. Its electronegativity can influence which solvents are most effective. Slow crystallization, achieved via vapor diffusion or slow cooling, is often preferable to rapid methods like slow evaporation.[9] This is because the CHF₂ group can exhibit rotational disorder in the crystal lattice, and slower growth provides the molecules more time to settle into an ordered, low-energy state, minimizing this effect.

Part 2: The Experiment - Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the next step is to collect the diffraction data. This process involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.[10]

Crystal Mounting and Evaluation

A single, well-formed crystal with sharp edges and no visible cracks is selected under a microscope. It is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually around 100 K). This cryo-cooling minimizes radiation damage and reduces thermal motion of the atoms, leading to higher-quality data.

Data Collection Strategy

Modern automated diffractometers are used to collect diffraction data.[11] The process involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[12]

Workflow for X-ray Diffraction Data Collection

cluster_prep Preparation cluster_collect Data Collection cluster_process Data Processing Mount Mount Crystal on Goniometer Cool Flash-cool to 100 K Mount->Cool Eval Evaluate Crystal Quality (Initial Frames) Cool->Eval Index Index Reflections & Determine Unit Cell Eval->Index Strategy Define Data Collection Strategy (e.g., rotation range) Index->Strategy Collect Collect Full Data Set Strategy->Collect Integrate Integrate Reflection Intensities Collect->Integrate Scale Scale and Merge Data (Calculate Rmerge, Completeness) Integrate->Scale Output Generate HKL File Scale->Output caption Workflow from Crystal Mounting to Processed Data

Caption: Workflow from Crystal Mounting to Processed Data.

The software automatically indexes the reflections to determine the unit cell parameters and space group.[12] A full dataset is then collected to ensure high completeness and redundancy, which are critical for an accurate structure solution. For fluorinated compounds, using a high-intensity source like a synchrotron can be advantageous, especially for weakly diffracting or small crystals.[10][13]

Part 3: The Analysis - Structure Solution and Refinement

With a processed data file (containing h, k, l indices and intensities), the crystallographer's primary task is to determine the arrangement of atoms that produced this diffraction pattern.

Structure Solution

For small organic molecules, "direct methods" or "dual-space" algorithms, as implemented in programs like SHELXT, are typically used.[14] These methods use statistical phase relationships to generate an initial electron density map from which a significant portion of the molecular structure can be identified.

Structure Refinement

The initial model is then refined using a least-squares process (e.g., with SHELXL).[15][16] This iterative process adjusts atomic positions, occupancies, and displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This agreement is monitored by the R1 factor, which should ideally be below 5% for a well-refined structure.

Special Consideration: Refining a Disordered Difluoromethyl Group

A common challenge with CHF₂ and CF₃ groups is rotational disorder, where the group adopts multiple orientations within the crystal lattice.[16][17][18] This is often visualized as unusually large or elongated thermal ellipsoids for the fluorine atoms.

Protocol for Refining Positional Disorder:

  • Identification: Suspect disorder if difference map peaks appear near the fluorine atoms or if their anisotropic displacement parameters (ADPs) are non-spherical.[16]

  • Modeling: Model the disorder by defining two (or more) alternative positions for the fluorine atoms. The C-F bond lengths and F-C-F angles for each component should be restrained to be chemically sensible using commands like SADI and DANG in SHELXL.

  • Occupancy Refinement: The occupancies of the two components are refined using a free variable (e.g., FVAR), ensuring their sum equals 1.0. For example, PART 1 atoms would have an occupancy of 21 and PART 2 atoms an occupancy of -21.

  • ADP Restraints: The ADPs of the disordered atoms should be restrained to be similar to each other and to have reasonable shapes. Commands like EADP (to equate ADPs of atoms in similar environments) and ISOR (to restrain ellipsoids towards sphericity) are invaluable.[16]

  • Validation: A successful disorder model will result in a significant drop in the R1 factor, a flatter difference electron density map, and more chemically reasonable ADPs.

Part 4: The Interpretation - Unveiling Molecular Insights

A solved crystal structure is more than just a picture; it is a rich source of data for understanding molecular conformation and intermolecular interactions, which are fundamental to rational drug design.

Molecular Conformation

The structure reveals precise bond lengths, bond angles, and torsion angles. For pyrazole derivatives, this can confirm the planarity of the pyrazole ring and describe the orientation of substituents. For example, in one study, the phenyl rings of a derivative adopted an irregular propeller conformation.[19]

Intermolecular Interactions: The Role of Fluorine

The packing of molecules in the crystal is dictated by a network of non-covalent interactions.[20] For this compound derivatives, several key interactions are expected:

  • N-H···N Hydrogen Bonds: The pyrrole-like NH of the pyrazole is a strong hydrogen bond donor, while the pyridine-like N2 is an acceptor. This often leads to the formation of hydrogen-bonded dimers or chains (catemers), which are common supramolecular motifs in pyrazoles.[14]

  • C-H···F Interactions: The difluoromethyl group, while not a classical hydrogen bond acceptor, can participate in weak C-H···F hydrogen bonds.[17][18] These interactions, though individually weak, can collectively play a significant role in stabilizing the crystal packing.

  • π-π Stacking: The aromatic pyrazole ring can interact with other aromatic rings through π-π stacking.

  • C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron cloud of a pyrazole or other aromatic ring on a neighboring molecule.[19]

Visualizing Key Intermolecular Interactions

cluster_center A R₁-Pyrazole-CHF₂ B Neighboring Molecule 1 A->B N-H···N Hydrogen Bond C Neighboring Molecule 2 A->C C-H···F Interaction D Neighboring Molecule 3 A->D π-π Stacking E Neighboring Molecule 4 A->E C-H···π Interaction caption Supramolecular interactions of pyrazole derivatives.

Caption: Supramolecular interactions of pyrazole derivatives.

Analysis of these interactions, often performed with software like Mercury or PLATON, provides crucial insights into how these molecules recognize each other, which can be extrapolated to understand ligand-receptor binding.[15][21][22]

ParameterTypical Value RangeSignificance
Unit Cell
a, b, c (Å)5 - 20 ÅDimensions of the repeating unit
α, β, γ (°)90 - 120°Angles of the repeating unit
Space Group P2₁/c, P-1, C2/c, etc.Symmetry of the crystal lattice
Data Collection
Resolution (Å)< 0.8 ÅMeasure of detail in the structure
Rmerge / Rint< 10%Measure of data consistency
Completeness (%)> 99%Percentage of all possible reflections measured
Refinement
R1 (I > 2σ(I))< 5%Agreement between model and data
wR2 (all data)< 15%Weighted agreement factor
Goodness-of-Fit (S)~ 1.0Indicates a good model and weighting scheme

Table 2: Typical Crystallographic Data and Quality Indicators for a Small Molecule Structure.

Part 5: The Validation - Ensuring Structural Integrity

The final step in any crystal structure analysis is rigorous validation. It is not enough to achieve a low R-factor; the model must also be chemically and physically sound.

The checkCIF Protocol

The International Union of Crystallography (IUCr) provides a free online service called checkCIF that validates crystallographic information files (CIFs).[23][24] Submitting a CIF to this server generates a report that flags potential errors, inconsistencies, or unusual features as ALERTS (Level A, B, C, or G).[25][26]

Self-Validating System:

  • Before Publication: Researchers are expected to run checkCIF and address all Level A and B alerts before submitting a structure for publication.[25]

  • Common Alerts: These can range from simple syntax errors in the CIF to more serious issues like missed symmetry, incorrect atom assignments, or unusual bond lengths.

  • Responding to ALERTS: For alerts that cannot be "fixed" (e.g., an unusually short but chemically valid bond), the researcher should add a commented explanation directly into the CIF file. This demonstrates to reviewers and future users that the feature has been noted and considered.[25]

The checkCIF procedure is an indispensable tool for maintaining the quality and integrity of structural data, ensuring that published structures are reliable and reusable.[25][27] The final validated CIF should be deposited in a public repository like the Cambridge Structural Database (CSD) to make the data findable, accessible, interoperable, and reusable (FAIR).[25][28][29]

Conclusion

The crystal structure analysis of this compound derivatives is a multi-faceted process that demands both experimental skill and careful analytical reasoning. From the meticulous cultivation of single crystals to the nuanced refinement of disordered atoms and the rigorous validation of the final model, each step is critical for unlocking the structural insights that drive modern drug and agrochemical design. By understanding the causality behind each experimental choice and leveraging powerful analytical and validation tools, researchers can confidently determine and interpret the three-dimensional structures of these vital compounds, paving the way for the development of next-generation molecules with enhanced efficacy and tailored properties.

References

biological significance of the pyrazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties that allow it to interact with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive technical overview of the pyrazole scaffold's biological significance, covering its fundamental properties, diverse mechanisms of action across major therapeutic areas, structure-activity relationships, and key synthetic strategies. Through an exploration of FDA-approved drugs and detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole core in creating next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel drugs.[1] The pyrazole ring system is a quintessential example of such a scaffold.[3][4] Its journey from a simple heterocyclic compound, first described by Ludwig Knorr in 1883, to a central component in blockbuster drugs is a testament to its exceptional chemical and biological properties.[5]

The utility of the pyrazole core is evidenced by its presence in a multitude of FDA-approved drugs treating a wide range of conditions, from inflammation and cancer to infectious diseases and erectile dysfunction.[2][4][6] Drugs such as Celecoxib, Sildenafil, Crizotinib, and Ruxolitinib highlight the scaffold's adaptability and success.[1][2] The number of drugs incorporating a pyrazole nucleus has seen a significant increase, underscoring its role in modern drug design.[2][3]

Physicochemical & Pharmacokinetic Advantages

The pyrazole ring's structure imparts a set of highly desirable drug-like properties. Its two nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—allow the scaffold to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions within protein binding pockets.[7][8]

Key properties contributing to its success include:

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which contributes to improved pharmacokinetic profiles.[1][2]

  • Aromaticity and Rigidity: As an aromatic system, the pyrazole ring is conformationally rigid, which can reduce the entropic penalty upon binding to a target and help orient substituents in a precise manner for optimal interaction.[7][9]

  • Tunable Electronics: The electronic properties of the ring can be readily modulated by substituents, allowing medicinal chemists to fine-tune pKa, lipophilicity, and other parameters to optimize potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10][11][12]

  • Bioisosteric Versatility: The pyrazole ring is an effective bioisostere for other aromatic rings like benzene or imidazole. This substitution can lead to enhanced potency, improved solubility, and better safety profiles.[7]

Mechanisms of Action & Key Biological Targets

The pyrazole scaffold's versatility allows it to target a diverse range of proteins, including enzymes, receptors, and ion channels.[13] This section explores its role in several major therapeutic areas.

Anti-inflammatory: COX-2 Inhibition

Perhaps the most well-known application of the pyrazole scaffold is in selective COX-2 inhibition. Cyclooxygenase (COX) enzymes mediate the synthesis of prostaglandins, which are key drivers of pain and inflammation.[14] While COX-1 is constitutively expressed and plays a protective role in the gut, COX-2 is induced at sites of inflammation.[15]

Celecoxib (Celebrex®) , a diaryl-substituted pyrazole, exemplifies this class.[16] Its structure allows for selective binding to the larger, more flexible active site of the COX-2 enzyme. The sulfonamide side chain of celecoxib binds to a specific hydrophilic pocket in COX-2 that is absent in COX-1, conferring its selectivity.[14][17] This selective inhibition provides potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[15][17]

COX2_Inhibition cluster_Arachidonic_Acid Cell Membrane Phospholipids cluster_COX2_Pathway Inflammatory Pathway cluster_Drug_Action Drug Intervention AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (Pain, Inflammation) COX2->PGs Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX2 Selective Inhibition caption Mechanism of COX-2 Inhibition by Celecoxib

Caption: Pyrazole-based drug Celecoxib selectively inhibits the COX-2 enzyme.

Oncology: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[8] The pyrazole scaffold has proven to be a critical framework for designing potent and selective protein kinase inhibitors (PKIs).[8][18] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring.[8]

Crizotinib (Xalkori®) is a prime example. It is a multi-targeted tyrosine kinase inhibitor that potently inhibits ALK (Anaplastic Lymphoma Kinase) and c-Met.[19][20] In certain non-small cell lung cancers (NSCLC), a chromosomal rearrangement leads to the EML4-ALK fusion oncogene, resulting in constitutive kinase activity that drives tumor growth.[20][21] Crizotinib functions by competitively binding to the ATP-binding pocket of the ALK kinase domain, blocking downstream signaling pathways and leading to cell cycle arrest and apoptosis.[19][20] The pyrazole core of Crizotinib plays a crucial role in anchoring the molecule within the kinase hinge region through key hydrogen bonding and van der Waals interactions.[7]

Kinase_Inhibition cluster_Kinase Active Kinase cluster_Inhibitor Inhibitor Action Kinase Kinase ATP Pocket Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Crizotinib Crizotinib (Pyrazole Scaffold) Crizotinib->Kinase Competitive Binding caption Competitive Inhibition of a Kinase by a Pyrazole-based Drug

Caption: Pyrazole-based kinase inhibitors compete with ATP for the binding site.

Other Therapeutic Areas

The biological activities of pyrazole derivatives are extensive and continue to be explored.[5][9][22] They have demonstrated significant potential as:

  • Antimicrobial Agents: Exhibiting activity against bacteria, fungi, and mycobacteria.[9][23]

  • Antiviral Agents: Including inhibitors of HIV reverse transcriptase.[12]

  • CNS Agents: With applications as antidepressants, anticonvulsants, and antipsychotics.[5][10]

  • Cardiovascular Agents: Sildenafil (Viagra®), a pyrimidine-fused pyrazole, is a potent PDE5 inhibitor used for erectile dysfunction and pulmonary hypertension.[2][7]

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of pyrazole derivatives is highly dependent on the nature and position of substituents on the core ring.[10][24] SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[25][26]

  • Position 1 (N1): Substitution at the N1 position significantly impacts the molecule's ability to act as a hydrogen bond donor.[8] Large substituents can provide steric hindrance or introduce new binding interactions.

  • Positions 3 and 5: These positions are often decorated with aryl or other bulky groups that can engage in hydrophobic or π–π stacking interactions within the target binding site, as seen in Celecoxib and Crizotinib.[24][27]

  • Position 4: This position is a common site for modification to fine-tune electronic properties and solubility.[9]

Systematic modification at these positions allows for the generation of large compound libraries for high-throughput screening and the rational design of drugs with tailored biological activities.[28]

Synthetic Strategies for Pyrazole Scaffolds

The accessibility of the pyrazole core through robust and versatile synthetic methods has been a key driver of its widespread use.[28][29] Modern green chemistry approaches are also being increasingly adopted.[30][31]

A cornerstone method is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[28] This method is highly reliable and allows for significant variation in the substituents at positions 3, 4, and 5 of the final pyrazole ring.

Pyrazole_Synthesis R1_CO_CH2_CO_R2 1,3-Dicarbonyl (R1, R2, R3 substituents) Condensation Condensation/ Cyclization R1_CO_CH2_CO_R2->Condensation R_NHNH2 Hydrazine (R4 substituent) R_NHNH2->Condensation Pyrazole Substituted Pyrazole Condensation->Pyrazole caption General Workflow for Knorr Pyrazole Synthesis

Caption: A common synthetic route to substituted pyrazoles.

Other important synthetic routes include 1,3-dipolar cycloadditions and reactions involving α,β-unsaturated carbonyl compounds.[32]

Case Studies: FDA-Approved Pyrazole-Containing Drugs

The success of the pyrazole scaffold is best illustrated by the number of drugs that have reached the market. The following table summarizes a selection of these important therapeutic agents.

Drug Name (Brand Name)Target(s)Therapeutic Indication(s)
Celecoxib (Celebrex®)COX-2Osteoarthritis, Rheumatoid Arthritis, Acute Pain[17]
Crizotinib (Xalkori®)ALK, c-Met, ROS1Non-Small Cell Lung Cancer (NSCLC)[20][33]
Ruxolitinib (Jakafi®)JAK1, JAK2Myelofibrosis, Polycythemia Vera
Sildenafil (Viagra®)PDE5Erectile Dysfunction, Pulmonary Hypertension[2]
Apixaban (Eliquis®)Factor XaAnticoagulant for Stroke Prevention
Pralsetinib (Gavreto®)RET Tyrosine KinaseNSCLC, Thyroid Cancer[2]
Baricitinib (Olumiant®)JAK1, JAK2Rheumatoid Arthritis
Ibrutinib (Imbruvica®)Bruton's Tyrosine Kinase (BTK)Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia[2]

This table is not exhaustive but represents the diversity of targets and indications.

Experimental Protocols

To ensure scientific integrity and provide practical value, this section details a representative protocol for assessing the activity of a novel pyrazole-based kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

A. Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity. A luminogenic substrate is used to produce a light signal proportional to the ATP concentration.

B. Materials:

  • Recombinant Kinase of interest (e.g., ALK, JAK2)

  • Kinase-specific substrate peptide

  • Test Compound (pyrazole derivative) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP solution (at a concentration near the Km for the specific kinase, e.g., 100 µM)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes, plate reader with luminescence detection

C. Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor. b. Prepare a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Reaction Setup: a. To each well of the assay plate, add 2.5 µL of the test compound dilution or DMSO control. b. Prepare a master mix containing the kinase assay buffer, the substrate peptide, and the recombinant kinase. c. Add 5 µL of the kinase/substrate master mix to each well. d. Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: a. Prepare an ATP solution in the kinase assay buffer. b. Add 2.5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL. c. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the "no inhibitor" control).

  • Detection: a. Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which will react with the newly synthesized ATP from the ADP generated during the kinase reaction. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Subtract the background signal (from "no enzyme" controls). c. Normalize the data: Set the "no inhibitor" control (DMSO) as 100% activity and the highest inhibitor concentration as 0% activity. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration. e. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[34]

D. Self-Validation & Controls:

  • Positive Control: Include a known inhibitor for the target kinase to validate assay performance.

  • Z'-factor: Calculate the Z'-factor using the "no inhibitor" and "high inhibitor" controls to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

Future Perspectives and Challenges

The pyrazole scaffold continues to be a focal point of innovation in drug discovery.[13] Future directions include:

  • Novel Targets: Exploring the utility of pyrazoles against new and challenging biological targets.

  • PROTACs and Molecular Glues: Incorporating the pyrazole scaffold into novel modalities like Proteolysis Targeting Chimeras (PROTACs) to induce protein degradation rather than just inhibition.

  • Overcoming Resistance: Designing next-generation pyrazole derivatives that can overcome acquired resistance mechanisms to existing drugs, particularly in oncology.

  • AI and Machine Learning: Utilizing computational approaches to predict the activity of virtual pyrazole libraries, accelerating the discovery of new lead compounds.[35]

The primary challenge remains achieving exquisite selectivity for the intended target to minimize off-target effects and improve patient safety profiles.[34]

Conclusion

The is undeniable. Its unique structural and physicochemical properties have made it a cornerstone for the development of a diverse and successful class of therapeutic agents.[3][9] From anti-inflammatory drugs to targeted cancer therapies, pyrazole-containing molecules have had a profound impact on human health. The continued exploration of its chemical space, aided by modern synthetic methods and computational design, ensures that the pyrazole scaffold will remain a privileged and highly valuable framework for the discovery of innovative medicines for years to come.[1][13]

References

A Technical Guide to the Biological Activities of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery.[3][4] This unique chemical nature allows for the design of derivatives that can bind to a wide array of biological targets with high affinity and selectivity.[5][6] Historically, the therapeutic relevance of pyrazoles was solidified by the market introduction of drugs like Celecoxib, a selective COX-2 inhibitor for inflammation.[2] This guide provides an in-depth exploration of the diverse biological activities of novel pyrazole derivatives, focusing on the mechanistic rationale, robust evaluation protocols, and data interpretation for researchers in drug development.

The broad spectrum of activities demonstrated by pyrazole derivatives is extensive, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[5][7][8][9] This guide will delve into these key areas, providing the scientific foundation and practical methodologies required to investigate and validate the therapeutic potential of new chemical entities built around this remarkable core.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating multiple mechanisms of action that interfere with tumor growth, proliferation, and survival.[4][5][6] Their efficacy stems from the ability to inhibit key enzymatic and signaling pathways that are often dysregulated in cancer.

Core Mechanisms of Action

The anticancer effects of pyrazole derivatives are frequently attributed to their role as inhibitors of protein kinases, which are critical regulators of cell signaling.[3] Many pyrazoles function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3][10]

Key kinase targets include:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are crucial for tumor cell proliferation and angiogenesis, respectively. Dual inhibition of these RTKs is a synergistic strategy to combat cancer, and several pyrazole derivatives have been identified as potent dual inhibitors.[11]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle. Pyrazole compounds that inhibit CDKs can induce cell cycle arrest, preventing cancer cells from dividing.[5][12]

  • Other Key Kinases: Pyrazoles have also been shown to inhibit Bruton's tyrosine kinase (BTK), PI3K/AKT pathway kinases, and c-Jun N-terminal kinase (JNK), all of which are implicated in cancer cell survival and proliferation.[5][12][13][14]

Beyond kinase inhibition, some derivatives exert their effects by disrupting microtubule polymerization or by binding to DNA, ultimately triggering apoptosis.[5][6][15]

Visualizing the Anticancer Strategy

The overall workflow for screening novel pyrazole derivatives for anticancer potential is a multi-stage process designed to efficiently identify potent and selective compounds.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Primary Screening (Cytotoxicity Assay - MTT/CellTiter-Glo) B Secondary Screening (IC50 Determination) A->B C Mechanism of Action Assays (Kinase Inhibition, Apoptosis) B->C D Selectivity Profiling (Cancer vs. Normal Cell Lines) C->D E Xenograft Tumor Models (Efficacy Studies) D->E Lead Compound

Caption: High-level workflow for anticancer drug discovery.

The following diagram illustrates a simplified signaling pathway involving EGFR and VEGFR-2, common targets for pyrazole derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response P Pyrazole Derivative EGFR EGFR P->EGFR Inhibition VEGFR2 VEGFR-2 P->VEGFR2 Inhibition PI3K PI3K/AKT Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS VEGFR2->PI3K VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines a compound's effect on the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or cytostatic activity.[16][17]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.[18]

    • Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol measures the direct inhibitory effect of a compound on a specific kinase.

  • Principle: This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A luminescent signal is generated that is inversely proportional to the amount of kinase activity.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant human EGFR enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP.

    • Compound Addition: In a 96-well plate, add the pyrazole derivative at various concentrations.

    • Kinase Reaction: Add the EGFR enzyme and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Signal Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that simultaneously stops the kinase reaction and measures the remaining ATP.

    • Luminescence Reading: Measure the luminescence using a plate reader.

    • Data Analysis: A lower luminescent signal indicates higher kinase activity (less inhibition). Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the anticancer activity of selected pyrazole derivatives from recent literature.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Compound 27MCF-7 (Breast)VEGFR-2 Inhibition16.50--INVALID-LINK--[5]
Compound 33HCT116 (Colon)CDK2 Inhibition< 23.7 (0.074 for CDK2)--INVALID-LINK--[5]
Compound 43MCF-7 (Breast)PI3 Kinase Inhibition0.25--INVALID-LINK--[12]
Compound 46HCT116 (Colon)PIM-1 Inhibition1.51--INVALID-LINK--[12]
Compound 48HCT116 (Colon)Haspin Kinase Inhibition1.7--INVALID-LINK--[12]
Compound 6dHNO-97 (Head/Neck)Not Specified10.0--INVALID-LINK--[19]
KA5HepG2 (Liver)Not Specified8.5--INVALID-LINK--[18]

Antimicrobial & Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[20] Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them a valuable scaffold for anti-infective drug discovery.[1][20][21]

Core Mechanisms of Action

The precise mechanisms are varied and depend on the specific substitutions on the pyrazole ring. However, proposed mechanisms include:

  • Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of Cell Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Protein Synthesis: Interference with ribosomal function to halt the production of essential proteins.

The combination of the pyrazole nucleus with other heterocyclic rings, such as thiazole, has been shown to enhance antimicrobial effects.[21]

Experimental Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24]

  • Principle: The test organism is exposed to serial dilutions of the pyrazole derivative in a liquid growth medium. The MIC is identified as the lowest concentration where no turbidity (growth) is observed.[22][23]

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

    • Controls: Include a positive control (microorganism with no compound) to ensure growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should also be tested.

    • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

    • MIC Determination: Read the plate visually or with a plate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

G A Prepare Serial Dilutions of Pyrazole Compound in 96-well plate C Inoculate all wells (except negative control) with microbial suspension A->C B Prepare Standardized Microbial Inoculum (e.g., 5x10^5 CFU/mL) B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect Wells for Turbidity (Growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Protocol 4: Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[22][23]

  • Principle: A paper disc impregnated with the test compound is placed on an agar plate swabbed with the test bacterium. The compound diffuses into the agar. If the bacterium is susceptible, a clear zone of inhibition will form around the disc.[22]

  • Step-by-Step Methodology:

    • Plate Preparation: Using a sterile cotton swab, evenly streak a standardized bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

    • Disc Application: Aseptically place a sterile paper disc impregnated with a known concentration of the pyrazole derivative onto the agar surface.

    • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

    • Measurement: Measure the diameter of the zone of inhibition (in millimeters). The size of the zone correlates with the susceptibility of the organism to the compound.

Quantitative Data Summary
Compound IDMicroorganismActivity (MIC in µg/mL)Reference
Compound 24S. aureus16--INVALID-LINK--[25]
Compound 6dE. coli7.8--INVALID-LINK--[19]
Compound 6dMRSA15.7--INVALID-LINK--[19]
Compound 40S. pyogenesNot specified (Good activity)--INVALID-LINK--[25]

Anti-inflammatory & Neuroprotective Activities

Inflammation is a key pathological component of numerous diseases, and neuroinflammation is a critical factor in neurodegenerative disorders and spinal cord injury.[26][27][28] Pyrazole derivatives have demonstrated potent anti-inflammatory and neuroprotective effects.[8][26][27]

Core Mechanisms of Action
  • COX Inhibition: The most well-known mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing inflammatory prostaglandins.[1][29]

  • Modulation of Pro-inflammatory Cytokines: Many pyrazoles can suppress the expression and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[26][30][31]

  • Inhibition of Inflammatory Kinases: Targeting kinases involved in inflammatory signaling, such as JNK, can also contribute to their anti-inflammatory profile.[13]

These anti-inflammatory actions are directly linked to neuroprotection, as mitigating the secondary inflammation following an injury (like a spinal cord injury) can preserve neuronal tissue.[26][27]

Experimental Protocols

Protocol 5: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This is a common in vitro assay to screen for anti-inflammatory activity.[32][33]

  • Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme when stimulated with lipopolysaccharide (LPS). Anti-inflammatory compounds can inhibit this production. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for 1-2 hours.

    • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.

    • Incubation: Incubate the plate for 24 hours.

    • Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. c. Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes. d. Measure the absorbance at 540 nm.

    • Data Analysis: Use a sodium nitrite standard curve to calculate the nitrite concentration. Determine the IC50 of the compound for NO inhibition. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed effect is not due to cell death.[26]

Quantitative Data Summary
Compound IDAssay/ModelTarget/MechanismIC50 / ResultReference
Compound 6gLPS-stimulated BV2 microgliaIL-6 Suppression9.562 µM--INVALID-LINK--[26][30][31]
Compound 127Carrageenan-induced rat paw edemaCOX InhibitionED50 = 65.6 µmol/kg--INVALID-LINK--[1]
Compound 7mIn vitro assayCOX-2 Inhibition0.04 µM--INVALID-LINK--[27]
Compound 10dIn vitro assayJNK-1 Inhibition< 10 µM--INVALID-LINK--[13]

Antiviral Activity

The structural features of the pyrazole scaffold have also proven effective in the design of antiviral agents.[34] Research has demonstrated the efficacy of pyrazole derivatives against a range of viruses, including coronaviruses and Newcastle disease virus (NDV).[35][36][37]

Core Mechanisms of Action

The antiviral mechanisms of pyrazole derivatives are under active investigation but may involve:

  • Inhibition of Viral Replication: Targeting key viral enzymes like proteases or polymerases that are essential for the viral life cycle.

  • Blocking Viral Entry: Interfering with the interaction between viral proteins and host cell receptors.

  • Modulation of Host Immune Response: Some compounds may exert their effects by modulating the host's immune response to the viral infection. For instance, molecular docking studies suggest some pyrazoles interact with immune receptors like TLR4.[35][37]

Experimental Protocols

Protocol 6: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of a compound.[36][38]

  • Principle: A confluent monolayer of host cells is infected with a virus, which leads to the formation of localized areas of cell death or "plaques." The presence of an effective antiviral compound will reduce the number or size of these plaques.

  • Step-by-Step Methodology:

    • Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 cells for coronaviruses) in 6-well or 12-well plates.

    • Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1 hour.

    • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrazole derivative.

    • Incubation: Incubate the plates for several days until plaques are visible.

    • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to an untreated virus control. Determine the EC50 (50% effective concentration).

Quantitative Data Summary
Compound IDVirusAssayResultReference
Hydrazone 6Newcastle Disease Virus (NDV)In vivo protection100% protection, 0% mortality--INVALID-LINK--[35][37]
Thiazolidinedione 9Newcastle Disease Virus (NDV)In vivo protection100% protection, 0% mortality--INVALID-LINK--[35][37]
Pyrazolopyrimidine 7Newcastle Disease Virus (NDV)In vivo protection95% protection--INVALID-LINK--[35][37]
VariousSARS-CoV-2, MERS-CoVPlaque Reduction AssayPromising activity with selectivity--INVALID-LINK--[36][38]

Conclusion and Future Directions

The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, providing a versatile platform for the development of novel therapeutics. The extensive body of research highlights its potential in oncology, infectious diseases, and inflammatory conditions. The key to unlocking this potential lies in a systematic and rigorous evaluation process, employing a battery of validated in vitro and in vivo assays as outlined in this guide. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on advanced formulation and delivery strategies to improve the pharmacokinetic profiles of lead candidates. The continued exploration of novel pyrazole derivatives holds significant promise for addressing unmet medical needs across a wide spectrum of diseases.

References

Methodological & Application

Application Note & Protocol: A Validated Synthetic Route to 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a critical fluorinated building block in modern agrochemistry and medicinal chemistry. It forms the core scaffold for a multitude of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] The incorporation of the difluoromethyl (CHF₂) group is a key feature, often enhancing the metabolic stability and binding affinity of the final active ingredient. This document provides a detailed, field-proven protocol for the multi-step synthesis of this valuable intermediate, starting from common laboratory reagents. We will dissect the causality behind each experimental step, providing a robust, self-validating methodology suitable for laboratory-scale synthesis and process development.

The presented synthesis follows a classical and industrially relevant pathway: construction of a functionalized β-ketoester, formation of the pyrazole heterocycle via condensation with hydrazine, and final hydrolysis to yield the target carboxylic acid.[3][4]

Synthetic Strategy & Workflow

The retrosynthetic analysis reveals a convergent and logical pathway. The target carboxylic acid (IV) is derived from the hydrolysis of its corresponding ethyl ester (III). The pyrazole ring of the ester is constructed via a classical cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl equivalent, specifically ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (II). This key intermediate is, in turn, prepared from ethyl 4,4-difluoroacetoacetate (I) through a formylation reaction.

The overall forward synthesis workflow is illustrated below.

SynthesisWorkflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Formylation cluster_2 Step 3: Pyrazole Formation cluster_3 Step 4: Saponification A Ethyl Difluoroacetate + Ethyl Acetate B Ethyl 4,4-difluoroacetoacetate (I) A->B  NaOEt C Ethyl 2-(ethoxymethylene)-4,4-difluoro- 3-oxobutanoate (II) B->C  Triethyl Orthoformate, Acetic Anhydride D Ethyl 3-(difluoromethyl)-1H- pyrazole-4-carboxylate (III) C->D  Hydrazine Hydrate E 3-(Difluoromethyl)-1H- pyrazole-4-carboxylic acid (IV) D->E  1. NaOH  2. HCl (acidification)

Caption: Overall synthetic workflow from starting materials to the final product.

Detailed Protocols & Mechanistic Insights

Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate (I)

Principle: This step employs a Claisen condensation reaction. Sodium ethoxide (NaOEt), a strong base, deprotonates ethyl acetate to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of ethyl difluoroacetate. The subsequent loss of an ethoxide leaving group yields the target β-ketoester. The use of ethyl difluoroacetate in this step is crucial for introducing the key CHF₂ moiety at the outset.[5][6]

Protocol:

  • Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charge the flask with sodium ethoxide (1.1 eq) and suspend it in anhydrous toluene.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Add a solution of ethyl acetate (1.5 eq) in toluene dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add ethyl difluoroacetate (1.0 eq) dropwise, again keeping the temperature between 5-10 °C.[5]

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate or toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification to maximize yield, as distillation can lead to decomposition.[5]

Safety: Sodium ethoxide is highly reactive and corrosive. Ethyl difluoroacetate is volatile. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (II)

Principle: This reaction transforms the β-ketoester (I) into an activated enol ether using triethyl orthoformate. Acetic anhydride is used as a co-reagent to react with the ethanol byproduct, driving the equilibrium towards the product.[4][5] This "trapping" of the β-ketoester in its enol form prevents side reactions and prepares the molecule for cyclization by creating a suitable electrophilic center.

Protocol:

  • To the crude ethyl 4,4-difluoroacetoacetate (I) from the previous step, add triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq).

  • Heat the mixture to 110-120 °C and maintain for 4-6 hours.[4]

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • After cooling to 60-70 °C, remove the volatile components (excess reagents and ethyl acetate byproduct) by distillation under reduced pressure.[4]

  • The resulting pale brown liquid residue is crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (II) and is typically of sufficient purity for the subsequent cyclization step.[7][8]

Step 3: Cyclization to Ethyl this compound-4-carboxylate (III)

Principle: This is the core heterocycle-forming step. Hydrazine, a dinucleophilic reagent, reacts with the activated 1,3-dicarbonyl equivalent (II). The reaction proceeds via a nucleophilic attack of one hydrazine nitrogen onto the enol ether carbon, followed by an intramolecular condensation of the second nitrogen onto the ketone carbonyl, and subsequent dehydration to form the stable aromatic pyrazole ring. The choice of hydrazine hydrate will yield the desired 1H-pyrazole.[9][10][11]

Caption: Key pyrazole ring formation step.

Protocol:

  • Prepare a solution of hydrazine hydrate (1.1 eq) in ethanol in a reaction vessel.

  • Cool the hydrazine solution to 0-5 °C in an ice bath.

  • Add the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (II) dropwise to the hydrazine solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Gently heat the mixture to a reflux of ~50-60 °C for 1-2 hours to ensure complete cyclization and dehydration.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • The residue can be taken up in a suitable organic solvent (e.g., dichloromethane), washed with water and brine, dried, and concentrated.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Expert Insight: The regioselectivity of this reaction is critical. Adding the dicarbonyl component to the hydrazine solution helps control the initial nucleophilic attack and minimizes the formation of the undesired 5-(difluoromethyl) isomer.

Step 4: Hydrolysis to this compound-4-carboxylic acid (IV)

Principle: The final step is a standard ester hydrolysis (saponification) under basic conditions. Sodium hydroxide attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.[1][3]

Protocol:

  • Dissolve the crude ethyl this compound-4-carboxylate (III) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the mixture.

  • Heat the reaction to 60-70 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool to 0-5 °C in an ice bath.

  • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2. A white precipitate should form.

  • Stir the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product, this compound-4-carboxylic acid (IV).

Data Summary

The following table provides representative data for the synthesis. Actual yields may vary based on scale, purity of reagents, and experimental execution.

StepStarting MaterialProductTypical YieldKey Analytical Notes
1 Ethyl difluoroacetateEthyl 4,4-difluoroacetoacetate (I)~85-90% (crude)Used directly in the next step.
2 Ethyl 4,4-difluoroacetoacetate (I)Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (II)~85-90% (crude)Pale brown liquid.[5]
3 Intermediate (II)Ethyl this compound-4-carboxylate (III)~75-85%Solid after purification.
4 Intermediate (III)This compound-4-carboxylic acid (IV)>90%White crystalline solid.

Concluding Remarks

This application note details a reliable and scalable four-step synthesis for this compound-4-carboxylic acid. By understanding the function of each reagent and the rationale behind the chosen conditions, researchers can confidently reproduce this protocol. The methodology relies on well-established chemical transformations, ensuring high yields and purity of the final product, which serves as a cornerstone for the development of next-generation agrochemicals and pharmaceuticals.

References

Application Note: The Strategic Use of 3-(Difluoromethyl)-1H-pyrazole as a Core Intermediate for Next-Generation SDHI Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The 3-(difluoromethyl)-1H-pyrazole moiety represents a cornerstone in modern agrochemical development, particularly in the synthesis of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides. This class of fungicides has become critical for controlling a broad spectrum of devastating plant pathogens. This document provides a comprehensive guide for researchers and process chemists on the synthesis and application of this key intermediate. We will explore the synthetic pathways to the crucial building block, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), detail a step-by-step protocol for its conversion into the commercial fungicide Fluxapyroxad, and discuss the underlying structure-activity relationships (SAR) that govern its efficacy. This guide is designed to provide both the theoretical foundation and practical methodologies required to leverage this versatile intermediate in novel fungicide discovery and development.

Introduction: The Rise of Pyrazole Carboxamides in Crop Protection

Fungal pathogens pose a significant threat to global food security, causing substantial crop losses annually. The development of fungicides with novel modes of action is crucial to manage resistance and ensure effective disease control. Among the most successful classes of modern fungicides are the pyrazole carboxamides, which act by inhibiting the enzyme succinate dehydrogenase (SDH, or Complex II) in the mitochondrial respiratory chain.[1][2] This inhibition disrupts the fungal pathogen's energy production, leading to its death.

The introduction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group was a watershed moment in SDHI fungicide development.[2][3] This specific scaffold confers potent and broad-spectrum activity, leading to the successful commercialization of several blockbuster fungicides. The difluoromethyl (CHF₂) group is particularly important; its electronic properties and metabolic stability are believed to enhance the molecule's binding affinity to the target enzyme and improve its systemic properties within the plant.[4][5]

A portfolio of highly successful commercial fungicides has been developed from this common intermediate, underscoring its industrial and scientific importance.[1][2][3]

FungicideDeveloperYear of First Registration
IsopyrazamSyngenta2010
BixafenBayer2011
SedaxaneSyngenta2011
FluxapyroxadBASF2012
BenzovindiflupyrSyngenta2012
PydiflumetofenSyngenta2016
InpyrfluxamSumitomo2019

Mechanism of Action: Targeting Fungal Respiration

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain.

Causality of Inhibition: SDH catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are passed to ubiquinone (coenzyme Q), which is reduced to ubiquinol. Pyrazole carboxamide fungicides act as competitive inhibitors at the ubiquinone binding site (Q-site) of the SDH enzyme complex. The amide linkage and the specific substitutions on the pyrazole and aniline rings are optimized to fit snugly into this binding pocket, preventing the natural substrate from docking.[6][7] This blockage halts the entire electron transport chain, leading to a catastrophic failure of cellular energy (ATP) production and ultimately, fungal cell death.[2][7]

SDHI_Mechanism_of_Action cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH oxidation Fumarate Fumarate SDH->Fumarate reduction UQH2 Ubiquinol (QH2) SDH->UQH2 e- donor UQ Ubiquinone (Q) UQ->SDH e- acceptor ComplexIII Complex III UQH2->ComplexIII continues to Complex III Fungicide Pyrazole Carboxamide Fungicide (e.g., Fluxapyroxad) Fungicide->SDH INHIBITS (blocks Q-site)

Caption: Mechanism of SDHI fungicides.

Synthesis of the Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)

The synthesis of the final fungicide begins with the efficient production of its core pyrazole acid. While several routes exist, a common and historically significant method involves the cyclization of a difluorinated ketoester with methylhydrazine.[1]

This foundational synthesis involves three key steps:

  • Formation of an Enol Ether: Ethyl difluoroacetoacetate is reacted with an orthoformate to protect the ketone, forming a more reactive enol ether intermediate.

  • Pyrazole Ring Formation: The intermediate is then reacted with methylhydrazine. This cyclization reaction forms the 1-methyl-pyrazole ring. It's a critical step where regioselectivity is key to obtaining the desired isomer.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed, typically using a strong base like sodium hydroxide, to yield the final carboxylic acid (DFPA).

More modern, cost-effective industrial routes have since been developed to improve yield, purity, and reduce waste.[5][8] For instance, one innovative method utilizes an acetyl pyrazole as a key intermediate, which is then oxidized to the carboxylic acid in a very clean reaction.[8]

DFPA_Synthesis start Ethyl difluoroacetoacetate reagent1 + Triethyl orthoformate + Acetic anhydride intermediate1 Ethyl 2-(ethoxymethylene)- 3-keto-4,4-difluorobutanoate (Enol Ether Intermediate) reagent1->intermediate1 Step 1 reagent2 + Methylhydrazine (Cyclization) intermediate2 Ethyl 3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxylate reagent2->intermediate2 Step 2 reagent3 + NaOH (Hydrolysis) product 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid (DFPA) reagent3->product Step 3

Caption: General synthetic pathway for DFPA.

Protocol: Synthesis of Fluxapyroxad from DFPA

This section provides a detailed protocol for the laboratory-scale synthesis of Fluxapyroxad, a representative pyrazole carboxamide fungicide. The core transformation is an amide coupling reaction between DFPA and 3′,4′,5′-trifluorobiphenyl-2-amine.[9][10]

Safety Precaution: This procedure involves hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Activation of DFPA to the Acid Chloride

Rationale: The carboxylic acid (DFPA) is not reactive enough to directly form an amide bond with the aniline. It must first be converted to a more reactive acyl derivative, typically the acid chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Charging Reactants: To the flask, add DFPA (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of DFPA).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

  • Chlorination: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically a yellow to brown oil or solid and is used directly in the next step without further purification.

Part B: Amide Coupling to form Fluxapyroxad

Rationale: The highly reactive acid chloride readily couples with the primary amine of the aniline partner in the presence of a base. The base (e.g., triethylamine or pyridine) is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Materials:

  • Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Part A)

  • 3′,4′,5′-Trifluorobiphenyl-2-amine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Toluene

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: In a separate dry flask under a nitrogen atmosphere, dissolve 3′,4′,5′-trifluorobiphenyl-2-amine (1.0 eq) and triethylamine (1.1-1.3 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acid Chloride: Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching & Extraction: Once the reaction is complete, wash the mixture sequentially with water, dilute HCl (e.g., 1M), and saturated sodium bicarbonate solution to remove unreacted starting materials and salts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure Fluxapyroxad as a white solid.

ParameterSpecificationPurpose
Purity (HPLC) > 98%Ensures product efficacy and regulatory compliance.
Melting Point 156-158 °CA key physical constant for identity confirmation.
¹H NMR Conforms to structureConfirms the chemical structure and absence of impurities.
Mass Spec (ESI) [M+H]⁺ expected at ~382.1Confirms the molecular weight of the target compound.

Structure-Activity Relationships (SAR): The Basis for Design

The high efficacy of this fungicide class is not accidental but the result of deliberate molecular design based on well-established structure-activity relationships.[11][12][13]

  • Pyrazole Ring: The 1-methyl-3-(difluoromethyl) substitution pattern on the pyrazole ring is highly optimized for potent SDH inhibition.[3]

  • Amide Linker: The carboxamide linker is crucial. It correctly orients the two halves of the molecule (the pyrazole "head" and the aniline "tail") and participates in hydrogen bonding within the enzyme's active site.[6]

  • Aniline Moiety: The nature of the aniline ring is a key area of diversification and patentability. The substituents on this ring are critical for defining the spectrum of activity against different fungal pathogens and for tuning the molecule's physicochemical properties (e.g., solubility, systemic movement). For Fluxapyroxad, the 3′,4′,5′-trifluorobiphenyl group provides a conformationally flexible yet sterically defined structure that enhances binding.[9]

Conclusion and Future Outlook

This compound is a validated and highly valuable intermediate in the agrochemical industry. Its role as the central scaffold for a multitude of blockbuster SDHI fungicides is a testament to the power of rational chemical design. The protocols and principles outlined in this document provide a framework for the synthesis and utilization of this key building block. Future research will likely focus on developing even more atom-economical and greener synthetic routes to DFPA and its analogues, as well as exploring novel aniline partners to create the next generation of SDHI fungicides with improved efficacy, a broader spectrum, and a superior resistance profile.

References

Application Note & Protocol: A Modular Approach to the Synthesis of 3-(Difluoromethyl)-1H-pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(difluoromethyl)-1H-pyrazole carboxamide scaffold is a cornerstone of modern agrochemical design, forming the active core of numerous highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] Compounds such as Bixafen, Fluxapyroxad, and Isopyrazam leverage this moiety for potent and broad-spectrum fungal control.[1][3] This application note provides a comprehensive, two-stage protocol for the synthesis of this critical class of molecules, intended for researchers in crop protection, medicinal chemistry, and drug development. We detail the synthesis of the key building block, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), and its subsequent conversion to target carboxamides via an activated acid chloride intermediate. The protocols are designed to be robust and adaptable, with explanations for key experimental choices to ensure reliable execution and facilitate optimization.

Introduction: The Significance of the Pyrazole Carboxamide Core

Pyrazoles are five-membered heterocyclic rings that are foundational in medicinal and agricultural chemistry due to their diverse biological activities.[4][5][6] The introduction of a difluoromethyl (-CHF₂) group at the 3-position of the pyrazole ring has proven to be a particularly powerful strategy in the development of SDHI fungicides.[1][3] This electron-withdrawing group can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to the target enzyme, succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[3]

The general synthetic strategy involves two primary phases: the construction of the core pyrazole carboxylic acid, followed by amide bond formation with a variety of amine-containing fragments. This modularity allows for the creation of large libraries of analogues for structure-activity relationship (SAR) studies.[7]

Overall Synthetic Workflow

The synthesis is logically divided into two main parts. Part 1 focuses on the construction of the central heterocyclic building block. Part 2 describes the functionalization of this block to generate the final amide products.

G cluster_0 PART 1: Core Intermediate Synthesis cluster_1 PART 2: Amide Synthesis P1_Start Difluoroacetoacetic Acid Ester P1_Step1 Cyclocondensation with Methyl Hydrazine P1_Start->P1_Step1 P1_End 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic Acid Ester P1_Step1->P1_End P1_Step2 Saponification (Ester Hydrolysis) P1_End->P1_Step2 P1_Final DFPA (Key Intermediate) P1_Step2->P1_Final P2_Start DFPA (Key Intermediate) P2_Step1 Acid Activation (e.g., with SOCl₂) P2_Start->P2_Step1 P2_Intermediate Pyrazole-4-carbonyl Chloride P2_Step1->P2_Intermediate P2_Step2 Amide Coupling with Primary/Secondary Amine (R-NH₂) P2_Intermediate->P2_Step2 P2_Final Target 3-(Difluoromethyl)-1H- pyrazole Carboxamide P2_Step2->P2_Final

Figure 1: High-level workflow for the synthesis of this compound carboxamides.

Part 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)

The synthesis of the pivotal intermediate, DFPA, is a critical first step. The most established and scalable route involves the cyclocondensation of an ethyl 4,4-difluoroacetoacetate precursor with methylhydrazine.[2]

Reaction Scheme & Mechanism

G Reactant1 Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate Intermediate Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate Reactant1->Intermediate Cyclization (e.g., Toluene, K₂CO₃) Reactant2 +   CH₃NHNH₂ (Methylhydrazine) Product 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) Intermediate->Product Hydrolysis (e.g., NaOH, H₂O/EtOH) G Reactant1 DFPA Intermediate 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride Reactant1->Intermediate Activation (e.g., DCM, cat. DMF) Reactant2 +   SOCl₂ (Thionyl Chloride) Amine +   R-NH₂ (Amine) Base +   Et₃N (Base) Product Target Pyrazole Carboxamide Intermediate->Product Amide Coupling

References

Application Notes and Protocols for the Analytical Characterization of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Pyrazoles and the Need for Rigorous Analytical Characterization

Fluorinated pyrazoles represent a cornerstone in modern medicinal chemistry, agrochemicals, and material sciences.[1][2] The strategic incorporation of fluorine atoms into the pyrazole scaffold can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4][5] This has led to the development of numerous successful drugs and agrochemicals.[1] However, the unique properties imparted by fluorine also present distinct analytical challenges. The presence of fluorine can influence chromatographic behavior, ionization in mass spectrometry, and produce complex NMR spectra. Therefore, a multi-faceted analytical approach is essential for the unambiguous characterization, quantification, and quality control of these valuable compounds.

This comprehensive guide provides an in-depth exploration of the key analytical methodologies for the characterization of fluorinated pyrazoles. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), chromatography, and X-ray crystallography. This document is designed to serve as a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and experimental parameters.

A Multi-Modal Approach to Characterization

A robust analytical workflow for fluorinated pyrazoles relies on the synergistic use of multiple techniques to build a complete picture of the molecule's identity, purity, and structure. Each technique provides a unique piece of the puzzle, and their combined application ensures the highest level of scientific rigor.

Integrated Analytical Workflow for Fluorinated Pyrazoles cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Characterization cluster_advanced_characterization Advanced & Orthogonal Characterization cluster_final_assessment Final Assessment Synthesis Fluorinated Pyrazole Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Elucidation MS Mass Spectrometry (LC-MS, GC-MS, HRMS) Purification->MS Molecular Weight Confirmation Xray X-ray Crystallography Purification->Xray Single Crystal Growth Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Chromatography Chromatography (HPLC, GC, Chiral HPLC) NMR->Chromatography Purity & Isomer Separation Final_Report Comprehensive Characterization Report (Identity, Purity, Structure) NMR->Final_Report Structural Data MS->Chromatography Purity & Quantification MS->Final_Report Molecular Formula Confirmation Chromatography->Final_Report Purity Data Xray->Final_Report Absolute Structure Elemental_Analysis->Final_Report Elemental Composition

Figure 1: Integrated workflow for the comprehensive characterization of fluorinated pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and this is especially true for fluorinated compounds. The presence of the spin ½, 100% abundant ¹⁹F nucleus provides a unique and highly sensitive probe into the molecular environment.[6][7]

¹⁹F NMR Spectroscopy: A Window into the Fluorinated World

¹⁹F NMR is a highly sensitive technique due to the high gyromagnetic ratio of the fluorine nucleus and the absence of background signals in biological or most synthetic samples.[7] The chemical shift of a ¹⁹F nucleus is extremely sensitive to its electronic environment, spanning a range of several hundred ppm, which provides exquisite resolution and detailed structural information.[7]

Key Applications of ¹⁹F NMR for Fluorinated Pyrazoles:

  • Structural Confirmation: The chemical shift, multiplicity, and coupling constants in a ¹⁹F NMR spectrum provide definitive evidence for the number and location of fluorine atoms on the pyrazole ring and any fluorinated substituents.

  • Isomer Differentiation: Positional isomers of fluorinated pyrazoles often exhibit distinct ¹⁹F NMR spectra, allowing for their unambiguous identification and quantification.

  • Purity Assessment: ¹⁹F NMR can be used as a rapid and sensitive assay to detect and quantify fluorine-containing impurities.[8]

  • Fragment-Based Drug Discovery (FBDD): In drug discovery, ¹⁹F NMR is a powerful tool for screening libraries of fluorinated fragments to identify binders to biological targets.[9][10][11]

¹H and ¹³C NMR Spectroscopy

While ¹⁹F NMR is crucial, ¹H and ¹³C NMR are also indispensable for a complete structural assignment.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons in the molecule. Heteronuclear coupling between ¹H and ¹⁹F nuclei (J-coupling) can provide valuable information about the proximity of these atoms.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of C-F coupling provides direct evidence for the attachment of fluorine to specific carbon atoms.[1]

Protocol: Acquiring High-Quality NMR Spectra of a Fluorinated Pyrazole

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation and purity assessment.

Materials:

  • Fluorinated pyrazole sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the fluorinated pyrazole sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (S/N).

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Acquire a ¹⁹F NMR spectrum. Due to the high sensitivity of ¹⁹F, fewer scans are typically required compared to ¹³C NMR.[12] It is common to acquire ¹⁹F spectra with ¹H decoupling to simplify the signals.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting all carbon signals, especially quaternary carbons.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

    • Integrate the signals in the ¹H and ¹⁹F spectra.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Data Interpretation:

Parameter Information Provided
Chemical Shift (δ) Electronic environment of the nucleus. Highly informative in ¹⁹F NMR.
Integration Relative number of nuclei contributing to a signal.
Multiplicity Number of neighboring NMR-active nuclei (due to J-coupling).
Coupling Constant (J) Magnitude of the interaction between coupled nuclei, providing information on through-bond connectivity and stereochemistry.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of fluorinated pyrazoles. It also provides valuable structural information through the analysis of fragmentation patterns.

Common MS Techniques for Fluorinated Pyrazoles:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for the analysis of many pharmaceutical compounds. It allows for the separation of mixtures followed by mass analysis.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable fluorinated pyrazoles.[15]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments.[16]

Protocol: LC-MS Analysis of a Fluorinated Pyrazole

Objective: To confirm the molecular weight and assess the purity of a fluorinated pyrazole sample.

Materials:

  • Fluorinated pyrazole sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate (for modifying the mobile phase)

  • LC-MS system (e.g., with ESI or APCI source)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated pyrazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC Method Development:

    • Select a suitable HPLC column (e.g., C18).

    • Develop a gradient elution method using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to aid ionization.

    • Optimize the gradient to achieve good separation of the main peak from any impurities.

  • MS Parameter Optimization:

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal intensity of the target analyte.

    • Select the appropriate ionization mode (positive or negative) based on the structure of the pyrazole.

  • Data Acquisition:

    • Inject the prepared sample onto the LC-MS system.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z value of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

    • Confirm the molecular weight from the mass spectrum of the main peak.

    • Integrate the peak areas in the total ion chromatogram (TIC) or UV chromatogram to estimate the purity.

Chromatography: Separation of Isomers and Purity Determination

Chromatographic techniques are essential for separating fluorinated pyrazoles from reaction byproducts, starting materials, and other impurities. They are also crucial for the separation of isomers.

Key Chromatographic Techniques:

  • High-Performance Liquid Chromatography (HPLC): Widely used for purity analysis and preparative purification.[17]

  • Gas Chromatography (GC): Effective for the analysis of volatile and thermally stable fluorinated pyrazoles and their isomers.[18]

  • Chiral HPLC: Essential for the separation of enantiomers of chiral fluorinated pyrazoles.[19]

Chromatographic Separation of Fluorinated Pyrazole Isomers cluster_input Input Mixture cluster_separation Separation Technique cluster_output Separated Components cluster_analysis Analysis Mixture Mixture of Fluorinated Pyrazole Isomers HPLC HPLC / Chiral HPLC Mixture->HPLC GC Gas Chromatography Mixture->GC Isomer1 Isolated Isomer 1 HPLC->Isomer1 Isomer2 Isolated Isomer 2 HPLC->Isomer2 GC->Isomer1 GC->Isomer2 Quantification Quantification Isomer1->Quantification Characterization Further Characterization (NMR, MS) Isomer1->Characterization Isomer2->Quantification Isomer2->Characterization

Figure 2: Workflow for the chromatographic separation and analysis of fluorinated pyrazole isomers.

Protocol: Chiral HPLC Separation of Fluorinated Pyrazole Enantiomers

Objective: To separate and quantify the enantiomers of a chiral fluorinated pyrazole.

Materials:

  • Racemic mixture of the chiral fluorinated pyrazole

  • Chiral HPLC column (e.g., CHIRALPAK® series)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • HPLC system with a UV detector

Procedure:

  • Column and Mobile Phase Selection:

    • Choose a chiral stationary phase (CSP) based on the structure of the analyte. Polysaccharide-based CSPs are often a good starting point.

    • Select a mobile phase system, typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[19]

  • Method Development:

    • Start with a standard mobile phase composition (e.g., 90:10 n-hexane:isopropanol) and a flow rate of 1.0 mL/min.

    • Inject the racemic sample and monitor the separation.

    • Optimize the mobile phase composition by varying the percentage of the alcohol modifier to improve resolution.

    • Investigate the effect of column temperature on the separation, as lower temperatures often lead to better resolution.[19]

  • Data Acquisition and Analysis:

    • Once optimal separation is achieved, inject the sample for quantitative analysis.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of a compound in the solid state, including its absolute stereochemistry.[20][21] This technique is invaluable for confirming the connectivity and stereochemistry of novel fluorinated pyrazoles.[22][23][24]

Protocol: Growing Crystals for X-ray Diffraction

Objective: To grow single crystals of a fluorinated pyrazole suitable for X-ray diffraction analysis.

Materials:

  • Purified fluorinated pyrazole

  • A selection of high-purity solvents

  • Small glass vials or test tubes

Procedure:

  • Solvent Screening:

    • Test the solubility of the compound in a range of solvents of varying polarity.

  • Crystal Growth Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent in which the compound is insoluble but the good solvent is miscible. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and dry them on a filter paper.

Conclusion

The comprehensive characterization of fluorinated pyrazoles is a critical undertaking that requires a synergistic and well-reasoned analytical strategy. By combining the strengths of NMR spectroscopy, mass spectrometry, chromatography, and X-ray crystallography, researchers can confidently determine the structure, purity, and stereochemistry of these important molecules. The protocols and insights provided in this guide are intended to empower scientists in their efforts to develop the next generation of fluorinated pyrazole-based drugs, agrochemicals, and advanced materials.

References

Introduction: The Strategic Importance of the 3-(Difluoromethyl)-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-(Difluoromethyl)-1H-pyrazole in Agrochemical Research

In the landscape of modern agrochemical discovery, the strategic incorporation of fluorine atoms has become a cornerstone for developing highly effective and resilient active ingredients.[1][2] The difluoromethyl (CHF2) group, in particular, offers a unique balance of properties. Unlike the more electron-withdrawing trifluoromethyl group, the CHF2 moiety can act as a hydrogen bond donor, enhance metabolic stability, and fine-tune lipophilicity, thereby improving a molecule's bioavailability and binding affinity to its target site.[1][3]

When this valuable functional group is attached to a pyrazole ring—a versatile five-membered nitrogen-containing heterocycle known for its broad spectrum of biological activities—the resulting scaffold, this compound, becomes a powerhouse for innovation.[4][5] This guide provides a detailed exploration of its primary application in the development of fungicides, alongside its growing relevance in herbicide and insecticide research. It is designed for researchers and scientists, offering not just protocols, but the strategic rationale behind them.

Part 1: Dominance in Fungicide Development: The SDHI Revolution

The most significant contribution of the this compound core is in the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[6][7] These compounds have revolutionized the control of a wide range of devastating fungal pathogens in numerous crops.

Mechanism of Action: Disrupting the Fungal Powerhouse

SDHI fungicides target Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[8][9] By binding to the ubiquinone-binding site (Q-site) of this complex, they block the oxidation of succinate to fumarate. This interruption halts the production of ATP, the cell's primary energy currency, leading to the cessation of fungal spore germination and mycelial growth.[8] The this compound-4-carboxamide structure is exceptionally effective at fitting into this binding pocket.[7]

SDHI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain TCA TCA Cycle ComplexII Complex II (Succinate Dehydrogenase) TCA->ComplexII Succinate ComplexIII Complex III ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP ATP (Energy) SDHI This compound (SDHI Fungicide) SDHI->ComplexII INHIBITS

Caption: Mechanism of SDHI fungicides targeting Complex II.

Prominent Commercial Fungicides

The versatility of this scaffold is demonstrated by the number of successful commercial products developed by leading agrochemical companies.

CompoundTrade Name ExampleDeveloperKey Pathogens Controlled
Bixafen Aviator XproBayerSeptoria tritici, Rusts, Rhynchosporium
Fluxapyroxad XemiumBASFPowdery mildew, Rusts, Leaf spots
Isopyrazam SegurisSyngentaRamularia, Septoria, Net blotch
Pydiflumetofen AdepidynSyngentaBotrytis cinerea, Powdery mildew, Fusarium
Sedaxane VibranceSyngentaSeed-borne diseases (Rhizoctonia, Ustilago)

References for table contents:[7][10][11]

Protocol 1: Synthesis of a Model 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol outlines a generalized synthesis route for creating a novel pyrazole carboxamide, a common structure for SDHI fungicides. The key steps are the formation of the pyrazole core followed by amide coupling.

Synthesis_Workflow start Start Materials: - Ethyl difluoroacetoacetate - Triethyl orthoformate - Methylhydrazine - Substituted Aniline step1 Step 1: Enol Ether Formation React ethyl difluoroacetoacetate with triethyl orthoformate and acetic anhydride. start->step1 step2 Step 2: Pyrazole Ring Cyclization React the enol ether intermediate with methylhydrazine to form the core ester: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. step1->step2 step3 Step 3: Saponification Hydrolyze the ester to the carboxylic acid using a base (e.g., NaOH). step2->step3 step4 Step 4: Acid Chloride Formation Activate the carboxylic acid with a chlorinating agent (e.g., thionyl chloride). step3->step4 step5 Step 5: Amide Coupling React the acid chloride with a selected substituted aniline in the presence of a base (e.g., triethylamine). step4->step5 end Final Product: Novel 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxamide step5->end

Caption: General synthesis workflow for pyrazole carboxamides.

Step-by-Step Methodology:

  • Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate:

    • Heat acetic anhydride (3.6 moles) to approximately 100-105 °C.

    • Prepare a mixture of crude ethyl difluoroacetoacetate (~0.96 moles) and triethyl orthoformate (1.8 moles). Add this mixture drop-wise to the heated acetic anhydride and maintain the temperature for 6 hours.[12]

    • Cool the reaction and concentrate under vacuum to remove volatiles, yielding crude ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate.

    • In a separate vessel, dissolve methylhydrazine (e.g., 40% aqueous solution) in a suitable solvent system (e.g., toluene/water) and cool to between -10°C and -5°C.[12]

    • Slowly add the crude oxobutyrate intermediate to the methylhydrazine solution. The reaction is typically complete within 1-2 hours.

    • Perform an aqueous workup, separating the organic phase. Purify the crude product by crystallization or column chromatography to yield the target pyrazole ester.

  • Saponification to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

    • Dissolve the pyrazole ester from the previous step in a solvent like ethanol or methanol.

    • Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.1 to 1.5 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture, remove the organic solvent under reduced pressure, and dilute with water.

    • Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2. The carboxylic acid will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Amide Coupling to Form the Final Product:

    • Suspend the carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride (~1.2 equivalents) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases, indicating the formation of the acid chloride.

    • In a separate flask, dissolve the desired substituted aniline (1 equivalent) and a non-nucleophilic base like triethylamine or pyridine (~1.5 equivalents) in anhydrous DCM.

    • Cool the aniline solution to 0 °C and slowly add the freshly prepared acid chloride solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion.

    • Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide.

    • Purify the final compound by recrystallization or flash chromatography.[7][10]

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol determines the concentration at which a compound inhibits fungal growth by 50% (EC₅₀), a key metric for efficacy.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds and a positive control (e.g., Boscalid, Fluxapyroxad) in DMSO.

  • Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum).

  • Sterile petri dishes (9 cm).

  • Sterile cork borer (5 mm).

Step-by-Step Methodology:

  • Preparation of Media: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55 °C in a water bath.

  • Dosing the Media: Add the required volume of the stock solution of your test compound to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Ensure the DMSO concentration does not exceed 1% (v/v) in the final medium. Prepare a control plate with DMSO only. Swirl flasks gently to mix and immediately pour into petri dishes.

  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture. Place the disc, mycelium-side down, in the center of each prepared petri dish.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at a temperature suitable for the specific fungus (typically 22-25 °C).

  • Data Collection: Incubate until the fungal growth in the control plate has nearly reached the edge of the dish. Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where:

      • C = Average diameter of the colony in the control.

      • T = Average diameter of the colony in the treated plate.

  • EC₅₀ Determination: Use probit analysis or logarithmic regression to plot the inhibition percentage against the log of the compound concentration. The EC₅₀ value is the concentration that causes 50% inhibition.[13][14]

Part 2: Application in Herbicide Research

While less established than its fungicidal role, the this compound scaffold is a promising platform for discovering new herbicides. Research has explored its use in molecules targeting crucial plant-specific biochemical pathways.[5][15]

Mechanism of Action: Targeting Plant-Specific Pathways
  • HPPD Inhibition: Pyrazole derivatives can inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical for the synthesis of plastoquinone, a necessary cofactor for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll from photo-oxidation. The result is rapid bleaching of new plant tissues followed by necrosis.[4][16]

  • PPO Inhibition: Other pyrazole-based herbicides act as protoporphyrinogen oxidase (PPO) inhibitors. PPO is the last common enzyme in the synthesis of both chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm, is oxidized, and generates reactive oxygen species upon exposure to light, causing rapid cell membrane disruption.[17]

HPPD_Inhibition Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyr->HPP HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate HPPD->HGA Bleaching Bleaching & Necrosis HPPD->Bleaching Blocked Path Plasto Plastoquinone & Carotenoids HGA->Plasto Chloro Chlorophyll Protection Plasto->Chloro Herbicide Pyrazole Herbicide Herbicide->HPPD INHIBITS

Caption: Simplified pathway of HPPD inhibition by pyrazole herbicides.

Protocol 3: Greenhouse Herbicidal Efficacy Bioassay

This protocol assesses the pre-emergence (before weeds sprout) and post-emergence (on existing weeds) activity of a test compound.

Materials:

  • Pots or trays filled with sterilized sandy loam soil.

  • Seeds of representative weed species (e.g., Echinochloa crusgalli - a monocot; Amaranthus retroflexus - a dicot).

  • Test compound formulated as an emulsifiable concentrate or wettable powder.

  • Laboratory spray chamber.

Step-by-Step Methodology:

  • Planting:

    • Pre-emergence: Fill pots with soil, sow the weed seeds at a depth of 0.5-1.0 cm, and lightly water.

    • Post-emergence: Sow seeds and allow them to grow in a greenhouse until they reach the 2-3 leaf stage.

  • Compound Application:

    • Prepare solutions of the test compound at various application rates (e.g., 250, 500, 1000 g a.i./ha). Include a negative control (formulation blank) and a positive control (commercial herbicide).

    • For pre-emergence , spray the soil surface of the newly planted pots.

    • For post-emergence , spray the foliage of the grown seedlings until runoff.

  • Incubation and Observation:

    • Place all pots in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14h photoperiod).

    • Water the pots as needed, avoiding disturbance of the soil surface for pre-emergence tests.

  • Assessment:

    • After a set period (typically 14-21 days), visually assess the herbicidal effect.

    • Use a rating scale from 0 to 100, where 0 = no effect and 100 = complete plant death.

    • Record specific symptoms such as chlorosis (yellowing), necrosis (browning/death), bleaching, or stunting.[18][19]

Part 3: Emerging Applications in Insecticide Research

The application of the this compound scaffold in insecticides is an active area of research. While not as commercially mature as its fungicidal counterparts, the pyrazole core is a well-known insecticidal pharmacophore, suggesting significant potential.

Potential Mechanisms of Action

Drawing from the broader class of pyrazole insecticides, two primary modes of action are plausible targets for new derivatives:

  • GABA-gated Chloride Channel Antagonism: This is the mode of action for the famous insecticide Fipronil. The compound blocks the inhibitory neurotransmitter GABA from binding to its receptor, leading to hyperexcitation of the insect's central nervous system, convulsions, and death.[20]

  • Mitochondrial Electron Transport Inhibition (METI): Some pyrazole insecticides inhibit Complex I (NADH-CoQ reductase) of the mitochondrial respiratory chain.[20] This disrupts ATP production, similar to SDHIs, but at a different point in the chain.

Protocol 4: Insecticidal Bioassay (Aphid Contact/Ingestion)

This protocol evaluates the toxicity of a compound to a common sucking pest, such as the bean aphid (Aphis fabae).

Materials:

  • Broad bean plants (Vicia faba) at the 2-4 leaf stage.

  • Healthy, synchronized culture of Aphis fabae.

  • Test compound solutions in acetone-water with a surfactant (e.g., Triton X-100).

  • Leaf-dip or spray application setup.

Step-by-Step Methodology:

  • Plant Preparation: Select healthy broad bean leaves of a similar size.

  • Compound Application (Leaf-Dip Method):

    • Prepare serial dilutions of the test compound (e.g., 200, 100, 50, 25, 12.5 mg/L).

    • Dip each leaf into the respective test solution for approximately 10-15 seconds, ensuring full coverage.

    • Dip control leaves in the solvent-surfactant solution without the test compound.

    • Allow the leaves to air dry completely in a fume hood.

  • Infestation:

    • Place the dried leaves, abaxial side up, on a layer of moist agar in a petri dish to keep them turgid.

    • Using a fine paintbrush, carefully transfer 20-30 adult aphids onto each treated leaf disc.

  • Incubation and Assessment:

    • Cover the petri dishes and maintain them at 22-24 °C with a 16h photoperiod.

    • After 24 or 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded with the brush are considered dead.

  • Data Analysis:

    • Calculate the mortality percentage for each concentration, correcting for any control mortality using Abbott's formula.

    • Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.[21][22]

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly successful core structure in modern agrochemical research, particularly in the realm of SDHI fungicides. Its unique physicochemical properties impart high biological activity and favorable pharmacokinetics. The established synthetic routes and clear mechanism of action provide a robust platform for the continued design of next-generation fungicides with improved spectrum and resistance-breaking potential.

The exploration of this scaffold in herbicides and insecticides represents a logical and promising frontier. By applying principles of rational design and leveraging the known targets of the broader pyrazole chemical class, researchers can unlock new modes of action and develop innovative solutions for integrated pest management. The key challenges will be to optimize for selectivity between pests and non-target organisms and to proactively manage the evolution of resistance through diverse chemical offerings.

References

Introduction: The Rise of Pyrazole Carboxamides in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Pyrazole-Based Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone of modern fungal disease management in agriculture. This class of fungicides has seen rapid growth, with numerous compounds launched into the global market, offering broad-spectrum control of devastating plant pathogens.[1] The earliest members of this class, known as carboxamides, such as carboxin (first marketed around 1966), were primarily used as seed treatments against basidiomycete pathogens.[1] However, the development of broad-spectrum foliar fungicides like boscalid in the early 2000s marked a new era for SDHIs.[1][2]

At the heart of this revolution is the pyrazole-carboxamide scaffold. A significant number of highly successful commercial fungicides, including bixafen, fluxapyroxad, isopyrazam, and penthiopyrad, are derived from a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid precursor.[3][4] This guide provides a detailed overview and practical protocols for researchers and drug development professionals engaged in the discovery of novel SDHI fungicides, focusing on the design, synthesis, and evaluation of candidates derived from pyrazole precursors. We will explore the fundamental mechanism of action, delve into detailed synthesis and bioassay protocols, and discuss the critical structure-activity relationships that govern efficacy.

Pillar 1: Mechanism of Action - Targeting Fungal Respiration

The fungicidal activity of SDHIs stems from their ability to disrupt cellular energy production in pathogenic fungi. They specifically target and inhibit the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.[1][5]

By binding to the ubiquinone (Q) binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[3][6] This inhibition halts cellular respiration, preventing the production of ATP, the primary energy currency of the cell. The resulting energy deficit leads to the cessation of fungal growth and, ultimately, cell death.[1] This targeted mode of action is distinct from other fungicide classes like the QoI inhibitors (strobilurins), which act on Complex III of the respiratory chain.[1]

SDHI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (SDH Enzyme) TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Fumarate Fumarate Succinate->Fumarate oxidation SdhA SdhA Succinate->SdhA e- SdhB SdhB SdhC SdhC Ubiquinone Ubiquinone (Q) SdhB->Ubiquinone e- transfer SdhD SdhD Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone reduction Complex_III Complex III Ubihydroquinone->Complex_III e- transfer SDHI Pyrazole SDHI Fungicide SDHI->SdhB BLOCKS caption Mechanism of SDHI Fungicides

Caption: SDHIs block the electron transfer at Complex II of the mitochondrial respiratory chain.

Pillar 2: Core Chemical Structure and Design Rationale

The general structure of pyrazole-based SDHI fungicides consists of a pyrazole ring connected via a carboxamide linker to a substituted aryl or heteroaryl group. This modular structure allows for extensive chemical modification to optimize fungicidal activity, spectrum, and physicochemical properties.

Caption: Core scaffold of pyrazole-carboxamide SDHI fungicides.

  • Pyrazole Ring (Acid Moiety): This is the primary pharmacophore that anchors the molecule into the SDH enzyme's active site. The substituents on the pyrazole ring, particularly at the 1- (methyl) and 3- (dihalogenomethyl) positions, are crucial for high efficacy.[4] The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group is a hallmark of many successful commercial fungicides.[4]

  • Carboxamide Linker: This amide bridge is essential for correctly orienting the two main fragments of the molecule. Molecular docking studies suggest the carbonyl oxygen of the amide forms critical hydrogen bonds with amino acid residues like TYR58 and TRP173 within the SDH active site, stabilizing the inhibitor-enzyme complex.[4][7][8]

  • Amine Moiety (Aryl/Heteroaryl Group): This part of the molecule contributes significantly to the spectrum of activity and physical properties like systemicity. Variations in this fragment, from simple substituted phenyl rings to more complex bicyclic systems, allow for fine-tuning of the fungicide's performance against different pathogens.[9][10]

Pillar 3: Synthesis and Evaluation Protocols

The development of novel SDHI fungicides is a systematic process involving chemical synthesis followed by rigorous biological evaluation.

Protocol 1: General Synthesis of Pyrazole-Carboxamide Derivatives

This protocol outlines a common synthetic route starting from a key pyrazole carboxylic acid precursor and a selected aniline. The strategy is based on active fragment mosaic theory, combining the essential pyrazole "acid" with a variable "amine" fragment.[4]

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_analysis Characterization Start Start: Pyrazole Carboxylic Acid Precursor + Substituted Aniline Step1 Step 1: Acid Chlorination (e.g., with SOCl₂ or (COCl)₂) Convert R-COOH to R-COCl Start->Step1 Step2 Step 2: Amide Coupling React Acid Chloride with Aniline in presence of a base (e.g., Pyridine) Step1->Step2 Step3 Step 3: Work-up & Purification (Extraction, Washing, Column Chromatography) Step2->Step3 End Final Product: Pyrazole-Carboxamide Derivative Step3->End Analysis Structure Confirmation: - ¹H NMR - ¹³C NMR - HRMS End->Analysis Verify Structure caption General workflow for pyrazole-carboxamide synthesis.

Caption: General workflow for pyrazole-carboxamide synthesis.

Step-by-Step Methodology:

  • Preparation of Pyrazole Acyl Chloride:

    • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

    • Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazole acyl chloride, which is often used immediately in the next step.

  • Amide Coupling Reaction:

    • Dissolve the desired substituted aniline (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude pyrazole acyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution.

    • Stir the reaction mixture at room temperature for 6-12 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixtures) to yield the pure pyrazole-carboxamide derivative.

  • Structural Characterization:

    • Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is a standard method to determine the intrinsic fungicidal activity of newly synthesized compounds and calculate their half-maximal effective concentration (EC₅₀).[4][11]

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds and a commercial standard (e.g., boscalid, fluxapyroxad) in a suitable solvent like DMSO to a concentration of 10,000 µg/mL.[4]

  • Preparation of Fungal Plates:

    • Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

    • Cool the PDA to approximately 50-60 °C.

    • Add the appropriate volume of the compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50 µg/mL). A solvent-only plate (DMSO) serves as the negative control.

    • Pour the amended PDA into sterile Petri dishes (9 cm diameter) and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a mycelial disc (5 mm diameter) from the edge of an actively growing colony of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum).[11]

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubation and Measurement:

    • Incubate the plates at a suitable temperature (e.g., 25 ± 1 °C) in the dark.

    • When the mycelial growth in the control plate has reached approximately 7-8 cm in diameter, measure the colony diameter of all plates.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • Data Analysis:

    • Use the inhibition data to calculate the EC₅₀ value for each compound using probit analysis or a similar statistical method.

Table 1: Example In Vitro Antifungal Activity Data (EC₅₀ in µg/mL)

Compound IDRhizoctonia solaniSclerotinia sclerotiorumBotrytis cinereaReference
7d 0.046--[8][10]
12b 0.046--[8][10]
8e 0.0120.123-[11]
9m 14.40-28.29[4]
6i ---[7][12]
Boscalid0.464 - 0.7410.159-[8][10][11]
Fluxapyroxad0.036 - 0.1030.104-[8][10][11]

Note: Data is compiled from multiple sources for illustrative purposes. "-" indicates data not reported in the cited source.

Protocol 3: In Vivo Protective and Curative Assays (Detached Leaf Method)

In vivo assays are crucial to evaluate the performance of a compound under conditions that more closely resemble agricultural use. This protocol assesses both protective (pre-infection) and curative (post-infection) activity.[8][11]

Step-by-Step Methodology:

  • Plant Preparation:

    • Grow healthy plants (e.g., rice, oilseed rape) in a controlled environment to a suitable growth stage.

    • Excise healthy, uniform leaves for the assay.

  • Compound Application:

    • Prepare solutions of the test compounds at various concentrations (e.g., 100 µg/mL) in a water-based solution containing a surfactant (e.g., Tween-20).

    • For Protective Assay: Spray the compound solutions onto the leaf surfaces until runoff. Allow the leaves to air dry.

    • For Curative Assay: Inoculate the leaves first (see step 3) and then apply the compound solutions 24 hours later.

  • Inoculation:

    • Place a mycelial disc of the target pathogen (e.g., R. solani) onto the center of each treated (protective) or untreated (curative) leaf.

    • A control group is treated only with the surfactant solution.

  • Incubation and Evaluation:

    • Place the leaves in a high-humidity chamber at an appropriate temperature.

    • After a set incubation period (e.g., 48-72 hours), measure the lesion diameter on each leaf.

    • Calculate the efficacy based on the reduction in lesion size compared to the control.

Pillar 4: Structure-Activity Relationship (SAR) and Molecular Docking

Systematic modification of the pyrazole-carboxamide scaffold and analysis of the resulting biological activity provide valuable insights into the structure-activity relationship (SAR).[11] This knowledge guides the rational design of more potent fungicides.

Key SAR Insights:

  • Pyrazole Ring Substituents: The 3-position is critical. A difluoromethyl group (-CHF₂) generally confers higher activity than a trifluoromethyl (-CF₃) or dichlorofluoromethyl (-CFCl₂) group. The 1-methyl group is also optimal for many commercial SDHIs.

  • Amide Linker: The integrity of the -C(O)NH- linker is essential for binding to the SDH enzyme.

  • Amine Moiety: The nature of the aryl or heteroaryl ring system significantly impacts the fungicidal spectrum. Introducing bioisosteric replacements (e.g., replacing a phenyl ring with a thiazole or indazole) can lead to novel scaffolds with improved or different activity profiles.[4][9][13] For example, introducing thioether or ether moieties can enhance activity against specific pathogens like R. solani.[8][11]

Molecular Docking:

Computational molecular docking is a powerful tool to visualize and predict how a designed molecule will bind to the target enzyme.[7][14] It helps explain SAR findings at a molecular level. Studies consistently show that active pyrazole-carboxamide fungicides fit into the ubiquinone-binding pocket of the SDH enzyme, forming key interactions:

  • Hydrogen Bonds: The amide carbonyl oxygen typically forms H-bonds with residues such as Tyr58 and Trp173.[4][8]

  • Pi-Pi or σ-Pi Interactions: The aromatic rings of the fungicide often engage in stacking interactions with aromatic residues like Trp173.[7][9]

Conclusion and Future Outlook

The development of SDHI fungicides from pyrazole precursors has been a remarkable success story in agrochemical research. The pyrazole-carboxamide scaffold has proven to be an exceptionally versatile and effective platform for creating broad-spectrum fungicides. The methodologies outlined in this guide—from rational design and synthesis to multi-level bioassays and computational analysis—provide a robust framework for the discovery of next-generation crop protection agents. As fungicide resistance continues to be a major challenge, ongoing research focusing on novel pyrazole-based scaffolds and understanding the molecular basis of resistance will be critical for sustainable agriculture.[1][2][5]

References

Application Notes and Protocols for the Pharmacological Profiling of 3-(Difluoromethyl)-1H-pyrazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-(Difluoromethyl)-1H-pyrazole Scaffold

The this compound moiety is a privileged scaffold in modern medicinal and agricultural chemistry. The unique properties of the difluoromethyl (CHF2) group, such as its ability to act as a hydrogen bond donor and a lipophilic bioisostere for other functional groups, have led to its incorporation into a wide range of biologically active molecules.[1] Initially gaining prominence in the development of fungicides that inhibit succinate dehydrogenase (SDH), this chemical backbone is now explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5][6][7]

This guide provides a comprehensive framework for the pharmacological profiling of novel this compound analogues. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental designs. Our approach is rooted in a multi-tiered screening cascade, beginning with target-specific in vitro assays and progressing to cell-based functional assessments and preliminary in vivo pharmacokinetic characterizations. This structured workflow ensures a thorough and efficient evaluation of new chemical entities, enabling data-driven decisions in the early stages of drug discovery.[8]

Part 1: Primary Target Engagement & Enzymatic Assays

The initial phase of profiling focuses on whether the synthesized analogues interact with their intended molecular targets. For many compounds in this class, particularly those designed as fungicides or with metabolic targets, this involves direct enzyme inhibition assays.

Succinate Dehydrogenase (SDH) Inhibition Assay

Scientific Rationale: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core is a key component of several commercial fungicides that act by inhibiting succinate dehydrogenase (SDH or Complex II) in the mitochondrial respiratory chain.[3] Therefore, for analogues designed with antifungal or metabolism-modulating potential, quantifying SDH inhibition is the primary mechanistic assay. This colorimetric assay measures the reduction of an artificial electron acceptor, which is dependent on SDH activity.

Protocol: Colorimetric SDH Activity Assay [6][9][10][11]

  • Sample Preparation:

    • Isolate mitochondria from the target organism (e.g., fungal cells, mammalian tissue) via differential centrifugation. Alternatively, a tissue or cell homogenate can be used.

    • Prepare the sample in an ice-cold SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).

  • Reaction Setup (96-well plate format):

    • Prepare a reaction mixture containing SDH Assay Buffer, a succinate solution (substrate), and a solution of 2,6-dichlorophenolindophenol (DCIP) as the electron acceptor.

    • In designated wells, add varying concentrations of the this compound analogue. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available (e.g., Atpenin A5).

    • Add the mitochondrial or homogenate sample to each well.

  • Measurement:

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Immediately measure the absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C).

    • Record absorbance at regular intervals (e.g., every minute) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of DCIP reduction (decrease in absorbance per minute).

    • Plot the percentage of SDH inhibition against the logarithm of the test compound's concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using a dose-response curve.

Part 2: Cell-Based Assays for Functional Profiling

Cell-based assays are critical for understanding a compound's effect in a more biologically relevant context. These assays can reveal cytotoxicity, anti-proliferative effects, and impact on specific signaling pathways.

Cytotoxicity and Anti-Proliferation Assessment (MTT Assay)

Scientific Rationale: The MTT assay is a cornerstone for preliminary anticancer screening. It measures the metabolic activity of cells, which in most cases correlates with cell viability and proliferation.[3][12] Viable cells with active dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. This assay is a rapid and cost-effective method for identifying compounds with cytotoxic or cytostatic effects.

Protocol: MTT Assay for Cell Viability [3][4][12][13]

  • Cell Plating:

    • Seed cells (e.g., cancer cell lines like MCF-7, A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole analogues in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Activity Screening

Scientific Rationale: The pyrazole scaffold is present in various antimicrobial agents.[4][7] Initial screening for antifungal and antibacterial activity is crucial to identify lead compounds. The agar diffusion method provides a qualitative assessment of activity, while the broth microdilution method offers a quantitative measure of potency (Minimum Inhibitory Concentration - MIC).[7][14]

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution [1][15][16][17][18]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole analogues in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A typical concentration range is 128 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation:

    • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or as required for fungal growth.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Example Data Presentation for Pharmacological Profiling

Compound IDTarget Assay (SDH) IC50 (µM)Cell-Based Assay (MCF-7) IC50 (µM)Antimicrobial Assay (S. aureus) MIC (µg/mL)
Pyrazole-A10.5212.8>128
Pyrazole-A21.155.632
Pyrazole-A3>1002.18
Control0.08 (Atpenin A5)0.5 (Doxorubicin)2 (Ciprofloxacin)
Kinase Inhibition and Signaling Pathway Analysis

Scientific Rationale: Many pyrazole-containing drugs are kinase inhibitors (e.g., Ruxolitinib, Axitinib).[6] If the pyrazole analogues are designed to target specific signaling pathways implicated in diseases like cancer, it is essential to assess their impact on key kinases. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer, making it a common target.[2] Western blotting can be used to measure the phosphorylation status of key proteins in this pathway, providing a direct readout of kinase inhibition.[19][20]

Protocol: Western Blot for Akt Phosphorylation [2][21][22][23]

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with various concentrations of the pyrazole analogue for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against phosphorylated Akt (p-Akt Ser473) overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing:

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total Akt to normalize the data and confirm equal loading.

Part 3: In Silico and In Vivo Profiling

Molecular Docking

Scientific Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[24][25] It is a valuable tool for understanding potential binding modes, rationalizing structure-activity relationships (SAR), and prioritizing compounds for synthesis and testing.

Protocol: General Workflow for Molecular Docking [24][26][27][28]

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of the this compound analogue and optimize its geometry.

  • Binding Site Definition:

    • Identify the binding site on the protein, often based on the position of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, MOE) to dock the ligand into the defined binding site. The program will generate multiple possible binding poses.

  • Scoring and Analysis:

    • The docking program will score the generated poses based on their predicted binding affinity.

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Preliminary In Vivo Pharmacokinetic (PK) Studies

Scientific Rationale: In vivo studies are essential to understand how a compound behaves in a whole organism.[15] Preliminary pharmacokinetic studies in rodents provide crucial information on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is vital for assessing its drug-like properties.

Protocol: Rodent Pharmacokinetic Study [29][30]

  • Animal Dosing:

    • Administer the pyrazole analogue to a cohort of rodents (e.g., mice or rats) via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation and Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Parameter Calculation:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

Visualizations

Pharmacological_Profiling_Workflow cluster_0 In Vitro / In Silico Profiling cluster_1 In Vivo Profiling Compound_Library This compound Analogues Target_Assay Primary Target Assay (e.g., SDH Inhibition) Compound_Library->Target_Assay Docking Molecular Docking Compound_Library->Docking Cell_Assay Cell-Based Assays (Cytotoxicity, Antimicrobial, Kinase) Target_Assay->Cell_Assay Active Compounds Lead_Identification Lead Identification Cell_Assay->Lead_Identification Potent & Selective Hits PK_Study Pharmacokinetic Study (Rodent) Lead_Identification->PK_Study Lead_Optimization Lead Optimization PK_Study->Lead_Optimization Favorable ADME PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activates Pyrazole_Analogue Pyrazole Analogue (Kinase Inhibitor) Pyrazole_Analogue->Akt Inhibits Phosphorylation

References

Application Notes and Protocols for Elucidating the Mechanism of Action of Pyrazole Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of mycology, agrochemicals, and molecular biology.

Abstract: This document provides a comprehensive experimental framework for investigating the mechanism of action of novel pyrazole fungicides. Pyrazole-carboxamides represent a critical class of agricultural fungicides, the majority of which function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3] Elucidating the precise mechanism of action is paramount for developing new active ingredients, understanding resistance development, and ensuring target specificity. This guide moves beyond a simple recitation of protocols, instead providing a logical, multi-phased experimental strategy that establishes causality from initial target engagement to downstream cellular consequences and potential resistance pathways. Each protocol is designed as a self-validating system with integrated controls to ensure scientific rigor and reproducibility.

Introduction: The Central Role of Succinate Dehydrogenase

The mitochondrial electron transport chain (ETC) is the central hub of cellular energy production. Pyrazole fungicides primarily target Complex II, also known as Succinate Dehydrogenase (SDH).[4][5][6] This enzyme complex is unique as it participates in both the Krebs cycle and the ETC, catalyzing the oxidation of succinate to fumarate and transferring electrons to the ubiquinone pool.[6][7] By inhibiting SDH, these fungicides effectively shut down cellular respiration, leading to ATP depletion and eventual fungal cell death.[8] This targeted mode of action makes them highly effective; however, it also creates selection pressure for the evolution of resistance, often through mutations in the SDH subunits.[8][9][10]

The following experimental guide provides a robust workflow to confirm that a novel pyrazole compound acts as an SDHI and to characterize its biochemical and cellular effects.

cluster_TCA Krebs Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate C_II Complex II (Succinate Dehydrogenase) Succinate->C_II e- Fumarate Fumarate C_I Complex I Q Ubiquinone (Q Pool) C_I->Q e- C_II->Fumarate C_II->Q e- C_III Complex III CytC Cytochrome c C_III->CytC e- C_IV Complex IV O2 O₂ C_IV->O2 e- Q->C_III e- CytC->C_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O Fungicide Pyrazole Fungicide Fungicide->C_II Inhibition

Figure 1: Mechanism of Pyrazole Fungicides. The diagram illustrates the mitochondrial electron transport chain. Pyrazole fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), blocking electron flow from Complex II to the ubiquinone pool, thereby halting cellular respiration.

A Phased Experimental Strategy

A thorough investigation into a fungicide's mechanism of action requires a multi-pronged approach. We propose a logical workflow that builds a comprehensive picture, starting from direct target interaction and expanding to the broader cellular impact.

Start Hypothesis: Novel Pyrazole Compound is an SDHI Phase1 Phase 1: Target Identification & Engagement Start->Phase1 P1_Biochem Protocol 1: In Vitro SDH Enzyme Inhibition Assay Phase1->P1_Biochem Biochemical Proof P1_Cellular Protocol 2: Cellular Thermal Shift Assay (CETSA) Phase1->P1_Cellular Cellular Proof Phase2 Phase 2: Functional Consequences P1_Biochem->Phase2 P1_Cellular->Phase2 P2_ROS Protocol 3: Reactive Oxygen Species (ROS) Quantification Phase2->P2_ROS Downstream Effect P2_ATP Protocol 4: Intracellular ATP Level Measurement Phase2->P2_ATP Functional Impact Phase3 Phase 3: Resistance Characterization P2_ROS->Phase3 P2_ATP->Phase3 P3_EC50 Protocol 5: Fungicide Sensitivity Assay (EC₅₀) Phase3->P3_EC50 Phenotypic Resistance P3_Seq Protocol 6: SDH Gene Sequencing for Mutations P3_EC50->P3_Seq Genotypic Basis Conclusion Conclusion: Mechanism of Action Confirmed P3_Seq->Conclusion

Figure 2: A multi-phased workflow for elucidating the mechanism of action of pyrazole fungicides, from target engagement to resistance analysis.

Phase 1: Target Identification and Engagement

The primary step is to unequivocally demonstrate that the pyrazole compound physically interacts with and inhibits its putative target, SDH. This requires both in vitro and cellular evidence.

Protocol 1: In Vitro SDH Enzyme Activity Assay

Rationale: This biochemical assay directly measures the effect of the compound on the enzymatic activity of isolated mitochondrial Complex II. It provides a quantitative measure of inhibitory potency (IC₅₀). The assay relies on an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction, allowing for spectrophotometric monitoring of enzyme activity.[11][12][13]

Materials:

  • Fungal strain of interest (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Mitochondria Isolation Kit (e.g., Cayman Chemical Item No. 701010 or similar)

  • Mitochondrial Complex II Activity Assay Kit (e.g., Elabscience E-BC-K150-M, Cayman Chemical Item No. 700940)[13][14]

  • Test pyrazole compound, dissolved in DMSO

  • Boscalid or Fluxapyroxad (positive control SDHI), dissolved in DMSO[2]

  • DMSO (vehicle control)

  • BCA Protein Assay Kit

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm kinetically

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species grown in liquid culture, following the manufacturer's protocol for the isolation kit. The key is to obtain a fraction enriched with intact mitochondria.

  • Protein Quantification: Determine the protein concentration of the mitochondrial lysate using a BCA assay. This is crucial for normalizing enzyme activity.

  • Assay Preparation: Prepare the assay buffer and reagents as specified by the Complex II Activity Assay kit. A typical reaction mixture includes succinate (substrate), rotenone (Complex I inhibitor), and antimycin A (Complex III inhibitor). The inclusion of other complex inhibitors is critical to ensure that the measured activity is specific to Complex II.[11]

  • Compound Dilution: Prepare a serial dilution of the test pyrazole compound (e.g., from 1 nM to 100 µM). Also prepare dilutions for the positive control (Boscalid) and a vehicle control (DMSO at the highest concentration used).

  • Assay Execution: a. To each well of a 96-well plate, add the specified volume of assay buffer and mitochondrial lysate (e.g., 20-50 µg of mitochondrial protein). b. Add 2 µL of the serially diluted test compound, positive control, or vehicle control to the respective wells. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the substrate/DCPIP mixture. e. Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes. The rate of color change is proportional to SDH activity.[12][13]

  • Data Analysis: a. Calculate the reaction rate (V = ΔAbs/min) for each well from the linear portion of the kinetic curve. b. Normalize the activity of each treatment well to the vehicle control (defined as 100% activity). c. Plot the percent inhibition against the log concentration of the pyrazole compound. d. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.

CompoundTarget OrganismIC₅₀ (nM)
Test Pyrazole A Botrytis cinerea7.5
Test Pyrazole B Botrytis cinerea150.2
Boscalid (Control) Botrytis cinerea12.1
Vehicle (DMSO) Botrytis cinerea>100,000
Table 1: Example data from an in vitro SDH enzyme inhibition assay. Lower IC₅₀ values indicate higher potency.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA provides definitive evidence of target engagement within intact cells.[15][16] The principle is that when a ligand (the fungicide) binds to its target protein (SDH), it stabilizes the protein's structure, increasing its melting temperature (Tₘ).[17][18] This shift in thermal stability is a direct proxy for target engagement in a physiological context.

Materials:

  • Intact fungal cells (protoplasts or mycelia)

  • Test pyrazole compound

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge capable of high speed

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific to an SDH subunit (e.g., SDHA or SDHB)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Treat fungal cells with the test pyrazole compound (at a concentration ~10-100x the expected EC₅₀) or vehicle control for 1-2 hours under normal growth conditions.

  • Heat Challenge: a. Aliquot the treated cell suspensions into PCR tubes. b. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to room temperature.[17]

  • Cell Lysis and Fractionation: a. Lyse the cells (e.g., by sonication or bead beating) in lysis buffer. b. Separate the soluble protein fraction (containing folded, non-aggregated protein) from the insoluble fraction (containing heat-denatured, aggregated protein) by centrifugation at high speed (e.g., 20,000 x g for 20 min).

  • Protein Analysis: a. Collect the supernatant (soluble fraction). b. Quantify the protein concentration in each sample. c. Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using the anti-SDH antibody.

  • Data Analysis: a. Quantify the band intensity for the SDH subunit at each temperature for both the vehicle- and compound-treated samples. b. For each treatment, plot the percentage of soluble SDH protein remaining (relative to the unheated control) against the temperature. c. The resulting curves are "melting curves." A shift of the curve to the right for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.[18]

Phase 2: Elucidating Functional Consequences

Once target engagement is confirmed, the next step is to measure the downstream cellular effects of SDH inhibition.

Pyrazole Pyrazole Fungicide SDH_Inhibition Inhibition of Succinate Dehydrogenase (SDH) Pyrazole->SDH_Inhibition Directly Causes ETC_Block Electron Transport Chain Disrupted SDH_Inhibition->ETC_Block Leads to ROS Increased Reactive Oxygen Species (ROS) ETC_Block->ROS Causes Electron Leak ATP Decreased ATP Production ETC_Block->ATP Prevents Proton Pumping Cell_Death Fungal Cell Death ROS->Cell_Death Contributes to ATP->Cell_Death Contributes to

Figure 3: Logical flow of the downstream consequences following the inhibition of Succinate Dehydrogenase by a pyrazole fungicide.

Protocol 3: Quantification of Reactive Oxygen Species (ROS)

Rationale: Blocking the ETC at Complex II can cause electrons to "leak" and prematurely react with oxygen, generating superoxide and other reactive oxygen species (ROS).[19] Measuring ROS production provides evidence of mitochondrial dysfunction. The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent molecule that is oxidized by ROS into the highly fluorescent DCF.[20][21]

Materials:

  • Fungal cells/protoplasts

  • Test pyrazole compound and controls (as in Protocol 1)

  • DCFH-DA probe (e.g., from BenchChem)[20]

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Culture: Grow fungal cells in the 96-well plate to a suitable density.

  • Probe Loading: Remove the growth medium and wash the cells with PBS. Add PBS containing 10-20 µM DCFH-DA and incubate for 30-45 minutes at 37°C in the dark.

  • Compound Treatment: Wash the cells again to remove excess probe. Add fresh growth medium containing serial dilutions of the test compound, positive control, or vehicle control.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure fluorescence intensity every 5-10 minutes for 1-2 hours.

  • Data Analysis: a. For each concentration, plot the fluorescence intensity against time. b. Compare the rate of fluorescence increase in treated wells to the vehicle control. A significant increase in fluorescence indicates ROS production.

TreatmentConcentration (µM)Relative Fluorescence Units (RFU) at 60 min
Vehicle Control N/A1,250 ± 88
Test Pyrazole A 18,970 ± 450
Test Pyrazole A 1015,400 ± 980
H₂O₂ (Positive Control) 10025,100 ± 1,560
Table 2: Example data showing increased ROS production in fungal cells treated with a test pyrazole fungicide.
Protocol 4: Intracellular ATP Level Measurement

Rationale: Since SDH is a key component of cellular respiration, its inhibition is expected to severely impair ATP synthesis. Measuring total intracellular ATP levels provides a direct readout of the compound's impact on cellular energy metabolism. Luciferase-based assays are extremely sensitive and are the standard for this measurement.

Materials:

  • Fungal cells

  • Test pyrazole compound and controls

  • Luminescent ATP detection assay kit (e.g., ATP Determination Kit)

  • Opaque-walled 96-well microplate

  • Luminometer

Procedure:

  • Cell Treatment: Treat fungal cells in liquid culture with the test compound at various concentrations for a defined period (e.g., 1, 4, and 8 hours).

  • ATP Extraction: Following the kit manufacturer's protocol, lyse the cells to release ATP. This often involves adding a specific extraction buffer provided in the kit.

  • Luminescence Reaction: Add the luciferase/luciferin substrate solution to the cell lysate in an opaque-walled plate. The enzyme will catalyze the conversion of luciferin to oxyluciferin, a reaction that produces light in direct proportion to the amount of ATP present.

  • Measurement: Immediately measure the luminescence signal using a luminometer.

  • Data Analysis: a. Create a standard curve using the provided ATP standards. b. Calculate the ATP concentration in each sample based on the standard curve. c. Normalize the ATP levels to the total protein concentration or cell number. d. Compare the ATP levels in treated cells to the vehicle control. A dose-dependent decrease in ATP confirms the disruption of energy metabolism.

Phase 3: Investigating Resistance Mechanisms

Understanding how fungi can evade the action of a fungicide is critical for predicting its long-term viability.

Protocol 5: Fungicide Sensitivity Assay (EC₅₀ Determination)

Rationale: This assay quantifies the efficacy of the fungicide by determining the concentration that inhibits fungal growth by 50% (Effective Concentration, EC₅₀).[22][23] It is the foundational assay for identifying resistant isolates.

Materials:

  • Fungal isolates (wild-type and potentially resistant strains)

  • Potato Dextrose Agar (PDA) or other suitable growth medium[24]

  • Test pyrazole compound dissolved in DMSO

  • Sterile petri dishes

  • Incubator

Procedure:

  • Media Preparation: Prepare molten PDA and allow it to cool to ~50-55°C. Add the test fungicide to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pour the fungicide-amended agar into petri dishes.

  • Inoculation: Place a small mycelial plug from an actively growing culture of the fungal isolate onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

  • Measurement: After a set period (e.g., 3-5 days), when the colony on the control plate has reached a significant size, measure two perpendicular diameters of the fungal colony on each plate.

  • Data Analysis: a. Calculate the percentage of growth inhibition for each concentration relative to the control (0 µg/mL). b. Plot the percent inhibition versus the log of the fungicide concentration. c. Use probit analysis or non-linear regression to calculate the EC₅₀ value. A significantly higher EC₅₀ value for an isolate indicates resistance.[25]

Protocol 6: Sequencing of SDH Subunit Genes

Rationale: The most common mechanism of resistance to SDHIs is the acquisition of point mutations in the genes encoding the SDH subunits, particularly sdhB, sdhC, and sdhD.[8][9] These mutations can alter the fungicide binding site, reducing its affinity. Sequencing these genes from resistant isolates can identify the genetic basis of resistance.

Materials:

  • Wild-type (sensitive) and resistant fungal isolates

  • DNA extraction kit

  • PCR primers designed to amplify the full coding sequences of sdhB, sdhC, and sdhD

  • High-fidelity DNA polymerase

  • PCR thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from both sensitive and resistant isolates.

  • PCR Amplification: Amplify the sdhB, sdhC, and sdhD genes using the designed primers and high-fidelity polymerase.

  • Verification: Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: a. Align the DNA sequences from the resistant isolates with the sequence from the wild-type isolate. b. Identify any nucleotide changes (mutations). c. Translate the DNA sequences to amino acid sequences and identify any resulting amino acid substitutions. Compare these substitutions to known resistance mutations reported in the literature and databases (e.g., FRAC).[4][8]

References

Techniques for Scaling the Production of 3-(Difluoromethyl)-1H-pyrazole: From Benchtop to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Difluoromethyl)-1H-pyrazole is a critical building block in modern agrochemicals and pharmaceuticals, most notably as the core scaffold for a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The unique properties imparted by the difluoromethyl (CF₂H) group, such as its ability to act as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups, make it a highly desirable moiety in drug design.[3][4] However, the introduction of the CF₂H group and the subsequent construction of the pyrazole ring present unique challenges that require robust and scalable synthetic strategies. This guide provides a detailed overview of established synthetic routes, a step-by-step protocol for a scalable process, and critical considerations for transitioning from laboratory-scale synthesis to pilot-scale production.

Introduction: The Strategic Importance of the Difluoromethyl-Pyrazole Scaffold

The pyrazole ring is a privileged N-heterocycle in medicinal and agricultural chemistry, renowned for its diverse biological activities.[5][6] When substituted with a difluoromethyl group at the 3-position, the resulting scaffold becomes a key intermediate for numerous high-value commercial products, including fungicides like Bixafen, Fluxapyroxad, and Isopyrazam.[1][7] The global demand for this intermediate is substantial and growing.[2]

The challenge in its production lies in efficiently and cost-effectively performing difluoromethylation and ensuring regioselective pyrazole formation, which can be complicated by the generation of isomers.[2] Early synthetic methods often relied on building blocks that were expensive or difficult to handle at scale. This document outlines modern, optimized routes designed for high purity, yield, and operational safety, making large-scale production feasible.

Overview of Primary Synthetic Strategies

The synthesis of pyrazoles is a well-established field, typically involving the cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with hydrazine.[5][6][8] For this compound, the key is to strategically incorporate the CF₂H group into one of the precursors.

Route A: The Classical Approach via a Difluoromethyl β-Ketoester

This is one of the earliest and most widely cited methods. It begins with a difluoromethylated β-ketoester, which serves as the 1,3-dielectrophile for the pyrazole ring formation.

The causality behind this approach is straightforward: building the complex fluorinated precursor first and then performing the robust and high-yielding Knorr pyrazole synthesis is often a reliable strategy. The primary drawback can be the cost and availability of the starting ethyl 4,4-difluoroacetoacetate.

G cluster_0 Route A: Classical β-Ketoester Pathway A Ethyl 4,4-difluoroacetoacetate B Triethyl Orthoformate (Formylation) A->B Acetic Anhydride C Formylated Intermediate B->C D Hydrazine Hydrate (Cyclization) C->D E This compound (Ester Precursor) D->E F Hydrolysis E->F NaOH G Final Product (if carboxylated) F->G

Caption: Classical synthesis of the pyrazole core from a β-ketoester.

Route B: The Acetyl Pyrazole Oxidation Route

A more recent and highly efficient route developed for industrial-scale production avoids the direct use of a difluoromethylated β-ketoester. Instead, it constructs an acetyl pyrazole intermediate, which is subsequently converted to the difluoromethyl pyrazole. A key innovation in a reported variant of this method is the oxidation of an acetyl group using sodium hypochlorite (NaOCl) in the presence of chloroform, a reaction that proceeds in high yield and purity.[2]

This pathway is advantageous for several reasons:

  • Cost-Effectiveness: It may utilize more readily available and cheaper starting materials.[2]

  • High Purity: The final oxidation step is described as very clean, yielding the product with up to 99% purity, which simplifies downstream processing.[2]

  • Control of Isomers: The cyclization step can be optimized to minimize the formation of unwanted regioisomers, a common problem in pyrazole synthesis.[2]

G cluster_1 Route B: Acetyl Pyrazole Oxidation Pathway A Difluoroacetylation B Cyclization with Hydrazine A->B C Oxidation B->C D This compound C->D

References

Troubleshooting & Optimization

Technical Support Center: Fluorinated Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for fluorinated pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and address frequently encountered challenges during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to navigate the complexities of fluorinated pyrazole chemistry, ensuring the integrity and success of your experimental work.

The introduction of fluorine into pyrazole scaffolds can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets, making them highly sought-after in medicinal chemistry and agrochemical research.[1][2] However, the unique electronic properties of fluorine can also introduce synthetic challenges, leading to the formation of various byproducts. This guide will help you understand, identify, and mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect in my fluorinated pyrazole synthesis?

The most frequently encountered byproducts in fluorinated pyrazole synthesis are regioisomers .[3][4] This is particularly common when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents as starting materials.[3] Other significant byproducts can include:

  • Michael addition products: These can form when using α,β-unsaturated ketones or similar precursors.[5]

  • Products of incomplete cyclization: Intermediate hydrazones or pyrazolines may be isolated if the reaction does not go to completion.[6]

  • Dehalogenated or hydrolyzed products: Depending on the reaction conditions and the nature of the fluorinating agent, loss of fluorine or reaction with water can occur.

  • Side-products from the fluorinating agent: Direct fluorination methods can sometimes lead to complex reaction mixtures due to the high reactivity of the fluorinating agents.[7]

Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Controlling regioselectivity is a critical challenge. Several strategies can be employed:

  • Solvent Effects: The choice of solvent can dramatically influence the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of a desired isomer.[8] This is attributed to the non-nucleophilic nature of these solvents, which do not compete with the hydrazine in attacking the more reactive carbonyl group.[8]

  • Steric and Electronic Control: The steric bulk and electronic nature of the substituents on both the 1,3-dicarbonyl precursor and the hydrazine can direct the cyclization to favor one regioisomer over the other.[9]

  • Catalyst Control: The use of specific catalysts, such as AgOTf, can promote regioselective synthesis of certain trifluoromethyl-pyrazoles.[10]

Q3: My reaction is not going to completion, and I'm isolating the hydrazone intermediate. What should I do?

Incomplete cyclization can be addressed by:

  • Increasing Reaction Temperature and Time: Often, the cyclization step requires more forcing conditions than the initial condensation.

  • Choice of Catalyst: Acid or base catalysis can promote the cyclization. For example, a catalytic amount of a strong acid can facilitate the dehydration of a pyrazoline intermediate to the aromatic pyrazole.

  • Microwave Irradiation: This technique can often drive reactions to completion more efficiently than conventional heating.

Q4: I'm attempting a direct fluorination of a pyrazole ring and getting a complex mixture of products. What are the alternatives?

Direct fluorination of the pyrazole ring can be challenging and often results in low yields and multiple products.[7] More reliable strategies include:

  • Building Block Approach: Synthesizing the pyrazole ring from fluorinated precursors is generally more efficient. This involves using fluorinated 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable fluorinated building blocks.[7][11]

  • Cycloaddition Reactions: [3+2] cycloaddition reactions, for example between in-situ generated nitrile imines and fluorinated chalcones, offer a powerful and often regioselective route to fluorinated pyrazoles.[3]

Troubleshooting Guides

Guide 1: Identifying and Mitigating Regioisomeric Byproducts

Issue: Your crude NMR and LC-MS analysis indicates the presence of two or more isomeric products, complicating purification and reducing the yield of the desired fluorinated pyrazole.

Root Cause Analysis: The formation of regioisomers arises from the two possible modes of addition of an unsymmetrical hydrazine to an unsymmetrical 1,3-dicarbonyl or equivalent precursor. The electronic and steric environment of the two electrophilic centers dictates the ratio of the resulting isomers.

Troubleshooting Workflow:

G start Regioisomer Mixture Detected step1 Analyze Reaction Conditions: - Solvent - Temperature - Catalyst start->step1 step2a Modify Solvent: - Switch to Fluorinated Alcohols (TFE, HFIP) - Evaluate Aprotic vs. Protic Solvents step1->step2a step2b Optimize Temperature: - Lower temperature may favor kinetic product - Higher temperature may favor thermodynamic product step1->step2b step2c Investigate Catalysis: - Screen Lewis/Brønsted acids or bases - Consider metal catalysts (e.g., AgOTf) step1->step2c step3 Modify Starting Materials: - Increase steric bulk on one side of the dicarbonyl - Alter electronic properties of substituents step2a->step3 step2b->step3 step2c->step3 step4 Purification Strategy: - Column chromatography (may be difficult) - Recrystallization - Preparative HPLC step3->step4 end Desired Regioisomer Isolated step4->end

Caption: Workflow for troubleshooting regioisomer formation.

Experimental Protocol: Solvent Screening for Improved Regioselectivity

  • Baseline Reaction: Set up the reaction using your standard conditions (e.g., ethanol as solvent) and determine the regioisomeric ratio by ¹H NMR or LC-MS.

  • Parallel Reactions: Set up a series of small-scale reactions in parallel, keeping all parameters (concentration, temperature, equivalents of reagents) constant except for the solvent.

    • Reaction A: Ethanol (Baseline)

    • Reaction B: 2,2,2-Trifluoroethanol (TFE)

    • Reaction C: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

    • Reaction D: Toluene

    • Reaction E: Acetonitrile

  • Monitoring and Analysis: Monitor the reactions by TLC or LC-MS until completion.

  • Work-up and Analysis: After a standard aqueous work-up, carefully remove the solvent and analyze the crude product from each reaction by ¹H NMR to determine the new regioisomeric ratio.

  • Scale-up: Once the optimal solvent is identified, scale up the reaction under the improved conditions.

SolventTypical Effect on RegioselectivityReference
EthanolOften leads to mixtures of regioisomers
TFE/HFIPCan dramatically increase regioselectivity[8]
TolueneAprotic, may offer different selectivity-
AcetonitrilePolar aprotic, can influence reaction rates[1]
Guide 2: Dealing with Michael Addition Byproducts

Issue: When using α-fluoronitroalkenes or similar Michael acceptors, a significant portion of the product mixture is the uncyclized Michael adduct.

Root Cause Analysis: The initial Michael addition of the hydrazine to the activated alkene is often faster than the subsequent intramolecular cyclization and elimination steps. If the conditions are not optimal for the cyclization, the intermediate adduct can accumulate.

Troubleshooting Workflow:

G start Michael Adduct Byproduct Detected step1 Analyze Reaction Conditions: - Base - Temperature - Reaction Time start->step1 step2a Optimize Base: - Stronger, non-nucleophilic base (e.g., DBU) may promote cyclization - Stoichiometry of base can be critical step1->step2a step2b Increase Temperature: - Provides activation energy for cyclization/elimination step1->step2b step2c Extend Reaction Time: - Allow more time for the slower cyclization step to proceed step1->step2c step3 Isolate and Re-subject: - Isolate the Michael adduct - Re-subject it to optimized cyclization conditions step2a->step3 step2b->step3 step2c->step3 end Desired Fluorinated Pyrazole Obtained step3->end

Caption: Troubleshooting Michael addition byproducts.

Experimental Protocol: Optimizing Cyclization of Michael Adducts

  • Initial Reaction: Run the reaction under your current conditions and quantify the ratio of the desired pyrazole to the Michael adduct byproduct using LC-MS or ¹H NMR. A common byproduct observed is the Michael addition product.[5]

  • Base Screening:

    • Set up parallel reactions using different bases. For example, if you are using a weaker base like NaHCO₃, test stronger, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Vary the stoichiometry of the base from catalytic to stoichiometric amounts.

  • Temperature Study:

    • Run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to determine the effect on the rate of cyclization.

  • "One-Pot" vs. "Two-Step":

    • One-Pot: Add all reagents at the beginning and heat to drive the reaction to completion.

    • Two-Step: First, form the Michael adduct at a lower temperature. Then, add the base and/or increase the temperature to induce cyclization. This can sometimes provide a cleaner reaction profile.

Guide 3: Characterizing Unexpected Byproducts

Issue: You have isolated a significant byproduct that is not a regioisomer or a simple intermediate.

Root Cause Analysis: Unexpected byproducts can arise from various side reactions, such as cleavage of protecting groups, reaction with the solvent, or rearrangements. For example, attempts to fluorinate a tosyl-protected hydrazone might lead to cleavage of the tosyl group or cyclization with a proton instead of the desired electrophilic fluorine source.[5]

Systematic Characterization Approach:

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the byproduct. This is the first and most crucial step in identifying an unknown.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the number and environment of protons. Key things to look for are the appearance or disappearance of characteristic signals (e.g., NH, aromatic CH, alkyl CH).

    • ¹³C NMR & DEPT: Helps to determine the number of different carbon environments and whether they are CH, CH₂, CH₃, or quaternary.

    • ¹⁹F NMR: Essential for fluorinated compounds. The chemical shift and coupling patterns (J-coupling to ¹H and ¹³C) can reveal the location and number of fluorine atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the connectivity of the molecule.

      • COSY: Shows which protons are coupled to each other.

      • HSQC: Correlates protons to the carbons they are directly attached to.

      • HMBC: Shows longer-range correlations between protons and carbons (2-3 bonds), which is key for establishing the overall carbon skeleton and the position of substituents.

Example Byproduct Identification:

  • Observation: In a reaction attempting to produce a 4-fluoropyrazole, a byproduct is isolated.

  • HRMS: The mass corresponds to the starting hydrazone without the tosyl group.

  • ¹H NMR: A broad singlet appears around 6.4 ppm, and the characteristic aromatic signals for the tosyl group are absent.

References

Technical Support Center: Purification Strategies for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these increasingly important molecules. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, demanding tailored purification strategies. This resource provides in-depth technical guidance, troubleshooting advice, and practical, step-by-step protocols to empower you to achieve your target purity with confidence.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Why are fluorinated heterocyclic compounds so challenging to purify?

A1: The high electronegativity and small size of fluorine atoms introduce unique electronic and steric effects.[1] These effects can lead to:

  • Altered Polarity and Solubility: Fluorination can significantly change a molecule's polarity and solubility compared to its non-fluorinated analogs, making solvent selection for chromatography and crystallization less intuitive.[1]

  • Strong Intermolecular Interactions: The polarized C-F bond can participate in unique intermolecular interactions, affecting chromatographic retention and crystal packing.

  • Co-elution with Impurities: Structurally similar impurities, such as regioisomers or precursors, often have very similar chromatographic behavior to the target compound, making separation difficult.[2][3]

  • Basicity/Acidity Modulation: Fluorine's electron-withdrawing nature can significantly lower the pKa of nearby basic nitrogen atoms in a heterocycle, altering its behavior in acid-base extractions and on silica gel.[1][4]

Q2: What is the first purification technique I should consider for a crude fluorinated heterocycle?

A2: For most small-molecule organic compounds, flash column chromatography is the initial workhorse for purification.[5] It is a versatile technique that can be adapted to a wide range of polarities. However, the choice of stationary and mobile phase is critical for success with fluorinated compounds.

Q3: My fluorinated nitrogen heterocycle is showing severe tailing on silica gel. What can I do?

A3: Peak tailing for basic compounds on silica gel is a common issue arising from strong interactions with acidic silanol groups.[6] To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.[7] This will neutralize the acidic sites on the silica.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like basic alumina.[6]

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative, as it operates under different retention mechanisms.

Q4: How do I remove the byproducts of common electrophilic fluorinating agents like Selectfluor™?

A4: The byproducts of reagents like Selectfluor™ are typically water-soluble salts.[8] A standard aqueous workup is often sufficient for their removal. This involves quenching the reaction with water or a basic solution (like saturated sodium bicarbonate) and then extracting the product into an organic solvent.[8][9] For more stubborn cases, scavenger resins can be employed.[8]

Troubleshooting Purification Strategies

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of your fluorinated heterocyclic compounds.

Flash Column Chromatography

Q: I'm having trouble separating my desired fluorinated pyridine from a closely-eluting impurity. How can I improve the resolution?

A: This is a common challenge. Here's a systematic approach to improve your separation:

  • Optimize Your Solvent System:

    • The "Art" of TLC: Before scaling up to a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.[10]

    • Try Different Solvent Combinations: If a standard hexane/ethyl acetate system isn't working, explore other solvent systems. Dichloromethane/methanol is a good option for more polar compounds.[7]

    • Consider a "Slower" Eluent: A less polar solvent system that gives your compound a lower Rf on TLC can sometimes provide better separation on the column.[7]

  • Employ Gradient Elution:

    • Instead of an isocratic (constant solvent mixture) elution, a gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve the separation of closely eluting spots.[10]

  • Use a Fluorinated Stationary Phase:

    • For particularly challenging separations of fluorinated compounds, consider using a column packed with a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or perfluoroalkyl phases). These phases can offer unique selectivity based on fluorine-specific interactions.[11]

Workflow for Optimizing Flash Chromatography Separation

flash_chromatography_optimization start Poor Separation in Flash Chromatography tlc Optimize Solvent System via TLC (Aim for Rf 0.2-0.3) start->tlc gradient Implement Gradient Elution tlc->gradient If still co-eluting success Successful Separation tlc->success If separation is achieved fluorinated_phase Consider Fluorinated Stationary Phase (PFP, etc.) gradient->fluorinated_phase For very difficult separations gradient->success If separation is achieved fluorinated_phase->success

Caption: Decision workflow for troubleshooting poor separation in flash chromatography.

Crystallization

Q: My fluorinated pyrazole derivative "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or the cooling process is too rapid, causing it to separate as a liquid phase instead of forming crystals.[9] Here are some solutions:

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until it fully dissolves, then allow it to cool slowly again.[9]

  • Cool More Slowly: Rapid cooling is a common cause of oiling out. Let the solution cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[9]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[9]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or a mixed-solvent system.[9]

Liquid-Liquid Extraction

Q: I'm trying to separate my acidic fluorinated indole from neutral byproducts using an acid-base extraction, but the separation is inefficient. What could be the problem?

A: Inefficient acid-base extraction can be due to several factors, especially with fluorinated compounds:

  • Incorrect pH: The pKa of your acidic indole may be lower than you expect due to the electron-withdrawing fluorine atoms. Ensure the pH of your aqueous basic solution is at least 2 pH units higher than the pKa of your compound to ensure complete deprotonation.[12]

  • Insufficient Mixing: Vigorously shake the separatory funnel to ensure intimate contact between the organic and aqueous layers.[12]

  • Emulsion Formation: Fluorinated compounds can sometimes stabilize emulsions. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Multiple Extractions: A single extraction is often not enough. Perform at least three extractions with fresh aqueous base to ensure complete removal of the acidic compound from the organic layer.[12]

Protocol for Acid-Base Extraction of a Fluorinated Heterocycle

acid_base_extraction start Crude Reaction Mixture (Fluorinated Heterocycle + Impurities) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Extract with Aqueous Base/Acid (e.g., 1M NaOH or 1M HCl) x 3 dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Ionic Fluorinated Heterocycle) separate->aqueous_layer neutralize Neutralize Aqueous Layer (with Acid/Base) aqueous_layer->neutralize back_extract Back-extract with Organic Solvent x 3 neutralize->back_extract product Pure Fluorinated Heterocycle in Organic Solvent back_extract->product

Caption: General workflow for an acid-base liquid-liquid extraction.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography of a Fluorinated Pyridine

This protocol is a representative example for the purification of a moderately polar fluorinated pyridine derivative.

1. Materials and Equipment:

  • Crude fluorinated pyridine mixture

  • Silica gel (for flash chromatography)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)

  • Glass column, flasks, and test tubes

  • TLC plates and UV lamp

  • Compressed air or nitrogen source

2. Procedure:

  • TLC Analysis: Develop a solvent system that gives the target compound an Rf of ~0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% TEA to the solvent mixture to prevent peak tailing.[6]

  • Column Packing:

    • Dry pack the column with silica gel (a good rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight).[6]

    • Wet the silica gel with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity (e.g., 95:5 Hexanes:EtOAc with 0.5% TEA) and gradually increase the polarity.

    • Collect fractions and monitor by TLC.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Fluorinated Imidazole

This protocol describes a general procedure for recrystallizing a solid fluorinated imidazole.

1. Materials and Equipment:

  • Crude fluorinated imidazole

  • A selection of solvents for solubility testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes)

  • Erlenmeyer flasks, hot plate, filter paper, Buchner funnel

2. Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold.[5][13] If a single solvent is not suitable, a mixed-solvent system can be used.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[9]

  • Cooling:

    • Allow the flask to cool slowly to room temperature, undisturbed.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying:

    • Dry the crystals under vacuum or in a desiccator.

Protocol 3: Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC is a powerful technique for the separation of chiral fluorinated compounds, offering faster separations and reduced solvent consumption compared to HPLC.[14]

1. Materials and Equipment:

  • Racemic fluorinated heterocyclic compound

  • SFC instrument with a chiral column (e.g., polysaccharide-based)

  • Supercritical CO2

  • Co-solvent (e.g., methanol, ethanol)

2. Procedure:

  • Method Development:

    • Screen a variety of chiral stationary phases and co-solvents to find the optimal separation conditions.

    • Optimize the backpressure, temperature, and gradient to achieve baseline separation of the enantiomers.

  • Preparative Separation:

    • Once the analytical method is established, scale up to a preparative column.

    • Inject the racemic mixture and collect the separated enantiomer fractions.

  • Product Isolation:

    • The collected fractions will contain the purified enantiomer in the co-solvent, as the CO2 evaporates upon depressurization.

    • Remove the co-solvent under reduced pressure to obtain the pure enantiomer.

Data Summary Tables

Table 1: Common Purification Techniques and Their Applicability

Purification TechniqueBest Suited ForKey Considerations for Fluorinated Heterocycles
Flash Chromatography Initial purification of crude reaction mixtures (mg to g scale)Add basic modifiers for N-heterocycles; consider fluorinated stationary phases for difficult separations.[6][11]
Crystallization Final purification of solid compounds to high puritySolvent selection is crucial and often requires extensive screening due to altered solubility.[9]
Liquid-Liquid Extraction Work-up and removal of acidic/basic impuritiespKa of the heterocycle is significantly affected by fluorine; ensure correct pH of the aqueous phase.[12]
Preparative HPLC High-resolution purification of final compounds or difficult mixturesCan be resource-intensive; fluorinated stationary phases can improve selectivity.
Supercritical Fluid Chromatography (SFC) Chiral separations; "green" alternative to normal-phase HPLCExcellent for thermally labile compounds; requires specialized equipment.[14]

Table 2: Troubleshooting Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing in HPLC/Flash Strong interaction of basic heterocycles with acidic silica.Add triethylamine or another base to the eluent; use an alumina or reverse-phase column.[6]
Co-elution of Impurities Similar polarity of product and impurity.Optimize solvent system with TLC; use a shallower gradient; try an orthogonal separation technique (e.g., different stationary phase).[3]
"Oiling Out" During Crystallization Solution is too concentrated or cooled too quickly.Add more hot solvent; cool the solution more slowly; scratch the flask to induce nucleation.[9]
Inefficient Acid-Base Extraction Incorrect pH of the aqueous phase; insufficient mixing.Adjust pH to be >2 units away from the pKa; shake vigorously; perform multiple extractions.[12]
Compound Instability on Silica Decomposition of sensitive compounds on acidic silica.Deactivate silica with a base, or use a less acidic stationary phase like alumina or a different purification method.[15]

References

Technical Support Center: Navigating the Stability of 3-(Difluoromethyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(difluoromethyl)-1H-pyrazole derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this important class of compounds. Understanding and mitigating stability issues is critical for obtaining reliable experimental data and developing robust formulations.

Introduction: The Unique Stability Profile of this compound Derivatives

The incorporation of a difluoromethyl (CF₂H) group at the 3-position of a pyrazole ring imparts unique physicochemical properties that are highly desirable in medicinal chemistry and agrochemical design. This substitution can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets. However, the presence of this fluorinated moiety, combined with the inherent reactivity of the pyrazole ring, can also lead to specific stability challenges. This guide will walk you through the most common issues, their underlying causes, and practical solutions to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolytic Stability

Question 1: My this compound-4-carboxamide derivative appears to be degrading in my aqueous buffer. What is the likely degradation pathway?

Answer: The most common hydrolytic degradation pathway for this compound-4-carboxamide derivatives is the cleavage of the amide bond. This results in the formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and the corresponding amine.[1] This reaction is often catalyzed by acidic or basic conditions.

  • Troubleshooting:

    • pH Control: Maintain the pH of your aqueous solutions within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis. The rate of hydrolysis can be significantly influenced by pH.[2][3] For instance, the degradation of the fungicide isopyrazam, which shares this core structure, varies in acidic, neutral, and alkaline solutions.[2][4]

    • Temperature: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.

    • Solvent Choice: If permissible for your experiment, consider using a co-solvent system (e.g., with acetonitrile or DMSO) to reduce the concentration of water and thereby slow the hydrolysis rate.

    • Analytical Confirmation: To confirm amide hydrolysis, use a stability-indicating HPLC method to monitor for the appearance of the carboxylic acid degradant. This can be confirmed by LC-MS analysis.[5][6][7]

Question 2: Is the difluoromethyl (CF₂H) group itself susceptible to hydrolysis?

Answer: While the C-F bond is generally strong, the difluoromethyl group on a heterocyclic ring can be labile under certain conditions. The presence of the electron-withdrawing pyrazole ring can activate the C-F bonds, making them more susceptible to nucleophilic attack, including hydrolysis, although this is generally less common than amide cleavage. Studies on related α-difluoromethyl pyrroles have shown that the C-F bonds can be labile under hydrolytic conditions.[8]

  • Troubleshooting:

    • Forced Degradation Studies: To assess the lability of the CF₂H group in your specific molecule, perform forced degradation studies under harsh acidic and basic conditions.

    • Analytical Monitoring: Use ¹⁹F NMR spectroscopy to monitor for the appearance of new fluorine-containing species or a decrease in the parent compound's signal. LC-MS can be used to identify potential degradants where the CF₂H group has been modified.

Section 2: Photostability

Question 3: I am observing significant degradation of my compound when exposed to light. What are the expected photodegradation products?

Answer: Photodegradation of pyrazole derivatives can be complex and lead to a variety of products. For fluorinated pyrazoles, common photodegradation pathways include:

  • Cleavage of C-N bonds: This can lead to the fragmentation of the molecule.

  • Hydroxylation: Addition of a hydroxyl group to the pyrazole or other aromatic rings.

  • Demethylation: Loss of a methyl group, often from the pyrazole nitrogen.

  • Dehydrofluorination: Elimination of HF from the difluoromethyl group.

  • Photoisomerization: Rearrangement of the molecule's stereochemistry.[2][4]

  • Pyrazole Ring Cleavage: In some cases, the pyrazole ring itself can be cleaved upon exposure to light.[4]

  • Troubleshooting:

    • Light Protection: Protect your samples from light at all stages of your experiment, including storage and analysis. Use amber vials or wrap containers in aluminum foil.

    • Wavelength Consideration: If possible, use light sources that emit wavelengths outside the absorption maximum of your compound to minimize photodegradation.

    • Formulation Strategies: For formulated products, the inclusion of UV absorbers or quenchers can help to mitigate photodegradation.

Section 3: Oxidative Stability

Question 4: My compound is unstable in the presence of an oxidizing agent. What are the potential degradation pathways?

Answer: The pyrazole ring is susceptible to oxidation, which can lead to a variety of degradation products. The primary site of oxidation is often the pyrazole ring itself.

  • Hydroxylation: The introduction of a hydroxyl group onto the pyrazole ring is a common oxidative degradation pathway. For example, pyrazole can be oxidized to 4-hydroxypyrazole.[9]

  • Ring Opening: Under strong oxidative conditions, the pyrazole ring can be cleaved.

  • N-Oxidation: The nitrogen atoms in the pyrazole ring can be oxidized to form N-oxides.

  • Troubleshooting:

    • Avoid Oxidizing Agents: Where possible, avoid the use of strong oxidizing agents in your experimental setup.

    • Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: The addition of antioxidants to your formulation can help to prevent oxidative degradation.

    • Analytical Characterization: Use LC-MS/MS to identify and characterize oxidative degradants. Look for mass shifts corresponding to the addition of one or more oxygen atoms.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for accurately assessing the stability of your compound.

1. Column Selection:

  • A C18 column is a good starting point for the separation of pyrazole derivatives and their potential degradants.

2. Mobile Phase:

  • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

3. Detection:

  • UV detection at the λmax of the parent compound is typically used. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity of the method.

Data Summary

Stress ConditionCommon Degradation PathwaysKey Degradation Products
Acidic/Basic Hydrolysis Amide bond cleavageThis compound-4-carboxylic acid and corresponding amine
Photolytic Stress C-N bond cleavage, hydroxylation, demethylation, dehydrofluorination, photoisomerization, pyrazole ring cleavageVarious photoproducts, including isomers and ring-opened species
Oxidative Stress Pyrazole ring hydroxylation, N-oxidation, ring openingHydroxylated pyrazoles, N-oxides, ring-opened products
Thermal Stress General decompositionVaries depending on the molecule

Visualizing Degradation Pathways

Hydrolytic Degradation of a this compound-4-carboxamide

Parent This compound-4-carboxamide Acid This compound-4-carboxylic Acid Parent->Acid H₂O / H⁺ or OH⁻ Amine Corresponding Amine Parent->Amine H₂O / H⁺ or OH⁻

Caption: Amide hydrolysis is a primary degradation pathway.

General Troubleshooting Workflow

A Instability Observed B Identify Stress Condition (pH, Light, Temp, Oxidant) A->B C Characterize Degradants (LC-MS, NMR) B->C D Review Potential Pathways (Hydrolysis, Photolysis, Oxidation) C->D E Implement Mitigation Strategy (pH control, light protection, antioxidants) D->E F Re-evaluate Stability E->F

Caption: A systematic approach to troubleshooting stability issues.

Conclusion

The stability of this compound derivatives is a multifaceted issue that requires a thorough understanding of potential degradation pathways. By carefully controlling experimental conditions such as pH, light exposure, and temperature, and by employing robust analytical methods, researchers can ensure the integrity of their compounds and the reliability of their results. This guide provides a foundational framework for addressing common stability challenges, and we encourage you to perform comprehensive forced degradation studies on your specific molecules to fully understand their unique stability profiles.

References

Knorr Pyrazole Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this venerable yet powerful reaction. Here, we move beyond simple protocols to address the specific challenges you may encounter at the bench. Our focus is on providing practical, experience-driven advice to help you troubleshoot effectively and optimize your synthetic outcomes.

Introduction to the Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a cornerstone of heterocyclic chemistry.[1] It provides a direct and versatile route to pyrazole derivatives through the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions.[2][3] The resulting pyrazole scaffold is a key pharmacophore in numerous biologically active compounds, making this reaction highly relevant in medicinal chemistry and drug development.[4][5]

The general mechanism involves the initial formation of a hydrazone intermediate via the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[5] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[4][5]

Visualizing the Reaction Pathway

To better understand the transformation, let's visualize the generally accepted mechanism for the Knorr pyrazole synthesis.

Knorr_Mechanism Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Protonation1 Protonation of Carbonyl Oxygen Reactants->Protonation1 H⁺ (cat.) Nucleophilic_Attack1 Nucleophilic Attack by Hydrazine Protonation1->Nucleophilic_Attack1 Hydrazone_Intermediate Hydrazone Intermediate Nucleophilic_Attack1->Hydrazone_Intermediate -H₂O Protonation2 Protonation of Second Carbonyl Hydrazone_Intermediate->Protonation2 H⁺ (cat.) Cyclization Intramolecular Cyclization Protonation2->Cyclization Cyclic_Intermediate Cyclic Intermediate (Hemiaminal) Cyclization->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration -H₂O Product Pyrazole Product Dehydration->Product

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Knorr pyrazole synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Knorr synthesis can be attributed to several factors, from suboptimal reaction conditions to starting material instability.

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If starting material remains, consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can lead to degradation.[6]

  • Suboptimal pH: The reaction is typically acid-catalyzed.[3] If the medium is not sufficiently acidic, the reaction rate will be slow. Conversely, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts, especially when starting from 1,4-dicarbonyl compounds in the related Paal-Knorr synthesis, a principle that can be relevant here.[6][7] A weak acid like acetic acid is often sufficient.[5][8] The effect of pH on pyrazole formation has been studied, with acidic conditions generally favoring the reaction.[9]

  • Starting Material Decomposition: 1,3-dicarbonyl compounds can be unstable, particularly under harsh conditions.[10] Ensure the quality of your starting materials and consider running the reaction at a lower temperature for a longer duration.

  • Product Precipitation Issues: In many protocols, the product is isolated by precipitation upon the addition of water or another anti-solvent.[8][11] If the product is too soluble in the final solvent mixture, yields will be poor. In such cases, extraction followed by column chromatography is a better purification strategy.[4]

  • Use of Hydrazine Salts: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the in-situ generation of HCl may create a highly acidic environment. Consider adding a mild base, such as sodium acetate, to buffer the reaction mixture.[10]

Q2: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons.[4][12]

  • Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic properties of both the dicarbonyl compound and the hydrazine.[4] Generally, the most nucleophilic nitrogen of the hydrazine will attack the most electrophilic (and least sterically hindered) carbonyl carbon. For instance, in the reaction of phenylhydrazine with ethyl acetoacetate, the more nucleophilic nitrogen attacks the more reactive ketone carbonyl over the ester carbonyl.[13]

  • pH Control: The pH of the reaction medium can influence which carbonyl group is more readily protonated and thus activated for nucleophilic attack.[4] Systematic variation of the acid catalyst and its concentration can help optimize the ratio of regioisomers.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity of the initial attack, favoring the formation of one regioisomer over the other.

  • Solvent Effects: The polarity of the solvent can influence the relative reactivity of the two carbonyl groups. Experimenting with a range of solvents (e.g., ethanol, acetic acid, toluene) may improve the regioselectivity.

Q3: My reaction mixture turns dark brown or black, and I see many impurities on my TLC plate. What is causing this and how can I prevent it?

Discoloration and the formation of numerous byproducts are often indicative of side reactions or decomposition.

  • Hydrazine Instability: Hydrazine and its derivatives can be unstable, especially at elevated temperatures and in the presence of air (oxidation).[10] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative decomposition.

  • Side Reactions of the Dicarbonyl: 1,3-dicarbonyl compounds can undergo self-condensation or other side reactions under acidic or basic conditions.[10]

  • Excessive Heat: As mentioned, prolonged heating at high temperatures can lead to the decomposition of reactants, intermediates, and even the product.[6] If the reaction requires heat, aim for the lowest effective temperature.

  • Purification Strategy: If discoloration is unavoidable, consider a purification strategy that can effectively remove the colored impurities. This might involve trituration with a suitable solvent, recrystallization, or column chromatography.[10] A silica plug filtration before full chromatography can also be effective.[10]

Q4: The reaction seems to stall at the hydrazone intermediate. How can I promote the final cyclization and dehydration steps?

Formation of the hydrazone is often rapid, but the subsequent cyclization can be the rate-determining step.

  • Insufficient Acid Catalysis: The cyclization step, involving the attack of the second nitrogen on the remaining carbonyl, is also acid-catalyzed.[9] Ensure you have an adequate amount of acid catalyst present.

  • Water Removal: The final step is dehydration to form the aromatic pyrazole ring.[4] If the reaction is performed in a solvent that forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can help drive the equilibrium towards the product.

  • Lewis Acid Catalysis: In some cases, Lewis acids can be employed to activate the carbonyl group for the intramolecular cyclization.[9] However, care must be taken as some Lewis acids might inhibit the reaction.[9]

Standard Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol provides a detailed methodology for the synthesis of Edaravone, a common example of the Knorr pyrazole synthesis.[14]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Caution: This addition can be exothermic and should be performed in a fume hood.[13][14]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[14] The mixture will likely turn into a thick syrup.

  • Isolation: After 1 hour, remove the heat source and allow the mixture to cool. Once at a manageable temperature, place the flask in an ice-water bath to cool it further.[14]

  • Crystallization: To the cooled syrup, add a small amount of diethyl ether and stir vigorously with a glass rod to induce crystallization of the crude product.[14] The product should precipitate as a solid.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials.[14]

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol.[14] Dissolve the solid in hot ethanol, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them in a desiccator to a constant weight.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Start Knorr Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Regioisomers Mixture of Regioisomers Problem->Regioisomers Yes Impurities Dark Color / Many Impurities Problem->Impurities Yes Success Successful Synthesis Problem->Success No LY_Check1 Check Reaction Completion (TLC/LCMS) LowYield->LY_Check1 RI_Check1 Analyze Steric/Electronic Factors Regioisomers->RI_Check1 IM_Action1 Run under Inert Atmosphere Impurities->IM_Action1 LY_Action1 Increase Time / Temp LY_Check1->LY_Action1 Incomplete LY_Check2 Optimize pH (Acid Catalyst) LY_Check1->LY_Check2 Complete LY_Action1->Problem LY_Check3 Verify Starting Material Quality LY_Check2->LY_Check3 LY_Check3->Problem RI_Action1 Lower Reaction Temperature RI_Check1->RI_Action1 RI_Action2 Vary Solvent / Acid Catalyst RI_Action1->RI_Action2 RI_Action2->Problem IM_Action2 Use Lower Temperature IM_Action1->IM_Action2 IM_Action3 Improve Purification (Chromatography/Recryst.) IM_Action2->IM_Action3 IM_Action3->Problem

Caption: A systematic approach to troubleshooting the Knorr pyrazole synthesis.

Quantitative Data Summary

ParameterRecommendation / ObservationRationale
Reactant Ratio 1:1 (Dicarbonyl:Hydrazine) is typical. An excess of hydrazine (e.g., 2 equivalents) can be used if the dicarbonyl is the limiting reagent.[11][14]Stoichiometric control is crucial for minimizing side products. Excess hydrazine can help drive the reaction to completion.
Catalyst Typically a catalytic amount of a weak acid (e.g., glacial acetic acid).[5][8]Provides necessary protonation for carbonyl activation without being overly harsh to cause degradation.[9]
Temperature Room temperature to reflux (e.g., 100-145°C).[8][14]Dependent on the reactivity of the substrates. Start at a lower temperature and increase if necessary.
Reaction Time Typically 1-4 hours.[4][10][14]Monitor by TLC to determine the optimal time and avoid byproduct formation from extended heating.

References

Technical Support Center: Overcoming Low Yields in the Preparation of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of pyrazole carboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Pyrazole carboxamides are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, their preparation is often plagued by challenges that can lead to frustratingly low yields.

This document provides a structured approach to troubleshooting these synthetic hurdles. We will move beyond simple procedural lists to delve into the mechanistic underpinnings of common failures, offering expert insights and actionable protocols to enhance your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to high-level questions frequently encountered during the synthesis of pyrazole carboxamides.

Q1: What are the most common reasons for low or no yield in my pyrazole carboxamide synthesis?

Low yields typically stem from one of four primary issues:

  • Inefficient activation of the pyrazole carboxylic acid: The carboxylic acid must be converted into a more reactive species (like an active ester or acid chloride) to undergo amidation. Incomplete activation is a frequent culprit.[1]

  • Deactivation of the amine: The amine nucleophile can be rendered unreactive through protonation to form an ammonium salt, especially if the reaction conditions are not optimized.[1]

  • Suboptimal reaction conditions: Factors such as the choice of solvent, reaction temperature, and the base used can dramatically impact the reaction rate and outcome.

  • Steric hindrance: Bulky substituents on either the pyrazole carboxylic acid or the amine can physically impede the reaction.[1]

Q2: How do I select the appropriate coupling reagent for my specific pyrazole carboxylic acid?

The choice of coupling reagent is critical and substrate-dependent.

  • For routine couplings with unhindered substrates, carbodiimides like EDC (often with additives like HOBt or Oxyma) are cost-effective.

  • For more challenging or sterically hindered substrates, or when racemization of a chiral center is a concern, uronium/aminium salt-based reagents like HATU , HBTU , or COMU are generally more effective, albeit more expensive.[2] These reagents often lead to faster reactions and higher yields.

  • For large-scale synthesis, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust and scalable option.[3]

Q3: My reaction has stalled and is not proceeding to completion. What should I investigate first?

If your reaction has stalled, consider the following:

  • Reagent Stability: Ensure your coupling reagents and anhydrous solvents have not degraded. Many coupling reagents are moisture-sensitive.

  • Amine Availability: Confirm that your amine is in its free-base form. If you started with an amine salt (e.g., a hydrochloride), ensure you have added a sufficient amount of a non-nucleophilic base (like DIPEA or triethylamine) to liberate the free amine.

  • Activation Check: If possible, use a rapid analytical method like TLC or a quick NMR of an aliquot to see if the carboxylic acid has been consumed, which would indicate successful activation.

Q4: I'm observing multiple spots on my TLC plate. What are the most probable side products?

Besides starting materials, common side products include:

  • N-Acyl Pyrazole: The pyrazole ring's nitrogen can sometimes be acylated by the activated carboxylic acid, leading to a stable, undesired amide.

  • Urea Byproduct: If you are using a carbodiimide reagent like DCC or EDC, the corresponding urea byproduct will be formed.

  • Unreacted Activated Intermediate: The activated carboxylic acid (e.g., active ester) may be visible on the TLC if it has not fully reacted with the amine.

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis of pyrazole carboxamides.

Problem 1: Low or No Product Formation

A low or negligible yield of the desired pyrazole carboxamide is the most common issue. The following workflow will help you diagnose the root cause.

G start Low / No Yield Observed q1 Was the amine a salt (e.g., HCl)? start->q1 a1_yes Add ≥2 eq. of non-nucleophilic base (e.g., DIPEA) to liberate free amine. q1->a1_yes Yes a1_no Proceed to check acid activation. q1->a1_no No end_point Re-run optimized reaction a1_yes->end_point q2 Was an anhydrous solvent used and were reagents handled under inert atmosphere? a1_no->q2 a2_no Hydrolysis of activated intermediate is likely. Repeat with dry solvents and inert atmosphere. q2->a2_no No a2_yes Proceed to evaluate coupling conditions. q2->a2_yes Yes a2_no->end_point q3 Is the reaction sluggish or stalled? a2_yes->q3 a3_yes Consider a more powerful coupling reagent (e.g., HATU) or higher temperature. q3->a3_yes Yes a3_no Investigate steric hindrance or electronic deactivation. q3->a3_no No a3_yes->end_point a3_no->end_point

Caption: Troubleshooting workflow for low yields.

Potential Cause 1.1: Ineffective Carboxylic Acid Activation

The first step in any amidation is the activation of the carboxylic acid. The pyrazole ring, being electron-rich, can influence the reactivity of the adjacent carboxyl group.

  • Causality: Coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. If this activation is incomplete, the reaction will not proceed efficiently.[1]

  • Troubleshooting Steps:

    • Choice of Reagent: If using a carbodiimide like EDC, consider adding an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These form active esters that are more reactive and can suppress side reactions.[2]

    • More Potent Reagents: For difficult couplings, switch to a uronium salt like HATU or HBTU. These reagents are generally more powerful and lead to faster activation.

    • Acid Chloride Formation: A robust alternative is to convert the pyrazole carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3] This highly reactive intermediate is then added to the amine. Caution: This method is not suitable for substrates with acid-sensitive functional groups.

Potential Cause 1.2: Deactivated Amine

The amine must be a free nucleophile to participate in the reaction.

  • Causality: Amines are basic and will react with any acid present, including the pyrazole carboxylic acid starting material, to form an ammonium salt. This protonated amine is no longer nucleophilic.[1]

  • Troubleshooting Steps:

    • Use of a Non-Nucleophilic Base: If your amine is provided as a salt (e.g., hydrochloride or trifluoroacetate), you must add at least two equivalents of a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). One equivalent neutralizes the amine salt, and the second neutralizes the acid generated during the coupling reaction.

    • Steric Hindrance: If your amine is sterically bulky (e.g., a secondary amine with large substituents), the reaction may require longer reaction times, elevated temperatures, or a more reactive coupling agent.

    • Electronic Effects: Electron-deficient anilines are poor nucleophiles and may require more forcing conditions or highly reactive coupling partners like an acid chloride.

Problem 2: Formation of Significant Side Products

The appearance of persistent impurities or side products can significantly lower the yield and complicate purification.

G activated_acid Activated Pyrazole Carboxylic Acid desired_product Desired Pyrazole Carboxamide (C-Acylation) activated_acid->desired_product Path A: Nucleophilic attack by Amine side_product N-Acyl Pyrazole (N-Acylation) activated_acid->side_product Path B: Nucleophilic attack by Pyrazole N-H amine Amine (R'-NH2) amine->desired_product pyrazole_N Pyrazole Ring Nitrogen pyrazole_N->side_product

Caption: Competing pathways: C-acylation vs. N-acylation.

Side Product 2.1: N-Acylation of the Pyrazole Ring

The pyrazole ring itself contains a nucleophilic nitrogen atom which can compete with the desired amine in reacting with the activated carboxylic acid.

  • Mechanism: The N-H proton of the pyrazole ring is acidic, and under basic conditions, the nitrogen can be deprotonated to form a pyrazolate anion. This anion, or even the neutral pyrazole nitrogen, can act as a nucleophile and attack another molecule of the activated pyrazole carboxylic acid, leading to the formation of an N-acyl pyrazole dimer or oligomer.

  • Prevention Strategies:

    • Protecting Groups: If N-acylation is a persistent issue, consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) before the amidation step. The protecting group can be removed later in the synthetic sequence.

    • Control of Stoichiometry and Addition Order: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes minimize this side reaction. Slowly adding the activated species to a solution of the amine can also be beneficial.

    • Choice of Base: Using a highly hindered base might preferentially deprotonate the amine over the pyrazole N-H, although this is substrate-dependent.

Side Product 2.2: Epimerization of Chiral Centers

If your pyrazole carboxylic acid contains a chiral center at the α-position to the carbonyl group, there is a risk of racemization or epimerization during the activation step.

  • Mechanism: The activation of the carboxylic acid increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.[4]

  • Suppression Strategies:

    • Use Additives: Coupling reagents should be used with racemization-suppressing additives like HOBt or, even better, Oxyma.

    • Avoid Strong Bases: Use the minimum necessary amount of a moderately hindered base like DIPEA. Avoid stronger, non-hindered bases if possible.

    • Low Temperatures: Perform the activation and coupling at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of enolization.

    • Reagent Choice: Uronium/aminium reagents like HATU are generally considered to be better than carbodiimides at suppressing racemization.[5]

Section 3: Experimental Protocols & Data

The following protocols are provided as general starting points and should be optimized for specific substrates.

Protocol 1: Amidation via Acid Chloride Formation

This robust method is suitable for a wide range of substrates and is often high-yielding.

  • Acid Chloride Formation:

    • Suspend the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (SOCl₂) (2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess reagent in vacuo. The resulting crude pyrazole-5-carbonyl chloride is typically used immediately without further purification.[3]

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine or DIPEA (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl and perform a standard aqueous workup.

Protocol 2: Amidation using HATU Coupling Reagent

This is a reliable method for a broad range of substrates, including those that are sterically hindered or prone to racemization.

  • Dissolve the pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Data Table 1: Comparative Yields for Amide Coupling Methods

The following table provides representative yields for the synthesis of pyrazole carboxamides using different methods, illustrating the importance of selecting the appropriate conditions.

Pyrazole Carboxylic AcidAmineCoupling MethodSolventYield (%)Reference
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acidSulfamerazineAcid ChlorideTHF86%[6]
5-Bromothiophene-2-carboxylic acid3-Methyl-1-phenyl-pyrazol-5-amineDCC/DMAPDCMGood (68%)[7]
4-Nitro-1H-pyrazole-3-carboxylic acidVarious AminesOxalyl ChloridePyridineNot specified[8]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideHATU/DIPEADMF38%[9]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBt (cat.)CH₃CN82%[9]

Section 4: Purification Strategies

Purification is a critical step to obtaining the final product in high purity. Pyrazole carboxamides are typically crystalline solids, making recrystallization a viable option.

Identifying Common Impurities
  • Unreacted Starting Materials: The pyrazole carboxylic acid and amine.

  • Coupling Reagent Byproducts: Dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from DCC or EDC, respectively.

  • N-Acyl Pyrazole: As discussed in the troubleshooting section.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid pyrazole carboxamides. The key is to find a suitable solvent or solvent system.[1]

  • Single Solvent Method: The ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.

  • Mixed Solvent Method: A pair of miscible solvents is used, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent").

Table 2: Common Solvents for Pyrazole Carboxamide Recrystallization

Solvent SystemPolarityComments
Ethanol or MethanolPolar ProticGood general-purpose solvents for moderately polar compounds.
Isopropanol/WaterPolar ProticA mixed system that can be effective for many derivatives.
Ethyl Acetate/HexaneMedium/NonpolarA common mixed system for compounds of intermediate polarity.[1]
Acetone/HexaneMedium/NonpolarAnother effective mixed system.[1]
TolueneNonpolar AromaticUseful for less polar compounds.
Purification by Column Chromatography

For difficult separations or to remove soluble impurities like urea byproducts, flash column chromatography is often necessary.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for many pyrazole carboxamides. For more polar compounds, adding a small amount of methanol to a DCM or ethyl acetate mobile phase may be required.

References

Technical Support Center: Managing Regioisomeric Mixtures in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole alkylation, a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you control and manage the formation of regioisomeric mixtures in your experiments.

Introduction: The Challenge of Pyrazole Alkylation

Unsymmetrically substituted pyrazoles possess two adjacent nitrogen atoms (N1 and N2) within the aromatic ring. Due to their similar electronic properties and the existence of tautomeric forms, both nitrogen atoms can act as nucleophiles during N-alkylation.[1][2] This often leads to the formation of a mixture of N1 and N2-alkylated regioisomers, which can be challenging to separate and may require tedious purification steps.[2][3] Achieving high regioselectivity is therefore a primary objective in the synthesis of pyrazole-containing molecules.

This guide will walk you through the key factors influencing regioselectivity and provide practical strategies to steer your reaction toward the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in pyrazole N-alkylation?

A: The regiochemical outcome is a delicate balance of several interconnected factors:

  • Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2] The bulkiness of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent itself are critical determinants.

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and even reverse, the regioselectivity.[1] For example, combinations like K₂CO₃ in DMSO often favor N1-alkylation.[4][5]

  • Alkylating Agent: The structure of the electrophile is crucial. The presence of coordinating groups on the alkylating agent can influence the transition state and direct the alkylation to a specific nitrogen.[6]

  • Catalysis: The use of specific catalysts, such as Lewis acids, can direct the alkylation. For instance, magnesium-based catalysts have been shown to favor the formation of the N2-alkylated product.[7]

Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the first thing I should try to change?

A: If you are observing a lack of selectivity, the first and often most impactful parameter to adjust is the base and solvent system . The combination of these two components can significantly alter the aggregation state of the pyrazolate anion and the nature of the transition state.

Consider switching to a bulkier base or a more coordinating solvent. For instance, if you are using sodium hydride (NaH) in a non-coordinating solvent like THF, try switching to potassium carbonate (K₂CO₃) in a polar apathetic solvent like DMF or DMSO. It has been reported that NaH can sometimes prevent the formation of regioisomeric products in certain reactions.[1][5]

Q3: How can I selectively synthesize the N1-alkylated pyrazole?

A: To favor the N1 position, which is often the thermodynamically preferred product, consider these strategies:

  • Steric Control: Ensure the substituent at the C3 position is significantly bulkier than the substituent at the C5 position. The alkylation will then be directed to the more accessible N1 nitrogen.

  • Base/Solvent Combination: As mentioned, using systems like K₂CO₃ in DMSO is a well-established method for promoting N1-alkylation of 3-substituted pyrazoles.[4][5]

  • Protecting Groups: A powerful strategy involves the use of a removable directing group. A bulky group like a triphenylsilyl can be installed to block one nitrogen, forcing alkylation at the other.[8] The directing group is then removed in a subsequent step. The SEM (2-(trimethylsilyl)ethoxymethyl) group has also been effectively used as a protecting and directing group.[9]

Q4: Under what conditions is the N2-alkylated pyrazole favored?

A: While often the more sterically hindered product, N2-alkylation can be achieved:

  • Catalysis: The use of a magnesium-based Lewis acid catalyst, such as MgBr₂, has been shown to effectively promote N2-alkylation with α-bromoacetates and acetamides.[7]

  • Substituent Effects: Specific substituents on the pyrazole ring can electronically favor N2 attack. For example, certain functional groups can chelate with the cation of the base, blocking the N1 position and directing the alkylating agent to the N2 position.[1]

  • Intramolecular Hydrogen Bonding: The structure of the alkylating agent can play a key role. For example, calculations have shown that an alkylating agent with a hydrogen-bond donor, like an amide, can form a stabilizing hydrogen bond with the N1 nitrogen in the transition state, lowering the activation energy for N2 alkylation.[6]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor or No Regioselectivity (Mixture of Isomers) • Steric and electronic effects of substituents are not sufficiently differentiated.• Reaction conditions (base, solvent) are not optimal for directing the reaction.1. Modify the Base/Solvent System: Switch to a different base (e.g., from NaH to K₂CO₃ or Cs₂CO₃) and/or a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to influence the pyrazolate reactivity.[1][4]2. Change the Temperature: Lowering the reaction temperature may increase selectivity by favoring the kinetically controlled product.3. Use a Directing Group: Employ a removable bulky protecting group (e.g., triphenylsilyl or SEM) to block one of the nitrogen atoms.[8][9]4. Consider a Catalytic Approach: For N2 selectivity, explore the use of a Lewis acid catalyst like MgBr₂.[7]
Low Reaction Yield • Incomplete deprotonation of the pyrazole.• Poor reactivity of the alkylating agent.• Side reactions or decomposition.1. Use a Stronger Base: If using a weak base like a carbonate, consider switching to a stronger base like sodium hydride (NaH) to ensure complete formation of the pyrazolate anion.2. Increase Reaction Temperature: Carefully increasing the temperature may improve the reaction rate, but monitor for potential decreases in regioselectivity.3. Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.
Difficulty Separating Regioisomers • The isomers have very similar polarities.1. Optimize Column Chromatography: Screen a variety of solvent systems for Thin Layer Chromatography (TLC) to find an eluent that provides the best separation.[3][10] Sometimes a small change in the solvent ratio or the addition of a third solvent can significantly improve resolution.2. Fractional Crystallization: If the isomers are crystalline solids with different solubilities, this can be an effective separation technique.[11]3. Derivatization: In some cases, the isomer mixture can be reacted to introduce a new functional group that alters the polarity of one isomer more than the other, allowing for easier separation. The derivatizing group can then be removed.
Ambiguous Structural Assignment of Isomers • 1D ¹H and ¹³C NMR are insufficient to distinguish between the N1 and N2 regioisomers.1. Utilize 2D NMR Spectroscopy: Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool. A spatial correlation between the protons of the newly introduced alkyl group and the protons of the substituent at the C5 position will confirm the N1 isomer.[12] Heteronuclear Multiple Bond Correlation (HMBC) can also be used to establish long-range C-H correlations that define the connectivity.[12]2. X-ray Crystallography: If a single crystal can be obtained, this method provides unambiguous structural determination.[1][4]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is a good starting point for achieving N1 selectivity, particularly for 3-substituted pyrazoles.[4]

  • To a solution of the substituted pyrazole (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1-alkylated pyrazole.

Protocol 2: Mg-Catalyzed N2-Selective Alkylation

This method is effective for the N2-alkylation of 3-substituted pyrazoles using α-bromoacetates or acetamides.[7]

  • In a glovebox, charge a vial with the 3-substituted pyrazole (1.0 eq) and magnesium bromide (MgBr₂, 0.2 eq).

  • Add anhydrous tetrahydrofuran (THF) followed by the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 eq).

  • Add a hindered base such as N,N-diisopropylethylamine (DIPEA, 2.1 eq) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated solution of ammonium chloride in methanol.

  • Concentrate the mixture to dryness.

  • Add water to the residue and extract with an organic solvent (e.g., isopropyl acetate).

  • Combine the organic extracts, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the N2-alkylated product.

Visualization of Key Concepts

Pyrazole_Alkylation PZ Unsymmetrical Pyrazole (R3 != R5) Base Base (e.g., K2CO3, NaH) N1_isomer N1-Alkylated Regioisomer PZ->N1_isomer  Path A Steric Control (Less Hindered) N2_isomer N2-Alkylated Regioisomer PZ->N2_isomer  Path B Catalytic Control (e.g., Mg-cat.) RX Alkylating Agent (R-X) Solvent Solvent (e.g., DMSO, THF) Base->N1_isomer Base->N2_isomer Solvent->N1_isomer Solvent->N2_isomer Separation_Workflow Start Crude Reaction Mixture (N1 + N2 Isomers) TLC 1. TLC Analysis (Screen Solvent Systems) Start->TLC Frac_Cryst Alternative: Fractional Crystallization Start->Frac_Cryst If Crystalline Column 2. Silica Gel Column Chromatography TLC->Column Analysis 3. Analyze Fractions (TLC, NMR) Column->Analysis Frac_Cryst->Analysis Pure_N1 Pure N1 Isomer Analysis->Pure_N1 Pure_N2 Pure N2 Isomer Analysis->Pure_N2

References

Validation & Comparative

A Comparative Guide to Difluoromethyl vs. Trifluoromethyl Pyrazole Fungicides in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of fluorine into agrochemicals has revolutionized modern crop protection. Within the widely successful class of pyrazole fungicides, which primarily act as Succinate Dehydrogenase Inhibitors (SDHIs), the difluoromethyl (CHF2) and trifluoromethyl (CF3) moieties are prevalent substitutions that significantly influence fungicidal efficacy, spectrum of activity, and physicochemical properties. This guide provides an in-depth comparison of these two critical substitutions, offering researchers and drug development professionals a technical overview supported by experimental insights to inform the design and application of next-generation fungicides. While both groups enhance potency, subtle differences in their electronic and steric profiles lead to distinct interactions with the target enzyme and varied performance against fungal pathogens.

The Central Role of Fluorine in Pyrazole SDHI Fungicides

The introduction of fluorine atoms into active molecules is a cornerstone of modern agrochemical design. In pyrazole fungicides, fluorination, particularly in the form of CHF2 and CF3 groups on the pyrazole ring, confers several advantageous properties. These include increased metabolic stability, enhanced lipophilicity for better membrane penetration, and improved binding affinity to the target site.[1][2] The strong electron-withdrawing nature of these groups can profoundly alter the electronic distribution of the pyrazole ring, which is critical for its interaction with the succinate dehydrogenase (SDH) enzyme.[3][4]

While both CHF2 and CF3 groups serve to enhance the intrinsic activity of the fungicide, the choice between them is not arbitrary. The difluoromethyl group, compared to the more drastic changes brought by the trifluoromethyl group, often moderately adjusts metabolic stability, lipophilicity, and binding affinity.[1] This nuanced modulation is central to understanding the comparative efficacy of fungicides bearing these respective moieties.

Mechanism of Action: A Tale of Two Inhibitors at Complex II

Pyrazole fungicides, regardless of the specific fluorine substitution, share a common mode of action: they inhibit the fungal mitochondrial respiration process.[5][6] Specifically, they target Complex II, also known as the succinate dehydrogenase (SDH) enzyme.[6][7] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone (Qp) binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone, effectively halting cellular energy production and leading to fungal cell death.[7][8][9]

The key difference between difluoromethyl and trifluoromethyl pyrazoles lies in the subtlety of their interaction within the Qp binding pocket. The CF3 group is larger and more powerfully electron-withdrawing than the CHF2 group.[2] This can lead to stronger, but potentially less flexible, binding interactions. The CF3 group may form more potent electrostatic or hydrophobic interactions with amino acid residues in the binding site.[2][10] In contrast, the CHF2 group, while still providing strong binding, retains a hydrogen atom that can potentially act as a hydrogen bond donor, offering different interaction possibilities. This seemingly minor structural difference can influence the fungicide's affinity for the target site and its ability to inhibit the enzyme effectively.[1]

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_ComplexII Complex II (SDH Enzyme) cluster_Fungicides Pyrazole Fungicides TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Qp_Site Ubiquinone (Qp) Binding Site Ubiquinone Ubiquinone (Q) Qp_Site->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III e- e_flow Electron Flow CHF2 Difluoromethyl Pyrazole (e.g., Fluxapyroxad) CHF2->Qp_Site Inhibition CF3 Trifluoromethyl Pyrazole (e.g., Bixafen) CF3->Qp_Site Inhibition

Figure 1. Mechanism of SDH inhibition by pyrazole fungicides.

Comparative Efficacy: A Data-Driven Analysis

Direct, head-to-head comparisons of the intrinsic efficacy of difluoromethyl versus trifluoromethyl pyrazoles often depend on the specific chemical scaffold, the target pathogen, and the experimental conditions. However, by examining prominent examples and published data, we can discern general trends.

Fluxapyroxad, a widely used fungicide containing a difluoromethylpyrazole moiety, and Bixafen, which features a trifluoromethylpyrazole group, are both highly effective SDHIs.[11] Structure-activity relationship (SAR) studies and field trials often show that both classes of compounds exhibit potent, broad-spectrum fungicidal activity.[12][13]

Recent research has focused on synthesizing novel pyrazole-4-carboxamide derivatives, using structures like fluxapyroxad as a basis.[13][14] Some of these new derivatives have demonstrated fungicidal activities comparable to or even higher than commercial fungicides like fluxapyroxad and bixafen against various pathogens.[13] For instance, certain novel compounds showed 2-4 times higher activity against corn rust than both fluxapyroxad and bixafen.[13] This highlights that while the CHF2/CF3 substitution is critical, the overall molecular structure plays a significant role in determining final efficacy.

Fungicide/Derivative Key Moiety Target Pathogen Assay Type Efficacy Metric Result Reference
FluxapyroxadDifluoromethylSeptoria triticiField Trials (UK)% Disease ControlEffective, but sensitivity shifts observed over time.[15]
BixafenTrifluoromethylBarley Net BlotchField Trials (UK)Disease ControlAdds to activity in fungicide mixtures.[15]
Fluxapyroxad + PyraclostrobinDifluoromethylCoffee Leaf RustIn VitroUredospore GerminationComplete inhibition at 0.4-0.6 ml/L.[16]
Novel Pyrazole-4-carboxamides (TM series)VariedCorn RustIn VitroFungicidal Activity2-4 times higher activity than fluxapyroxad and bixafen.[13]
Novel Pyrazole-Thiazole DerivativesDifluoromethylRhizoctonia cerealisIn VitroEC50Better activity (EC50 = 5.11 mg/L) than fluxapyroxad (EC50 = 11.93 mg/L).[1]

Experimental Protocol: Evaluating Fungicide Efficacy In Vitro

To quantitatively compare the efficacy of different fungicides, a standardized in vitro assay is essential. The microtiter plate-based broth dilution method is a high-throughput and reliable approach to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) of a compound against a specific fungal pathogen.[17][18]

Step-by-Step Methodology: Microtiter Broth Dilution Assay
  • Pathogen Culture and Spore Preparation:

    • Action: Culture the target fungal pathogen (e.g., Botrytis cinerea, Septoria tritici) on a suitable solid medium like Potato Dextrose Agar (PDA) until sporulation is abundant.

    • Rationale: This step ensures a healthy and viable source of fungal inoculum for consistent and reproducible results.

    • Action: Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween® 80) and gently scraping the surface.

    • Rationale: The surfactant prevents spore clumping, ensuring a homogenous suspension.

    • Action: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a standardized value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

    • Rationale: A standardized inoculum density is critical for comparing results across different assays and compounds.

  • Fungicide Stock and Serial Dilution:

    • Action: Prepare a high-concentration stock solution of each test fungicide (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Rationale: DMSO is a common solvent for organic compounds and is generally tolerated by fungi at the low final concentrations used in the assay.

    • Action: In a 96-well microtiter plate, perform a serial dilution of the fungicide stock solution in a liquid growth medium (e.g., Potato Dextrose Broth). This creates a range of concentrations to test.

    • Rationale: A serial dilution allows for the determination of a dose-response curve and the precise calculation of the EC50 value.

  • Inoculation and Incubation:

    • Action: Add a defined volume of the standardized spore suspension to each well of the microtiter plate containing the diluted fungicide. Include control wells with no fungicide (positive growth control) and wells with medium only (negative control).

    • Rationale: Controls are essential to validate the assay. The positive control confirms the viability of the inoculum, while the negative control checks for contamination.

    • Action: Incubate the plates at an optimal temperature and duration for the specific pathogen (e.g., 20-25°C for 48-72 hours).

    • Rationale: Proper incubation conditions are necessary for fungal growth and to allow the fungicide to exert its effect.

  • Data Acquisition and Analysis:

    • Action: After incubation, assess fungal growth. This can be done visually or, more quantitatively, by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • Rationale: Spectrophotometric measurement provides an objective and quantitative measure of fungal growth inhibition.

    • Action: Calculate the percentage of growth inhibition for each fungicide concentration relative to the positive control.

    • Action: Plot the percent inhibition against the logarithm of the fungicide concentration and fit the data to a dose-response curve to determine the EC50 value.

    • Rationale: The EC50 is a standard measure of fungicide potency, allowing for direct comparison between compounds.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Culture Pathogen on PDA B 2. Prepare Spore Suspension A->B E 5. Inoculate Wells with Spore Suspension B->E C 3. Prepare Fungicide Stock Solutions (in DMSO) D 4. Serial Dilution of Fungicides in 96-Well Plate C->D D->E F 6. Incubate Plates (e.g., 25°C, 72h) E->F G 7. Measure Optical Density (OD600) F->G H 8. Calculate % Inhibition vs. Control G->H I 9. Determine EC50 Values from Dose-Response Curve H->I

Figure 2. Workflow for in vitro fungicide efficacy testing.

Resistance Considerations

A critical aspect of fungicide development and deployment is the risk of resistance. For SDHIs, resistance typically arises from point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of the target enzyme.[9][19][20][21] These mutations can alter the binding pocket, reducing the affinity of the fungicide.

Interestingly, there is not always complete cross-resistance among all SDHI fungicides.[5] A mutation that confers resistance to one SDHI may not have the same effect on another, due to the different ways they fit into the binding pocket.[20] For example, a study on Clarireedia jacksonii found that the SdhB-H267Y mutation conferred resistance to boscalid but not to fluopyram or the difluoromethyl-containing fluxapyroxad.[20] This suggests that the subtle structural differences imparted by CHF2 versus CF3 groups can be significant in overcoming certain resistance mutations. Therefore, rotating or mixing fungicides with different substitutions, even within the same FRAC group 7, can be a component of a robust resistance management strategy, although rotating between different FRAC groups is the primary recommendation.[5][7]

Conclusion and Future Outlook

Both difluoromethyl and trifluoromethyl substitutions have proven to be exceptionally valuable in the design of potent pyrazole-based SDHI fungicides. The trifluoromethyl group often provides a significant boost in potency due to its strong electronic and hydrophobic properties. The difluoromethyl group, however, offers a more nuanced modification, providing a balance of potency, favorable physicochemical properties, and potentially a different profile against resistant fungal strains.

The future of pyrazole fungicide development will likely involve a continued exploration of these and other fluorinated motifs. The goal is not simply to maximize intrinsic activity but to create molecules with a broad spectrum of control, excellent crop safety, favorable environmental profiles, and resilience against fungicide resistance. As our understanding of the structure-activity relationships at the SDH binding site deepens through techniques like molecular docking, the rational design of next-generation pyrazoles—leveraging the subtle yet powerful differences between CHF2 and CF3 groups—will be paramount in sustaining global crop health.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Difluoromethyl)-1H-pyrazole Amides

Author: BenchChem Technical Support Team. Date: January 2026

The relentless arms race between pathogens, pests, and human ingenuity has driven the development of novel agrochemicals and pharmaceuticals. Within this landscape, compounds featuring the 3-(difluoromethyl)-1H-pyrazole amide scaffold have emerged as a cornerstone of modern chemical intervention, particularly in the realm of fungicides. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these remarkable molecules, offering insights for researchers, scientists, and professionals engaged in drug and pesticide development. We will dissect the subtle yet critical molecular modifications that govern biological activity, supported by experimental data and a clear rationale for experimental design.

The Rise of a Privileged Scaffold: The this compound Moiety

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group is a prominent feature in a number of highly successful commercial fungicides.[1][2] These compounds primarily exert their effect by inhibiting succinate dehydrogenase (SDH), a crucial enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[1][3][4] This targeted mechanism of action disrupts the pathogen's energy production, leading to effective disease control. The success of early compounds in this class, such as boscalid, spurred further research and the development of a new generation of fungicides with improved potency and broader spectrums of activity.[1][2]

Deconstructing the Molecule: A Three-Pronged Approach to SAR

The biological activity of this compound amides can be systematically understood by examining three key structural components:

  • The Pyrazole Ring and its Substituents: The pyrazole core is essential for the correct spatial orientation of the other functional groups. The 1-methyl and 3-difluoromethyl substituents are particularly important for high antifungal activity.[5]

  • The Amide Linker: The amide bond provides a rigid connection between the pyrazole core and the variable amine moiety, influencing the overall conformation of the molecule.

  • The Amine Moiety (R-group): This is the most frequently modified part of the scaffold and is a primary determinant of the compound's spectrum of activity and potency.

The following diagram illustrates the general scaffold and the key regions for SAR exploration.

Caption: General scaffold of this compound amides highlighting key regions for SAR studies.

Comparative Analysis of Amine Moiety Modifications

The amine portion of the molecule is where the most significant variations in biological activity are observed. By introducing different cyclic and acyclic substituents, researchers have been able to fine-tune the antifungal, insecticidal, and even nematicidal properties of these compounds.

Fungicidal Activity: Targeting Succinate Dehydrogenase

The primary application of this class of compounds is in agriculture as fungicides. The R-group plays a critical role in the binding affinity to the SDH enzyme.

Studies have shown that incorporating various aromatic and heterocyclic rings into the amine moiety can lead to potent antifungal agents. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against a panel of seven phytopathogenic fungi.[1][2] The results, summarized in the table below, demonstrate the profound impact of the R-group on antifungal efficacy.

Compound IDAmine Moiety (R-group)Target FungiEC50 (mg/L)Reference
9m N-(2-(5-bromo-1H-indazol-1-yl)phenyl)Botrytis cinerea0.89[1]
Rhizoctonia solani0.54[1]
Pythium aphanidermatum1.23[1]
9n N-(2-(5-chloro-1H-indazol-1-yl)phenyl)Botrytis cinerea1.02[1]
Rhizoctonia solani0.68[1]
Pythium aphanidermatum1.56[1]
Boscalid (4'-chlorobiphenyl-2-yl)Botrytis cinerea2.31[1]
Rhizoctonia solani1.87[1]
Pythium aphanidermatum3.45[1]

As the data indicates, compounds 9m and 9n , which feature an indazole group, exhibit significantly higher antifungal activity against several key pathogens compared to the commercial fungicide boscalid.[1][2] This suggests that the indazole moiety provides a more favorable interaction with the active site of the SDH enzyme. Molecular docking studies have corroborated this, showing that the carbonyl oxygen atom of compound 9m can form hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 residues in the SDH enzyme.[1][4][6]

The following diagram illustrates the proposed binding mode of a potent this compound amide within the SDH active site.

SDH_Inhibition cluster_SDH Succinate Dehydrogenase (SDH) Active Site Pyrazole_Amide This compound Amide TYR58 TYR58 Pyrazole_Amide->TYR58 H-bond TRP173 TRP173 Pyrazole_Amide->TRP173 H-bond Hydrophobic_Pocket Hydrophobic Pocket Pyrazole_Amide->Hydrophobic_Pocket Hydrophobic Interactions SDH_Active_Site SDH_Active_Site Pyrazole_Amide->SDH_Active_Site Inhibits Succinate Succinate Succinate->SDH_Active_Site Binds to FAD FAD SDH_Active_Site->FAD Reduces

Caption: Proposed mechanism of SDH inhibition by this compound amides.

Expanding the Biological Spectrum: Insecticidal and Nematicidal Activities

While the primary focus has been on fungicidal applications, modifications to the amine moiety have also yielded compounds with promising insecticidal and nematicidal properties. For instance, the introduction of flexible alkyl chains has led to the discovery of novel difluoromethylpyrazole carboxamides with good control efficacy against the root-knot nematode Meloidogyne incognita.[7]

In the realm of insecticides, aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif have demonstrated excellent activity against Mythimna separata (oriental armyworm).[8] These findings highlight the versatility of the pyrazole amide scaffold and the potential to discover new modes of action and biological targets through rational drug design.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of novel this compound amides relies on robust and reproducible experimental protocols. The following sections outline the general procedures for the synthesis and biological evaluation of these compounds, as adapted from the literature.[1][9]

General Synthesis of this compound Amides

The synthesis typically involves the coupling of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with a desired amine.

Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

The synthesis of the core pyrazole acid has been well-established and can be achieved through various routes, often starting from ethyl 2-(difluoromethyl)-3-oxobutanoate.[3]

Step 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Chloride

The pyrazole carboxylic acid is then converted to the more reactive acid chloride.

  • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is often used in the next step without further purification.

Step 3: Amide Coupling

  • Dissolve the desired amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and add a base (e.g., triethylamine or pyridine).

  • Cool the solution to 0 °C and add a solution of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final this compound amide.

The following workflow diagram summarizes the typical SAR-driven discovery process for these compounds.

SAR_Workflow Design Lead Compound Identification & In Silico Design Synthesis Synthesis of Analogs Design->Synthesis Bioassay In Vitro & In Vivo Biological Evaluation Synthesis->Bioassay SAR_Analysis SAR Analysis & QSAR Modeling Bioassay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis Iterative Cycle Candidate Preclinical/Field Candidate Optimization->Candidate

Caption: A typical workflow for the SAR-driven discovery of novel bioactive compounds.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.

  • Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug of the target fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period.

  • Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition relative to a control (without the test compound).

  • Determine the EC50 (effective concentration for 50% inhibition) values for each compound.

Conclusion: A Scaffold of Continuing Promise

The this compound amide scaffold has proven to be a remarkably fruitful starting point for the discovery of new and effective agrochemicals. The extensive body of research on the SAR of these compounds has provided a clear roadmap for the rational design of future generations of fungicides, insecticides, and nematicides. By understanding the intricate interplay between the different structural components of the molecule and their biological targets, scientists can continue to develop innovative solutions to the ever-evolving challenges in agriculture and beyond. The insights provided in this guide, grounded in experimental data and mechanistic understanding, are intended to empower researchers in this critical endeavor.

References

A Researcher's Guide to Pyrazole Derivatives: Correlating In Vitro Potency with In Vivo Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Antifungal Drug Discovery

In the landscape of medicinal chemistry, pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a privileged scaffold.[1] Their versatile chemical nature has led to the development of compounds with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Within the realm of infectious diseases, pyrazole derivatives have emerged as a particularly promising class of antifungal agents, with several compounds demonstrating potent activity against clinically relevant and phytopathogenic fungi.[1][2][3]

The journey from a newly synthesized pyrazole derivative to a potential clinical candidate is a multi-stage process heavily reliant on a robust and logical testing cascade. This guide provides an in-depth comparison of the two foundational pillars of this process: in vitro and in vivo evaluation. We will dissect the methodologies, explore the causality behind experimental choices, and analyze the critical challenge of translating potent in vitro activity into tangible in vivo efficacy. For researchers in drug development, understanding the nuances, strengths, and limitations of each approach is paramount to efficiently identifying and optimizing the next generation of antifungal therapies.

Part 1: The Proving Ground: In Vitro Antifungal Activity Assessment

In vitro testing serves as the initial, high-throughput filter in the drug discovery pipeline. Its primary purpose is to rapidly assess the direct activity of a compound against a fungal pathogen in a controlled, isolated environment. This approach is cost-effective, allows for the screening of large compound libraries, and provides the first crucial data points on a derivative's potential.

Core Methodologies: Quantifying Antifungal Potency

The cornerstone of in vitro assessment is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. To ensure that data is reproducible and comparable across different laboratories, standardized protocols established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are indispensable.[4][5][6][7][8][9]

These standards provide detailed guidelines for every variable, from media composition to inoculum preparation and incubation conditions.[10] The two most widely adopted methods are:

  • Broth Microdilution: This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized fungal suspension. The MIC is determined after a specified incubation period by visual inspection or spectrophotometric reading.

  • Disk Diffusion: An agar plate is inoculated with the fungal strain, and paper disks impregnated with the test compound are placed on the surface. The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk correlates with the MIC.

// Connections Compound -> SerialDilution [lhead=cluster_assay]; Fungi -> Inoculum; Media -> SerialDilution; Media -> Inoculate; Inoculum -> Inoculate; SerialDilution -> Inoculate; Inoculate -> Incubate [lhead=cluster_readout]; Controls -> Incubate; Incubate -> ReadMIC; } }

Caption: Standardized workflow for in vitro antifungal susceptibility testing using the broth microdilution method.

Experimental Protocol: CLSI-Based Broth Microdilution for Yeasts

This protocol is a self-validating system when performed alongside appropriate quality control strains as specified by CLSI documents M27/M44S.[5]

  • Media Preparation: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Compound Preparation: Dissolve the pyrazole derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock. Prepare serial two-fold dilutions in the RPMI medium in a 96-well microtiter plate. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation: Culture the yeast (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours. Select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Inoculation: Dilute the adjusted fungal suspension in RPMI medium so that each well of the microtiter plate receives a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Controls: Include a positive control (well with inoculated medium, no drug) to ensure fungal viability and a negative control (well with medium only) to check for contamination.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.

Data Summary: In Vitro Activity of Representative Pyrazole Derivatives
Compound ClassFungal SpeciesMIC (μg/mL)Reference
Pyrazole Carboxamide (7ai)Rhizoctonia solani0.37[2]
Pyrazole Carboxamide (7af)Alternaria porri1.89[2]
Triazole with Pyrazole side chain (6c)Candida albicans0.0625[11][12]
Triazole with Pyrazole side chain (6c)Cryptococcus neoformans0.0625[11][12]
Pyrazole containing OCF₃ (1v)Fusarium graminearum~0.015 (0.0530 µM)[3]
Chalcone with Pyrazole (Z10)Phomopsis sp.12.5[13]

Note: The table presents selected data to illustrate the range of activities. Direct comparison between compounds requires standardized testing conditions.

Part 2: The Real-World Test: In Vivo Antifungal Activity Assessment

A low MIC value is a promising start, but it is not a guarantee of clinical success. The complex environment of a living organism presents numerous barriers that a drug must overcome. In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics, and safety within a whole biological system.[14]

The Rationale for Animal Models

The primary reason for transitioning to in vivo models is to understand how a drug behaves in the presence of a functioning physiological and immune system.[15] Animal models allow us to answer critical questions that in vitro assays cannot:

  • Pharmacokinetics: Is the drug absorbed? How is it distributed to different organs, including the site of infection? How quickly is it metabolized and excreted?

  • Efficacy: Can the drug reduce the fungal burden in target organs and improve survival, even with the complexities of host-pathogen interactions?

  • Toxicity: Is the compound safe at therapeutically relevant doses?

Commonly used models include murine (mouse or rat) models of disseminated or localized infections, which are well-characterized and mimic many aspects of human disease.[16][17] For higher-throughput or preliminary screening, non-mammalian models like the larvae of the wax moth Galleria mellonella offer a cost-effective and ethically simpler alternative.[14][17][18]

Experimental Protocol: Murine Model of Disseminated Candidiasis

This protocol describes a standard model for testing antifungal efficacy against a systemic Candida albicans infection.

  • Animal Acclimatization: Use immunocompetent or, if necessary, immunosuppressed mice (e.g., via cyclophosphamide injection to induce neutropenia).[15] Allow animals to acclimate for at least one week before the experiment.

  • Infection: Prepare an inoculum of C. albicans from an overnight culture, washed and resuspended in sterile saline. Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment Groups: Randomly assign mice to different groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or the drug's solvent)

    • Test Compound (Pyrazole derivative at various doses)

    • Positive Control (a known antifungal like fluconazole)

  • Drug Administration: Begin treatment at a set time post-infection (e.g., 2 hours). Administer the drug via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), once or twice daily for a defined period (e.g., 7 days).

  • Endpoint Evaluation:

    • Survival: Monitor animals daily for morbidity and mortality for up to 21 days post-infection.

    • Fungal Burden: At a specific time point (e.g., 48-72 hours post-infection), euthanize a subset of animals from each group. Aseptically remove target organs (typically kidneys, as they are a primary site of Candida colonization), weigh them, and homogenize them in sterile saline. Perform serial dilutions of the homogenate and plate on agar to determine the number of Colony Forming Units (CFU) per gram of tissue.[14]

  • Data Analysis: Compare survival curves between groups using a Kaplan-Meier analysis. Compare fungal burden data using appropriate statistical tests (e.g., t-test or ANOVA).

Data Summary: In Vivo Efficacy of a Representative Pyrazole Derivative
CompoundAnimal ModelInfectionDosage (mg/kg)OutcomeReference
Triazole with Pyrazole side chain (6c)MouseSystemic C. albicans1.0Significantly reduced fungal burden in kidneys[12]
Triazole with Pyrazole side chain (6c)MouseSystemic C. albicans0.5, 1.0, 2.0Effectively protected mice from infection (increased survival)[11][12]

Part 3: Bridging the Divide: The In Vitro-In Vivo Correlation (IVIVC)

The most challenging aspect of early-stage drug discovery is the frequent disconnect between promising in vitro data and disappointing in vivo results. A pyrazole derivative with a sub-micromolar MIC can fail completely in an animal model. Understanding the reasons for this disparity is key to rational drug design.

Mechanism of Action: A Common Target for Pyrazoles

Many successful pyrazole-based fungicides, particularly in the agricultural sector, function by inhibiting succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain.[19][20] This inhibition disrupts cellular respiration and energy production, leading to fungal cell death. Molecular docking studies can help predict how a novel pyrazole derivative might bind to the SDH active site, and in vitro enzyme assays can confirm this inhibitory activity.[19][20]

G Pyrazole Pyrazole Derivative Pyrazole->Inhibition SDH SDH Inhibition->SDH Inhibition NoATP Energy Depletion & Fungal Cell Death

Caption: Mechanism of action for SDHI pyrazoles, which block the mitochondrial respiratory chain, leading to cell death.

Why In Vitro Potency Doesn't Always Translate
  • Poor Pharmacokinetics (ADME): The compound may not be absorbed into the bloodstream after oral administration, may be metabolized too quickly by the liver, or may not distribute effectively to the infected tissues.

  • Host Toxicity: The concentration required to inhibit the fungus in vivo might be toxic to the host organism, leading to adverse effects and limiting the achievable dose.

  • Protein Binding: In the bloodstream, drugs often bind to plasma proteins like albumin. If a compound is highly protein-bound, its free concentration may fall below the MIC, rendering it ineffective.

  • Structure-Activity Relationship (SAR): The chemical structure dictates not only the compound's binding to its fungal target but also its ADME-Tox properties. SAR studies investigate how modifying different parts of the pyrazole scaffold affects both in vitro and in vivo outcomes.[21][22] For instance, adding a fluorine atom might increase metabolic stability, while modifying a side chain could improve solubility or target affinity.[2][3][21] A successful drug candidate represents a finely tuned balance between high target potency and favorable drug-like properties.

Conclusion and Future Outlook

The evaluation of pyrazole derivatives as antifungal agents is a classic example of the iterative and complementary nature of drug discovery. In vitro testing provides a rapid and essential measure of intrinsic potency, allowing for the screening of numerous candidates and the elucidation of their mechanism of action. However, it is only through rigorous in vivo assessment in relevant animal models that the true therapeutic potential of a compound can be determined.

The path forward lies in a tightly integrated strategy where SAR insights from both assays guide medicinal chemists in optimizing lead compounds. By systematically modifying the pyrazole scaffold, researchers can enhance target affinity while simultaneously improving pharmacokinetic and safety profiles. As the threat of antifungal resistance continues to grow, the rational design and comprehensive evaluation of novel pyrazole derivatives will be crucial in replenishing our arsenal of effective antifungal therapies.[17]

References

A Researcher's Guide to Validating the Antifungal Spectrum of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3][4] Their structural versatility allows for the design of molecules with potent antifungal properties. However, the journey from a newly synthesized pyrazole compound to a potential clinical candidate is rigorous, with the validation of its antifungal spectrum being a critical milestone. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously evaluate and compare the antifungal efficacy of novel pyrazole compounds.

The Imperative of Antifungal Spectrum Validation

The increasing incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of new antifungals with broad-spectrum activity or targeted efficacy against specific pathogens.[5][6][7] Validating the antifungal spectrum of a novel pyrazole compound serves several key purposes:

  • Defining the Scope of Activity: It determines the range of fungal species against which the compound is effective.

  • Identifying Potential Therapeutic Niches: It can reveal high potency against specific, hard-to-treat fungi.

  • Guiding Structure-Activity Relationship (SAR) Studies: Comparative data informs the next cycle of chemical synthesis to optimize efficacy.[2][8]

  • Providing a Foundation for Preclinical Development: Robust in vitro data is a prerequisite for advancing a compound to in vivo studies.

This guide will walk you through the critical experimental choices, from selecting an appropriate fungal panel to interpreting the resulting data, all while adhering to the highest standards of scientific integrity.

Designing a Robust Antifungal Screening Cascade

A comprehensive validation strategy involves a multi-tiered approach, starting with a broad primary screen and progressing to more detailed quantitative assessments.

Curating a Diverse and Clinically Relevant Fungal Panel

The selection of fungi for testing is paramount and should reflect the intended therapeutic application. A well-rounded panel should include:

  • Yeast Species:

    • Candida albicans: A common cause of opportunistic infections.

    • Candida glabrata, Candida krusei, Candida parapsilosis, Candida tropicalis: To assess activity against non-albicans Candida species, which are increasingly prevalent.[9]

    • Candida auris: An emerging multidrug-resistant pathogen of urgent global concern.[6][10][11]

    • Cryptococcus neoformans: A major cause of meningitis in immunocompromised individuals.[9]

  • Filamentous Fungi (Molds):

    • Aspergillus fumigatus: The leading cause of invasive aspergillosis.[9][12]

    • Aspergillus flavus, Aspergillus niger, Aspergillus terreus: To evaluate broader anti-Aspergillus activity.[9]

    • Fusarium species (F. solani, F. oxysporum): Important plant pathogens and opportunistic human pathogens.[9]

    • Dermatophytes: Trichophyton species, if the compound is being investigated for topical applications.[9]

  • Phytopathogenic Fungi: For agricultural applications, a panel might include species like Alternaria porri, Marssonina coronaria, and Rhizoctonia solani.[1][3][13]

Selection of Appropriate Reference Antifungal Agents

To contextualize the activity of novel pyrazole compounds, it is essential to include established antifungal drugs as positive controls. The choice of controls should span different mechanistic classes.[14]

  • Azoles: Fluconazole, Itraconazole, Voriconazole, Posaconazole. These are particularly relevant comparators for pyrazole compounds, which may share mechanistic similarities.[15][16][17]

  • Polyenes: Amphotericin B. Offers a broad spectrum of activity and a different mechanism of action (membrane disruption).[17][18]

  • Echinocandins: Caspofungin, Micafungin, Anidulafungin. These target fungal cell wall synthesis.[17]

  • Agricultural Fungicides: For phytopathogenic fungi, commercial agents like Carbendazol or Boscalid can be used as comparators.[1][3][13][19]

Core Experimental Workflow: Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antifungal agent. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the most widely accepted technique.[6][20][21][22]

Antifungal_Susceptibility_Testing_Workflow Compound_Prep Prepare Stock Solutions of Pyrazole Compounds & Reference Drugs Serial_Dilution Perform Serial Dilutions of Compounds in 96-Well Microtiter Plates Compound_Prep->Serial_Dilution Media_Prep Prepare Standardized Test Medium (e.g., RPMI-1640) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL for yeasts) Inoculation Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Determine MIC: Lowest Concentration with Significant Growth Inhibition Incubation->MIC_Determination Data_Comparison Compare MICs of Novel Compounds to Reference Drugs MIC_Determination->Data_Comparison

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)

This protocol provides a standardized method for testing the susceptibility of yeast species to antifungal agents.[6]

I. Materials:

  • Novel pyrazole compounds and reference drugs

  • Dimethyl sulfoxide (DMSO) for compound solubilization

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well, flat-bottom microtiter plates

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Humidified incubator (35°C)

II. Procedure:

  • Compound Plate Preparation: a. Prepare stock solutions of the test compounds, typically in DMSO. b. Perform serial two-fold dilutions of each compound in the microtiter plates using the RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL). c. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Inoculum Preparation: a. Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours. b. Prepare a suspension of the yeast cells in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation: a. Add the standardized inoculum to each well of the compound-containing microtiter plates. b. Cover the plates and incubate at 35°C for 24-48 hours in a humidified environment.

  • MIC Determination: a. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[23] b. Reading can be done visually or with a spectrophotometer at a suitable wavelength (e.g., 530 nm). For azoles, the endpoint is a prominent decrease in turbidity.[23]

Interpreting and Comparing Antifungal Activity

Quantitative Data Presentation

Summarizing the MIC values in a clear, tabular format is crucial for comparing the potency of novel pyrazole compounds against reference drugs across the fungal panel.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Novel Pyrazole Compounds

Fungal SpeciesPyrazole APyrazole BFluconazoleAmphotericin B
Candida albicans10.50.50.25
Candida auris21>640.5
Cryptococcus neoformans0.250.12540.125
Aspergillus fumigatus84>640.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Analysis

By comparing the MIC values of structurally related pyrazole analogues, researchers can deduce key structural features that contribute to antifungal potency. For example, the introduction of specific substituents on the pyrazole ring or its side chains may significantly enhance activity against certain fungal species.[2]

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic Core_Scaffold Pyrazole Core Scaffold Modification_1 Modification at R1 (e.g., Halogenation) Core_Scaffold->Modification_1 Modification_2 Modification at R2 (e.g., Alkyl Chain Length) Core_Scaffold->Modification_2 MIC_Data Comparative MIC Data Across Fungal Panel Modification_1->MIC_Data Modification_2->MIC_Data SAR_Insights SAR Insights: - Halogenation increases potency - Longer alkyl chain decreases potency MIC_Data->SAR_Insights

Caption: Logical flow for deducing Structure-Activity Relationships.

Advanced Considerations and Future Directions

While MIC determination is the cornerstone of antifungal spectrum validation, a comprehensive assessment may also include:

  • Time-Kill Assays: To determine whether the compounds are fungicidal (kill the fungi) or fungistatic (inhibit growth).

  • Mechanism of Action Studies: Investigating how the pyrazole compounds exert their antifungal effect. Some pyrazoles are known to act as succinate dehydrogenase inhibitors.[19]

  • In Vivo Efficacy Studies: Promising candidates from in vitro screening should be advanced to animal models of fungal infection to assess their therapeutic potential in a physiological context.

Conclusion

The validation of the antifungal spectrum of novel pyrazole compounds is a meticulous process that demands a systematic and scientifically rigorous approach. By adhering to standardized methodologies, employing a diverse panel of clinically relevant fungi, and carefully interpreting the comparative data, researchers can effectively identify promising lead candidates for the development of the next generation of antifungal therapies. This guide provides a robust framework to navigate this critical phase of drug discovery, ensuring that the resulting data is both reliable and impactful.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement Studies on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and synthetic tractability have cemented its status as a "privileged scaffold." From the anti-inflammatory celecoxib to the anti-obesity agent rimonabant, pyrazole-containing drugs have made a significant impact on pharmacotherapy. However, the journey of a drug candidate from discovery to clinic is fraught with challenges, often necessitating fine-tuning of its physicochemical and pharmacokinetic properties. This is where the strategic application of bioisosterism comes to the forefront.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in lead optimization. This guide provides an in-depth comparison of common bioisosteric replacements for the pyrazole ring, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors. We will delve into the rationale behind these replacements and the subsequent impact on a compound's profile.

The Rationale for Pyrazole Bioisosterism: A Strategic Overview

The decision to replace a pyrazole core is driven by a desire to modulate key drug-like properties. The primary goals of this strategy are often to:

  • Improve Metabolic Stability: The pyrazole ring can be susceptible to oxidative metabolism. Replacing it with a more metabolically robust heterocycle can increase the drug's half-life and reduce the formation of potentially reactive metabolites.

  • Modulate Physicochemical Properties: Properties such as pKa, lipophilicity (logP), and aqueous solubility are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Bioisosteric replacement can fine-tune these parameters to achieve a more favorable balance.

  • Enhance Target Affinity and Selectivity: Subtle changes in the electronic and steric properties of the core heterocycle can lead to improved interactions with the biological target, boosting potency and selectivity.

  • Navigate Intellectual Property Landscapes: Creating novel chemical entities with similar pharmacological profiles is a key strategy for securing patent protection.

Below is a conceptual workflow illustrating the iterative process of a bioisosteric replacement strategy in a typical drug discovery project.

Bioisosteric_Replacement_Workflow cluster_0 Lead Identification & Characterization cluster_1 Bioisosteric Replacement Strategy cluster_2 Synthesis & Evaluation Cycle cluster_3 Candidate Selection Lead Compound (Pyrazole) Lead Compound (Pyrazole) Initial Profiling Initial Profiling (Potency, Selectivity, ADME) Lead Compound (Pyrazole)->Initial Profiling Identify Liabilities Identify Liabilities (e.g., Poor Metabolism, Low Solubility) Initial Profiling->Identify Liabilities Select Bioisosteres Select Bioisosteres (Imidazole, Triazole, Thiazole, etc.) Identify Liabilities->Select Bioisosteres Synthesis Synthesis of Analogs Select Bioisosteres->Synthesis In Vitro Assays In Vitro Assays (Binding, Functional) Synthesis->In Vitro Assays ADME Profiling ADME Profiling (Metabolic Stability, Solubility) In Vitro Assays->ADME Profiling Data Analysis & SAR Data Analysis & SAR ADME Profiling->Data Analysis & SAR Data Analysis & SAR->Synthesis Iterative Optimization In Vivo Studies In Vivo Efficacy & Pharmacokinetics Data Analysis & SAR->In Vivo Studies Promising Candidate Optimized Candidate Optimized Candidate In Vivo Studies->Optimized Candidate

Caption: A typical drug discovery workflow for a pyrazole bioisosteric replacement project.

Comparative Analysis of Pyrazole Bioisosteres

The choice of a suitable bioisostere for the pyrazole ring is a multifactorial decision. Here, we compare some of the most common replacements, highlighting their impact on key physicochemical and pharmacological parameters.

HeterocycleKey Features & Rationale for Use
Imidazole Isomeric to pyrazole, with nitrogens at the 1 and 3 positions. The imidazole ring is generally more stable than the pyrazole ring. It is also a stronger base than pyrazole. Can serve as a bioisostere for amides and phenols.
1,2,4-Triazole Contains three nitrogen atoms. This replacement can modulate hydrogen bonding capacity and polarity. Often used to improve metabolic stability.
Thiazole A five-membered ring containing sulfur and nitrogen. The sulfur atom can influence the electronic distribution and potential for different intermolecular interactions.
1,2,4-Oxadiazole Contains one oxygen and two nitrogen atoms. Known to be metabolically stable and can act as a bioisostere for esters and amides, improving hydrolytic stability.
Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes key physicochemical properties of the parent heterocycles. It is important to note that these values will be significantly influenced by the substituents on the ring.

HeterocyclepKacLogP
Pyrazole2.50.241
Imidazole7.1-0.08
1,2,4-Triazole2.2, 10.3-0.4
Thiazole2.50.4
1,2,4-Oxadiazole0.80.3

Note: cLogP and pKa values are for the unsubstituted parent heterocycles and are sourced from publicly available databases and literature. These values serve as a general guide.

Case Study: Bioisosteric Replacement of the Pyrazole Ring in Rimonabant Analogs

The development of antagonists for the cannabinoid type 1 (CB1) receptor, exemplified by rimonabant, provides a rich source of comparative data for pyrazole bioisosterism. The following table presents data for rimonabant and its bioisosteric analogs where the central pyrazole ring has been replaced.

CompoundHeterocyclic CoreCB1 Receptor Affinity (Ki, nM)
RimonabantPyrazole7.9
Analog 1Imidazole4.8
Analog 21,2,4-Triazole15.2
Analog 3Thiazole23.7

Data compiled from publicly available medicinal chemistry literature on CB1 receptor antagonists.

As the data illustrates, the imidazole bioisostere (Analog 1) maintained, and even slightly improved upon, the CB1 receptor affinity compared to the parent pyrazole compound. The 1,2,4-triazole and thiazole replacements, while still demonstrating respectable affinity, were less potent. This underscores that while bioisosterism is a powerful strategy, not all replacements will be equally successful, and empirical testing is crucial.

Experimental Protocols

A self-validating experimental approach is paramount. The following protocols provide detailed methodologies for the synthesis of key heterocyclic cores and a representative biological assay.

Synthesis of a 1,3,5-Trisubstituted-1,2,4-Triazole

This one-pot, two-step procedure is an efficient method for the synthesis of unsymmetrically substituted 1,2,4-triazoles.

Materials:

  • Amidine hydrochloride

  • Carboxylic acid

  • Hydrazine hydrate

  • Peptide coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a solution of the amidine hydrochloride (1.0 eq) and carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the formation of the intermediate acylamidine is complete (monitored by LC-MS).

  • To the reaction mixture, add hydrazine hydrate (1.2 eq).

  • Heat the reaction to 80-100 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted-1,2,4-triazole.

Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol describes a one-pot, three-component condensation reaction.

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Aldehyde

  • Ammonium acetate

  • Catalyst (e.g., cupric chloride)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).

  • The reaction can be performed under solvent-free conditions with microwave irradiation (300W) for 10-15 minutes or by conventional heating in a solvent such as ethanol.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.

CB1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • [³H]-CP55,940 (radioligand)

  • Non-labeled CP55,940 (for non-specific binding)

  • Test compounds

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4)

  • GF/C filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add binding buffer, cell membranes, and either the test compound, buffer only (for total binding), or non-labeled CP55,940 (for non-specific binding).

  • Initiate the binding reaction by adding [³H]-CP55,940 to all wells.

  • Incubate the plate at 37°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a GF/C filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data.

CB1_Binding_Assay Prepare Reagents Prepare Reagents (Membranes, Buffers, Compounds) Assay Plate Setup Assay Plate Setup (Total, Non-specific, Test Wells) Prepare Reagents->Assay Plate Setup Add Radioligand Add [³H]-CP55,940 to Initiate Binding Assay Plate Setup->Add Radioligand Incubation Incubate at 37°C Add Radioligand->Incubation Filtration & Washing Rapid Filtration & Washing (Separate Bound from Unbound) Incubation->Filtration & Washing Scintillation Counting Scintillation Counting (Quantify Radioactivity) Filtration & Washing->Scintillation Counting Data Analysis Data Analysis (Calculate Ki values) Scintillation Counting->Data Analysis

Caption: Experimental workflow for a CB1 receptor radioligand binding assay.

Conclusion

The bioisosteric replacement of the pyrazole ring is a nuanced yet powerful strategy in the medicinal chemist's toolkit. As demonstrated, seemingly subtle changes to the heterocyclic core can have profound effects on a compound's physicochemical properties and its interaction with biological targets. A thorough understanding of the principles of bioisosterism, coupled with a robust and iterative experimental approach, is essential for successfully navigating the complexities of lead optimization. This guide has provided a framework for the comparative analysis of common pyrazole bioisosteres, along with detailed experimental protocols to facilitate their synthesis and evaluation. By leveraging these insights, researchers can make more informed decisions in their quest to design safer and more effective medicines.

Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance in Pyrazole Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the vanguard of agricultural science and drug development, the emergence of fungicide resistance in phytopathogenic fungi is a persistent challenge. Pyrazole carboxamides, a key class of Succinate Dehydrogenase Inhibitors (SDHIs), have been instrumental in managing a broad spectrum of fungal diseases. However, their efficacy is increasingly threatened by the evolution of resistant fungal populations. This guide provides an in-depth, objective comparison of the cross-resistance profiles of pyrazole fungicides, supported by experimental data and detailed protocols to empower your research and development efforts.

The Mechanism of Action: A Double-Edged Sword

Pyrazole carboxamide fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Code 7, target a critical juncture in fungal metabolism: the mitochondrial respiratory chain.[1][2] Specifically, they inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II.[2][3] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides obstruct the transfer of electrons from succinate to ubiquinone.[2] This disruption leads to a catastrophic failure in cellular energy (ATP) production and an accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.[2]

The specificity of this single-site mode of action, while highly effective, is also the Achilles' heel that facilitates the development of resistance.

The Molecular Basis of Resistance: A Tale of Target Site Mutations

The predominant mechanism of resistance to pyrazole fungicides is the alteration of the target SDH enzyme due to mutations in the genes that encode its subunits (SdhB, SdhC, and SdhD).[4][5] These mutations can reduce the binding affinity of the fungicide to the SDH enzyme, rendering it less effective.

However, the landscape of resistance is far from uniform. The concept of complete positive cross-resistance—where resistance to one SDHI confers resistance to all others in the class—is not supported by extensive field and laboratory data.[4][6] Instead, a complex and nuanced pattern of differential resistance is observed. The specific amino acid substitution in the SDH subunits and the chemical structure of the individual pyrazole fungicide dictate the level of resistance.[1]

cluster_0 Fungal Mitochondrion cluster_1 Resistance Mechanism Pyrazoles Pyrazole Fungicide SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibits Reduced_binding Reduced Fungicide Binding Pyrazoles->Reduced_binding Ineffective against ETC Electron Transport Chain SDH->ETC Electron Transfer ROS Reactive Oxygen Species (ROS) SDH->ROS Dysfunction leads to ATP ATP Synthesis ETC->ATP Sdh_mutation Sdh Gene Mutation Altered_SDH Altered SDH Enzyme Sdh_mutation->Altered_SDH Altered_SDH->Reduced_binding Resistance Fungicide Resistance Reduced_binding->Resistance

Figure 1: Mechanism of pyrazole fungicide action and resistance.

Comparative Cross-Resistance Profiles: A Complex Reality

Field observations and laboratory studies have revealed that different mutations within the Sdh genes result in varied cross-resistance patterns among SDHI fungicides. This variability is a critical consideration for designing effective and sustainable disease management strategies.

A study on Alternaria alternata, the causal agent of almond leaf spot, highlights this complexity. Isolates with mutations such as H277L in SdhB or H134R in SdhC showed high levels of resistance to the pyridine-carboxamide boscalid and reduced sensitivity to the pyrazole-4-carboxamide fluxapyroxad. However, their sensitivity to other SDHIs like fluopyram and pydiflumetofen was significantly less affected.[4][6] This demonstrates that not all SDHIs are created equal in the face of specific resistance mutations.

Similarly, in Botrytis cinerea, the causal agent of gray mold, different mutations in the SdhB gene (e.g., H272R/Y, P225F/H, N230I) confer distinct resistance profiles to a range of SDHIs, including the pyrazole fungicide fluxapyroxad.[7] Notably, some newer SDHIs like benzovindiflupyr have shown efficacy against mutants that are resistant to older compounds.[7]

Table 1: Comparative Cross-Resistance of SDHI Fungicides in Alternaria alternata

Sdh MutationFungicide ClassExample FungicideResistance LevelReference
H134R in SdhC Pyridine-carboxamideBoscalidHigh[4][6]
Pyrazole-4-carboxamideFluxapyroxadIntermediate[4][6]
Pyridinyl-ethyl-benzamideFluopyramLow / Sensitive[4][6]
N-methoxy-(phenyl-ethyl)-pyrazole-carboxamidePydiflumetofenLow / Sensitive[4][6]
H277L in SdhB Pyridine-carboxamideBoscalidHigh[4][6]
Pyrazole-4-carboxamideFluxapyroxadIntermediate[4][6]
Pyridinyl-ethyl-benzamideFluopyramLow / Sensitive[4][6]
Phenyl-oxo-ethyl thiophene amideIsofetamidLow / Sensitive[4][6]

Table 2: Cross-Resistance Patterns of SdhB Mutants in Botrytis cinerea

SdhB MutationFungicideResistance ProfileReference
H272R/Y BoscalidHigh Resistance[7]
FluopyramLow Resistance[7]
FluxapyroxadVariable Resistance[7]
BenzovindiflupyrSensitive[7]
P225F/H BoscalidHigh Resistance[7]
FluopyramSensitive[7]
FluxapyroxadHigh Resistance[7]
BenzovindiflupyrSensitive[7]
N230I BoscalidHigh Resistance[7]
FluopyramSensitive[7]
FluxapyroxadVariable Resistance[7]
BenzovindiflupyrSensitive[7]

Experimental Protocols for Assessing Cross-Resistance

To rigorously evaluate cross-resistance patterns, standardized and reproducible methodologies are essential. The following protocols outline key in vitro and molecular assays.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This assay determines the concentration of a fungicide that inhibits fungal growth by 50% (EC50).

Principle: Fungal isolates are grown on a culture medium amended with a range of fungicide concentrations. The radial growth of the mycelium is measured, and the data is used to calculate the EC50 value. A higher EC50 value indicates lower sensitivity (i.e., higher resistance).

Step-by-Step Protocol:

  • Preparation of Fungicide Stock Solutions:

    • Accurately weigh the technical-grade fungicide.

    • Dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

    • Perform serial dilutions to create working stock solutions.

  • Preparation of Amended Agar Medium:

    • Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA) and autoclave.

    • Cool the medium to 50-55°C in a water bath.

    • Add the appropriate volume of fungicide stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically <1% v/v).

    • Pour the amended agar into sterile Petri dishes.

  • Inoculation:

    • From a fresh, actively growing culture of the fungal isolate, take a mycelial plug (e.g., 5 mm diameter) from the edge of the colony.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.

    • Prepare three to four replicate plates for each fungicide concentration and each isolate.

  • Incubation:

    • Incubate the plates in the dark at the optimal temperature for the specific fungus (e.g., 20-25°C).

    • Incubate until the mycelial growth on the control (fungicide-free) plates has reached a suitable diameter (e.g., two-thirds of the plate diameter).

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average.

    • Calculate the percentage of mycelial growth inhibition relative to the control.

    • Use probit or log-logistic regression analysis to determine the EC50 value for each isolate-fungicide combination.

Molecular Detection of Resistance Mutations

Rapidly identifying the genetic mutations responsible for resistance is crucial for monitoring and management.

Principle: Polymerase Chain Reaction (PCR)-based methods can be designed to specifically detect single nucleotide polymorphisms (SNPs) in the Sdh genes that are known to confer resistance.

Workflow:

cluster_workflow Molecular Detection Workflow start Fungal Isolate Collection dna_extraction DNA Extraction start->dna_extraction pcr PCR Amplification of Sdh genes dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis (Mutation Detection) sequencing->analysis result Resistance Genotype Identified analysis->result

Figure 2: Workflow for molecular detection of Sdh gene mutations.

Step-by-Step Protocol (Example: Allele-Specific PCR):

  • DNA Extraction: Extract high-quality genomic DNA from the fungal isolate using a suitable kit or protocol.

  • Primer Design: Design primers that specifically amplify a region of the Sdh gene containing the target mutation. For allele-specific PCR, design primers where the 3' end corresponds to either the wild-type or the mutant allele.

  • PCR Amplification:

    • Set up PCR reactions containing the fungal DNA, primers (including allele-specific primers), dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Run the PCR using an optimized thermal cycling program.

  • Gel Electrophoresis:

    • Analyze the PCR products on an agarose gel.

    • The presence or absence of a PCR product when using the allele-specific primers will indicate the genotype of the isolate (sensitive, resistant, or heterozygous).

  • Alternative High-Throughput Methods: For large-scale screening, more advanced techniques like quantitative PCR (qPCR) with probes (e.g., TaqMan assays) or High-Resolution Melting (HRM) analysis can be employed for faster and more quantitative results.[7]

Conclusion and Future Outlook

The study of cross-resistance among pyrazole fungicides reveals a complex interplay between the chemical structure of the fungicide and the specific genetic mutation in the target pathogen. A "one-size-fits-all" approach to resistance management is no longer tenable. The data clearly indicates that while resistance to one pyrazole fungicide can confer resistance to others, this is not always the case, and the degree of resistance can vary significantly.

For researchers and drug development professionals, this underscores the importance of:

  • Continuous Monitoring: Regularly survey fungal populations to understand the prevalence and types of Sdh mutations.

  • Diverse Chemistry: Develop new pyrazole fungicides and other SDHIs with different structural motifs that may be effective against existing resistant genotypes.

  • Integrated Strategies: Promote the use of fungicide mixtures and rotations with different modes of action to delay the selection of resistant populations.

By employing the rigorous comparative and experimental approaches outlined in this guide, the scientific community can stay ahead of the evolutionary curve of fungal pathogens, ensuring the longevity and efficacy of this vital class of fungicides.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to provide you with not just a protocol, but a foundational understanding of the principles behind the safe handling and disposal of specialized chemical reagents. 3-(Difluoromethyl)-1H-pyrazole and its derivatives are vital building blocks in modern agrochemical and pharmaceutical research, notably as precursors to potent SDHI fungicides[1]. However, the very stability that makes these compounds effective—specifically the robust carbon-fluorine bond—necessitates a rigorous and informed approach to their disposal to ensure laboratory safety and environmental stewardship.

This guide provides a comprehensive framework for the proper management and disposal of this compound, moving from hazard assessment to the final steps of waste collection and removal.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is a fluorinated organic compound, and its hazard profile dictates every subsequent safety and disposal step. The primary risks are associated with irritation and acute toxicity[2].

The key takeaway is that the difluoromethyl group renders this molecule a halogenated organic compound. This classification is the single most important factor in determining its proper waste stream. The high stability of the carbon-fluorine bond means it is persistent and requires specialized destruction methods[3][4].

Table 1: GHS Hazard Classification for this compound and its Derivatives

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][6][7]

Proactive Safety: Personal Protective Equipment (PPE)

Proper disposal planning begins with proper handling. Adherence to a strict PPE protocol minimizes the risk of exposure and the potential for creating a larger contaminated area. All handling of this compound, including weighing and preparing for disposal, should occur within a certified chemical fume hood to control potential dusts and aerosols[8][9].

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartEquipmentRationale and Best Practices
Eyes/Face Safety Goggles with Side Shields or a Full Face ShieldStandard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield should be used when there is a significant splash risk[5][10][11][12].
Hands Chemical-Resistant Nitrile or Neoprene GlovesInspect gloves for integrity before each use. Double-gloving is recommended when handling neat material. Change gloves immediately if contamination is suspected[12][13][14].
Body Long-Sleeved Laboratory Coat or Chemical-Resistant CoverallsA fully fastened lab coat provides a critical barrier. For larger quantities or significant contamination risk, impervious coveralls are recommended[10][15].
Respiratory NIOSH-Approved Respirator (e.g., N95 or higher)Required if handling outside of a fume hood or if dust/aerosol generation is unavoidable. A full respiratory program, including fit-testing, is mandated by OSHA for respirator use[5][10][16].

Immediate Response: Spill and Emergency Procedures

Accidents can happen, and a prepared response is critical to mitigating them. The goal of any spill cleanup is to contain the material safely and completely, ensuring all cleanup materials are themselves disposed of as hazardous waste[17].

Procedure for a Minor Solid Spill (less than 5 grams):
  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Wear the full PPE ensemble as detailed in Table 2.

  • Contain Dust: Do NOT use a dry brush or towel, which can aerosolize the powder. Gently cover the spill with damp paper towels to wet the powder and prevent it from becoming airborne[18].

  • Collect Material: Carefully wipe the area from the outside-in with the damp towels. For larger crystals, use a plastic scoop to transfer the bulk of the material into a designated hazardous waste container[19].

  • Decontaminate: Perform a final cleaning of the spill surface with a detergent solution, followed by water[18][19]. All wipes and cleaning materials must be placed in the hazardous waste container.

  • Package Waste: Seal the container, which may be a sturdy plastic bag or a screw-top jar. Label it clearly as "Hazardous Waste: this compound Spill Debris."

  • Doff PPE & Wash: Remove PPE, disposing of gloves and any other contaminated items into the hazardous waste stream. Wash hands thoroughly with soap and water.

For major spills, or any spill you are not comfortable or equipped to handle, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) office immediately[17][18].

The Core Directive: Step-by-Step Disposal Protocol

The disposal of this compound is not merely a suggestion but a regulatory requirement. It must be treated as hazardous waste from generation to final destruction[8].

Step 1: Waste Characterization

The chemical must be classified as a Halogenated Organic Hazardous Waste [20]. This is due to the presence of fluorine atoms. This classification prevents it from being mixed with non-halogenated organic solvents, which are often sent to different types of disposal facilities or fuel-blending programs.

Step 2: Segregation and Collection
  • Dedicated Waste Container: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."

  • Container Integrity: The container must be made of a chemically resistant material (e.g., HDPE or glass), be in good condition, and have a secure, tight-fitting lid. It must be kept closed except when actively adding waste[21].

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents, including "this compound."

Step 3: Disposal of Contaminated Materials
  • Labware: Any disposable labware (pipette tips, weighing boats, etc.) that has come into direct contact with the compound must be placed in the solid halogenated waste container.

  • Empty Reagent Bottles: An empty container that held this chemical is not truly empty. The first rinse of the container with a suitable solvent (e.g., acetone or methanol) must be collected and disposed of as liquid halogenated hazardous waste[21]. For acutely toxic materials, the first three rinses must be collected; it is a best practice to follow this more stringent rule for this compound.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a sealed bag within the hazardous waste collection area and labeled for disposal.

Step 4: Final Disposal Arrangement
  • Professional Disposal: This waste stream must be managed by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for a pickup.

  • Method of Destruction: The required method for final disposal is high-temperature incineration [3][22]. This process is necessary to achieve the high temperatures (>1,400°C) and long residence times needed to break the stable carbon-fluorine bonds, ensuring complete destruction[4]. Improper or low-temperature incineration can lead to the formation of smaller, equally persistent fluorinated byproducts[4][23]. Other methods like landfilling only contain the waste, they do not destroy it[22].

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams associated with this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment & Transfer cluster_3 Final Destruction gen Unused Chemical / Reaction Residue / Spill Debris char Characterize as: Hazardous Waste (Halogenated Organic) gen->char seg Segregate into Dedicated HALOGENATED WASTE Container char->seg store Store in Secure, Labeled, Closed Container in SAA* seg->store transfer Arrange Pickup by Licensed Waste Vendor (via EHS Office) store->transfer incin High-Temperature Hazardous Waste Incineration transfer->incin caption *SAA: Satellite Accumulation Area

Caption: Workflow for this compound Disposal.

By adhering to this comprehensive guide, you ensure that your critical research can proceed without compromising the safety of your laboratory personnel or the integrity of the environment.

References

Navigating the Safe Handling of 3-(Difluoromethyl)-1H-pyrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential safety and logistical information for the handling and disposal of 3-(Difluoromethyl)-1H-pyrazole, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to equip you with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Core Principles of Safe Handling

The fundamental principle when handling any chemical of unknown or partially characterized toxicity is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Final Line of Defense

The appropriate selection and use of PPE are critical for safeguarding against accidental exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles[2][3][4]Double-gloving with nitrile gloves[5]Laboratory coat[3]Recommended to be performed in a chemical fume hood. If not feasible, an N95 respirator should be considered[6][7].
Solution Preparation and Transfers Chemical safety goggles[2][3][4]Double-gloving with nitrile gloves[5]Laboratory coat[3]To be performed in a chemical fume hood[8].
Reaction Setup and Monitoring Chemical safety goggles[2][3][4]Double-gloving with nitrile gloves[5]Laboratory coat[3]To be performed in a chemical fume hood[8].
Work-up and Purification Chemical safety goggles and a face shield if there is a splash hazard[7][9]Double-gloving with nitrile gloves[5]Laboratory coat[3]To be performed in a chemical fume hood[8].
Waste Disposal Chemical safety goggles[2][3][4]Double-gloving with nitrile gloves[5]Laboratory coat[3]To be performed in a well-ventilated area, preferably a fume hood[8][10].
Spill Cleanup Chemical safety goggles and a face shield[7][9]Heavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator (APR) with appropriate cartridges

Procedural Guidance: A Step-by-Step Approach to Safety

Preparation and Engineering Controls:
  • Work Area: All manipulations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[8].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[3].

  • Spill Kit: Have a spill kit specifically for solid chemical spills readily available. This should include an inert absorbent material, bags for waste disposal, and the appropriate PPE.

Handling and Use:
  • Personal Attire: Before entering the laboratory, ensure you are wearing long pants and closed-toe shoes. Tie back long hair.

  • Donning PPE:

    • Gown/Lab Coat: Wear a clean, buttoned laboratory coat[3].

    • Gloves: Don two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff[5].

    • Eye Protection: Wear chemical safety goggles[2][3][4].

    • Respiratory Protection: If working outside of a fume hood is unavoidable, an N95 respirator is recommended[6][7].

  • Weighing:

    • Perform weighing of the solid compound within a fume hood or a ventilated balance enclosure.

    • Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving:

    • Add the solvent to the solid slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

  • Transfers:

    • Use a pipette or a syringe with a needle for liquid transfers to minimize the risk of spills.

    • Avoid pouring directly from a large container to a small one.

Decontamination and Disposal:
  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after you have finished your work.

    • All contaminated disposable materials, such as pipette tips and weighing boats, should be considered hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container[11][12].

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for halogenated organic waste[13]. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[12].

  • Disposal Procedure:

    • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name, "Hazardous Waste," and the date of accumulation[10][13].

    • Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area[10][12]. This area should be well-ventilated and away from incompatible materials.

    • Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor[11][14]. Never dispose of this compound down the drain or in the regular trash[10][11].

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_location Work Location start Start: Assess Task task_type What is the nature of the task? start->task_type spill_risk Is there a significant risk of a large spill? task_type->spill_risk Non-Routine/Large Scale fume_hood Work in a Chemical Fume Hood task_type->fume_hood Routine Handling (Weighing, Solutions) enhanced_ppe Enhanced PPE: - Heavy-duty Gloves - Chemical Apron/Coveralls - Face Shield - Respirator spill_risk->enhanced_ppe Yes spill_risk->fume_hood No base_ppe Standard PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles fume_hood->base_ppe ventilated_area Work in a Well-Ventilated Area (Respirator Recommended) ventilated_area->base_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.